molecular formula C8H4Cl2N2 B1295942 4,8-Dichloroquinazoline CAS No. 7148-34-7

4,8-Dichloroquinazoline

Cat. No.: B1295942
CAS No.: 7148-34-7
M. Wt: 199.03 g/mol
InChI Key: LGRUYTZVYJCUTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,8-Dichloroquinazoline is a useful research compound. Its molecular formula is C8H4Cl2N2 and its molecular weight is 199.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61663. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,8-dichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRUYTZVYJCUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289498
Record name 4,8-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7148-34-7
Record name 7148-34-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,8-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,8-Dichloroquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4,8-Dichloroquinazoline physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Core Physical Properties of 4,8-Dichloroquinazoline

Introduction

This compound is a pivotal heterocyclic compound that serves as a versatile synthon in the landscape of modern medicinal chemistry and materials science. Its rigid, nitrogen-containing bicyclic core, combined with the differential reactivity of its two chlorine substituents, makes it an exceptionally valuable building block for creating complex molecular architectures. The historical significance of the quinazoline scaffold is well-established, with its derivatives forming the basis of numerous FDA-approved drugs, including kinase inhibitors like gefitinib and erlotinib.[1][2] The specific 4,8-dichloro substitution pattern enhances the scaffold's utility, allowing for selective and sequential functionalization, which is critical for systematic structure-activity relationship (SAR) studies.[1]

This guide provides a comprehensive overview of the core physical, chemical, and safety properties of this compound, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind the compound's behavior and utility, offering field-proven insights into its handling and application.

Core Physicochemical and Structural Properties

The utility of this compound in a laboratory setting is fundamentally governed by its physical and chemical properties. These data points are critical for designing reaction conditions, developing purification strategies, and ensuring safe handling.

Data Summary

A compilation of the essential physicochemical data is presented below.

PropertyValueSource(s)
Molecular Formula C₈H₄Cl₂N₂[1][3]
Molecular Weight 199.03 g/mol [1][4]
Physical Form Solid (White to Yellow Powder)[1][5]
Boiling Point 317.6°C at 760 mmHg[1]
Melting Point 115 - 121 °C[5]
Solubility Soluble in DMSO. Low water solubility is expected.[6][7][8]
Storage Conditions Store at -20°C or 2-8°C under an inert atmosphere, away from moisture.[1][9]
Structural and Spectroscopic Identity

The unambiguous identification of this compound relies on its unique structural and spectroscopic fingerprint.

  • Chemical Structure:

    Caption: Molecular Structure of this compound.

  • Standard Identifiers:

    • InChI: 1S/C8H4Cl2N2/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H[1]

    • InChIKey: LGRUYTZVYJCUTH-UHFFFAOYSA-N

    • SMILES: c1cc2c(cc(c1)Cl)ncn2Cl (Isomeric representation)

    • CAS Number: 7148-34-7[3][10]

  • Spectroscopic Characterization:

    • ¹H NMR: The proton NMR spectrum is expected to show four distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the four protons on the bicyclic ring system. The specific chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chlorine atoms and nitrogen atoms.

    • ¹³C NMR: The carbon NMR spectrum should display eight signals for the eight unique carbon atoms in the molecule. Carbons bonded to chlorine (C4 and C8) and those adjacent to the nitrogen atoms will have characteristic chemical shifts.

    • Mass Spectrometry (ESI-MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms, with major peaks at m/z corresponding to the [M]+, [M+2]+, and [M+4]+ ions, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[11]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the electronically distinct nature of its two carbon-chlorine bonds. This differential reactivity enables chemists to perform selective, stepwise modifications.

The chlorine atom at the C4 position is significantly more reactive towards nucleophilic aromatic substitution (SₙAr) than the chlorine at the C8 position.[1] This is because the C4 position is electronically activated by the adjacent pyrimidine nitrogen atom (N3), which helps to stabilize the negative charge of the Meisenheimer intermediate formed during the SₙAr reaction.[1][12] In contrast, the C8 chlorine, located on the benzenoid ring, lacks this activation and typically requires harsher conditions, such as palladium-catalyzed cross-coupling reactions, for its displacement.[1]

This reactivity hierarchy is the cornerstone of its use as a multifunctional synthon, allowing for the sequential introduction of different functionalities at the C4 and C8 positions.

G A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B High Reactivity at C4 C Mild Conditions (e.g., amines, alcohols) B->C D Selective C4-Substitution Product B->D E Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) D->E Unreacted C8-Cl F Harsher Conditions (Pd catalyst, base, heat) E->F G C8-Substituted Product E->G

Caption: Reactivity workflow of this compound.

Experimental Protocols

The following protocols are representative methodologies for the handling and reaction of this compound, designed to serve as a validated starting point for experimental design.

Protocol 1: Selective Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This protocol describes a general procedure for reacting this compound with a primary amine, a common first step in the synthesis of 4-anilinoquinazoline-based inhibitors.[2]

  • Reagent Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol or a THF/water mixture.

  • Nucleophile Addition: Add the desired amine nucleophile (1.0-1.2 eq) to the solution. For less reactive amines, the addition of a mild acid catalyst (e.g., a few drops of HCl) or a non-nucleophilic base may be beneficial.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-120°C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from minutes to several hours depending on the nucleophilicity of the amine.[2]

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Alternatively, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-amino-8-chloroquinazoline derivative.

Protocol 2: Standardized Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the thermodynamic solubility of this compound in various solvents, a critical parameter for formulation and biological assays.[8]

  • System Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely measured volume of a different solvent (e.g., water, phosphate-buffered saline pH 7.4, DMSO, ethanol). The excess solid ensures that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle. Alternatively, centrifuge the samples to ensure clear separation of the supernatant.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant from each vial. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration in the saturated supernatant and is typically expressed in units of mg/mL or mM.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount for ensuring personnel safety. The toxicological properties have not been exhaustively investigated, and caution is advised.[3]

  • Hazard Identification:

    • GHS Pictogram: GHS07 (Exclamation mark)

    • Signal Word: Warning

    • Hazard Statements: H301 (Toxic if swallowed), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[7][13]

    • Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection), P301+P316 (IF SWALLOWED: Get emergency medical help immediately), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[13]

  • Handling and Personal Protective Equipment (PPE):

    • Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14][15]

    • Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[3]

    • Avoid dust formation. Use non-sparking tools and take measures to prevent electrostatic discharge.[13]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

    • For long-term stability, storage at -20°C under an inert atmosphere is recommended.[1][9] Keep away from moisture and incompatible materials like strong oxidizing agents.[5]

References

Foreword: Charting the Course for a Key Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 4,8-Dichloroquinazoline in Organic Solvents

This compound stands as a pivotal heterocyclic intermediate in the landscape of medicinal chemistry and materials science. Its rigid, nitrogen-containing scaffold is a common feature in a variety of biologically active molecules. However, the progression from a promising chemical structure to a viable drug candidate or functional material is fundamentally governed by its physicochemical properties, chief among them being solubility. A comprehensive understanding of how this compound behaves in different solvent environments is critical for chemists designing synthetic routes, for pharmacologists developing effective formulations, and for scientists scaling up production.

To date, a consolidated, public repository of quantitative solubility data for this compound has been conspicuously absent. This guide is conceived to fill that void. It moves beyond a simple data sheet to provide a foundational understanding of the principles governing its solubility. As a Senior Application Scientist, my objective is not just to present data, but to illuminate the causality behind it. This document provides the theoretical framework, a robust experimental protocol for generating reliable data, and a predictive analysis of this compound's behavior. It is designed to be a self-validating system, empowering researchers to confidently determine and interpret the solubility of this compound in their own laboratory settings.

Physicochemical Profile and Structural Analysis of this compound

To predict the solubility of a compound, we must first understand its intrinsic chemical nature. The structure of this compound offers significant clues to its potential interactions with various solvents.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₄Cl₂N₂[1][2]
Molecular Weight 199.04 g/mol [1][3][4]
Physical Form Solid (typically white to yellow)[5][6]
Hydrogen Bond Donors 0[3][4]
Hydrogen Bond Acceptors 2 (the quinazoline nitrogen atoms)[3][4]
CAS Number 7148-34-7[1][2][5]
Structural Interpretation and Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7][8] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[7][9] The structure of this compound presents a nuanced case:

  • Aromatic System: The fused benzene and pyrimidine rings create a large, relatively non-polar, and planar surface area. This component favors interactions with other aromatic or non-polar solvents through π-π stacking and van der Waals forces.

  • Polar Moieties: The two nitrogen atoms in the quinazoline ring introduce polarity and act as hydrogen bond acceptors.[3][4] They can interact favorably with protic solvents (like alcohols) and polar aprotic solvents (like DMSO).

  • Chloro Substituents: The two chlorine atoms are strongly electronegative, creating dipole moments within the molecule. This further increases its overall polarity compared to the unsubstituted quinazoline parent.

Expert Prediction: Based on this structural mosaic, this compound is predicted to be a compound of moderate polarity. Its solubility is expected to be:

  • High in polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the molecule without requiring hydrogen bond donation. Studies on other quinazoline derivatives have shown high solubility in these solvents.[10][11]

  • Moderate in polar protic solvents such as ethanol and methanol. While the molecule can accept hydrogen bonds, the large non-polar scaffold may limit extensive solvation.[12]

  • Low to Negligible in non-polar solvents like hexane and toluene, as these solvents lack the ability to interact favorably with the polar nitrogen and chlorine moieties.

  • Insoluble in water, due to the dominant hydrophobic character of the fused ring system and the lack of hydrogen bond donating groups.

A Self-Validating Protocol for Equilibrium Solubility Determination

The most reliable method for determining the solubility of a crystalline solid is the isothermal shake-flask method, followed by gravimetric analysis.[10] This method establishes a true thermodynamic equilibrium, ensuring the data is accurate and reproducible.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a constant, specified temperature (e.g., 25 °C).[10]

Required Materials and Equipment
  • This compound (purity >95%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Thermostatically controlled shaker or water bath[10]

  • Centrifuge

  • Calibrated pipettes

  • Vacuum oven or desiccator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Step-by-Step Experimental Workflow
  • Preparation of a Supersaturated Mixture: a. Add an excess amount of solid this compound (e.g., ~20-30 mg) to a pre-weighed vial. The key is to ensure undissolved solid remains at equilibrium. b. Record the exact mass of the compound added. c. Add a precise volume of the selected solvent (e.g., 2.0 mL) to the vial.

  • Equilibration: a. Securely cap the vial to prevent solvent evaporation. b. Place the vial in the thermostatic shaker set to the desired temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient duration to reach equilibrium. A period of 48-72 hours is recommended for crystalline compounds to ensure the dissolution process is complete.[10]

  • Phase Separation: a. After equilibration, visually confirm that excess solid remains. b. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid, creating a clear supernatant.

  • Sample Collection and Analysis: a. Carefully withdraw a known aliquot of the clear supernatant (e.g., 1.0 mL) using a calibrated pipette. To avoid disturbing the pellet, it is advisable to filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed container. b. Record the exact volume transferred.

  • Solvent Evaporation and Quantification: a. Place the container with the supernatant in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the dried residue has reached a constant weight. b. Weigh the container with the dried this compound residue.

  • Calculation: a. Mass of dissolved solid (m_solute): (Weight of container + residue) - (Weight of empty container). b. Solubility: (m_solute) / (Volume of aliquot taken). c. The result is typically expressed in mg/mL or can be converted to mol/L.

Workflow Visualization

The following diagram outlines the logical flow of the gravimetric solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification A Add excess this compound to a vial B Add known volume of solvent A->B Supersaturate C Agitate in thermostatic shaker (48-72 hours) B->C D Centrifuge to pellet undissolved solid C->D E Withdraw & filter aliquot of clear supernatant D->E F Evaporate solvent to dryness E->F G Weigh dried residue F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for Gravimetric Solubility Determination.

Expected Solubility Profile and Data Interpretation

While experimental determination is paramount, a predictive data table is invaluable for guiding solvent selection in synthesis and formulation. The following table summarizes the expected solubility of this compound based on its structural analysis and data from related quinazoline compounds.

Table 2: Predicted Solubility of this compound in Common Organic Solvents at 25°C

SolventSolvent ClassRationale for Predicted SolubilityPredicted Range
Hexane Non-polarPoor interaction with the polar N and Cl groups.< 0.1 mg/mL
Toluene Non-polar (Aromatic)Some π-π stacking possible, but insufficient to overcome polarity mismatch.0.1 - 1 mg/mL
Dichloromethane (DCM) Polar AproticModerate polarity allows for some dipole-dipole interactions.1 - 5 mg/mL
Ethyl Acetate Polar AproticCan act as a hydrogen bond acceptor, but less polar than other aprotics.5 - 15 mg/mL
Ethanol Polar ProticCan donate a hydrogen bond to the quinazoline nitrogens, but the large hydrocarbon portion limits solubility.[12]5 - 20 mg/mL
Tetrahydrofuran (THF) Polar AproticGood dipole-dipole interactions.10 - 30 mg/mL
Acetonitrile (ACN) Polar AproticStrong dipole moment allows for effective solvation.20 - 50 mg/mL
N,N-Dimethylformamide (DMF) Polar AproticExcellent hydrogen bond acceptor and strong dipole moment; known to be a good solvent for quinazolines.[10][11]> 50 mg/mL
Dimethyl Sulfoxide (DMSO) Polar AproticHighly polar and an excellent hydrogen bond acceptor; often a solvent of last resort for poorly soluble compounds.[13][14]> 100 mg/mL

Advanced Analytical Techniques for Solubility Assessment

While the gravimetric method is the gold standard for equilibrium solubility, other techniques offer advantages in specific contexts, such as high-throughput screening or when only small amounts of material are available.

  • HPLC-Based Methods: A saturated solution is prepared and filtered, and the concentration of the solute in the supernatant is determined by High-Performance Liquid Chromatography (HPLC) against a calibration curve. This method is highly sensitive and ideal for compounds with low solubility.[13]

  • Nuclear Magnetic Resonance (NMR): This modern technique allows for rapid solubility determination without separating the solid and liquid phases. The NMR spectra show distinct signals for the dissolved and dispersed compound, allowing for direct quantification.[9]

The logical relationship between the compound's properties and the choice of analytical method is crucial.

G cluster_methods Analytical Methods A This compound Physicochemical Profile C Select Appropriate Analytical Method A->C B Solubility Requirement B->C M1 Gravimetric Method B->M1 M2 HPLC-Based Method B->M2 M3 NMR Method B->M3 C->M1 High Accuracy Material Available C->M2 Low Solubility High Sensitivity Needed C->M3 High Speed Small Sample Size

References

The Strategic Intermediate: A Technical Guide to 4,8-Dichloroquinazoline for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical overview of 4,8-dichloroquinazoline, a key heterocyclic intermediate in the synthesis of pharmacologically active molecules. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's physicochemical properties, provides a detailed synthetic protocol with mechanistic insights, and explores its strategic importance in the development of targeted therapeutics.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates.[1] Its rigid, bicyclic aromatic structure provides a versatile framework for introducing various substituents with precise spatial orientation, enabling high-affinity interactions with biological targets. Among the numerous quinazoline derivatives, halo-substituted variants serve as exceptionally versatile precursors for carbon-carbon and carbon-heteroatom bond formation, making them invaluable in the construction of diverse compound libraries for high-throughput screening.

This compound, in particular, offers two distinct reactive sites for nucleophilic substitution. The chlorine atom at the 4-position is highly activated towards displacement, a feature extensively exploited in the synthesis of 4-aminoquinazoline derivatives, which are prominent in the development of kinase inhibitors.[1] The additional chlorine at the 8-position provides a secondary point for modification, allowing for the fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring the purity of the final products.

Core Properties

While extensive experimental data for this compound is not widely reported in public literature, its fundamental properties have been established.

PropertyValueSource
Molecular Formula C₈H₄Cl₂N₂
Molecular Weight 199.04 g/mol [2]
Physical Form Solid
CAS Number 7148-34-7[3]
Storage Conditions Inert atmosphere, 2-8°C
Melting and Boiling Points

As of the latest literature review, experimentally determined melting and boiling points for this compound are not consistently reported in peer-reviewed journals or major chemical databases. For context, the related isomer, 2,4-dichloroquinazoline, has a reported melting point range of 116°C to 123°C.[4] Researchers are advised to perform their own characterization to determine these physical constants for high-purity samples of this compound.

Spectroscopic Characterization

The structural confirmation of this compound would typically involve a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the aromatic protons, with their chemical shifts and coupling constants providing information about the substitution pattern. ¹³C NMR would reveal the number of unique carbon environments.

  • Mass Spectrometry (MS): This would confirm the molecular weight and isotopic pattern characteristic of a molecule containing two chlorine atoms.

  • Infrared (IR) Spectroscopy: This would show characteristic absorption bands for the aromatic C-H and C=N bonds within the quinazoline ring system.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 2-amino-3-chlorobenzoic acid. This route involves a cyclocondensation to form the quinazolinone core, followed by a chlorination step.

Synthesis Workflow

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination A 2-Amino-3-chlorobenzoic Acid C Heat (150-160°C) A->C B Formamide B->C D 8-Chloroquinazolin-4(3H)-one C->D Niementowski Reaction E 8-Chloroquinazolin-4(3H)-one G Reflux E->G F Thionyl Chloride (SOCl₂) or Phosphorus Oxychloride (POCl₃) F->G H This compound G->H Nucleophilic Acyl Substitution Followed by Aromatization

Synthetic workflow for this compound.
Experimental Protocol

Step 1: Synthesis of 8-Chloroquinazolin-4(3H)-one

This step is a classic cyclocondensation reaction, a variation of the Niementowski quinazoline synthesis.[6]

  • Rationale: 2-amino-3-chlorobenzoic acid contains both an amine and a carboxylic acid group, which can react with a one-carbon source, in this case formamide, to form the pyrimidinone ring of the quinazoline system. Formamide serves as the source of both the carbonyl carbon and the nitrogen at position 3. The high temperature is necessary to drive the condensation and subsequent cyclization and dehydration.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-chlorobenzoic acid (1.0 equivalent) with an excess of formamide (10-20 equivalents).[6]

    • Heat the reaction mixture to 150-160°C and maintain this temperature for 2-4 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into ice-cold water while stirring. A solid precipitate will form.

    • Collect the precipitated 8-chloroquinazolin-4(3H)-one by vacuum filtration.

    • Wash the crude product with cold water and recrystallize from ethanol or an ethanol/water mixture to obtain the purified product.

Step 2: Synthesis of this compound

This step converts the hydroxyl group of the quinazolinone (which exists in tautomeric equilibrium with the quinazolin-4-ol form) into a chlorine atom.

  • Rationale: The oxygen of the 4-oxo group is converted into a better leaving group by reacting with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). Subsequent nucleophilic attack by the chloride ion and elimination leads to the formation of the 4-chloro substituent and the aromatic quinazoline ring. A catalytic amount of dimethylformamide (DMF) is often added to facilitate the reaction, likely through the formation of a Vilsmeier-Haack type intermediate.

  • Procedure:

    • To a flask containing 8-chloroquinazolin-4(3H)-one (1.0 equivalent), add an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux for 2-6 hours, monitoring by TLC until the starting material is consumed.

    • Carefully cool the reaction mixture and slowly quench it by pouring it onto crushed ice. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

    • Neutralize the acidic solution with a base, such as aqueous sodium hydroxide or ammonium hydroxide, until the solution is basic (pH > 8).

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with water and dry it under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Applications in Drug Development: A Gateway to Targeted Therapies

This compound is not an end product itself but a high-value intermediate for the synthesis of biologically active molecules, particularly in the field of oncology.

Scaffold for Kinase Inhibitors

The primary utility of this compound lies in its role as a precursor for 4-substituted quinazoline derivatives. The C4 chlorine is highly susceptible to nucleophilic aromatic substitution (SₙAr) by amines. This reaction is a cornerstone in the synthesis of numerous tyrosine kinase inhibitors (TKIs), which are a major class of targeted cancer therapies.[1][5]

These TKIs are designed to compete with ATP for the binding site of oncogenic kinases, thereby inhibiting the signaling pathways that drive tumor growth and proliferation.[7] The quinazoline core mimics the adenine ring of ATP, while the substituent at the 4-position, typically an aniline derivative, provides crucial interactions with the hinge region of the kinase domain, conferring both potency and selectivity. The substituent at the 8-position, made possible by the dichloro-intermediate, can be used to modulate solubility, cell permeability, and to probe for additional binding interactions within the active site.

G A This compound C SₙAr Reaction A->C B Nucleophilic Amine (R-NH₂) B->C D 4-Amino-8-chloroquinazoline Scaffold C->D E Further Modification at C8 D->E F Kinase Inhibitor Candidate D->F E->F

Role of this compound as a versatile scaffold.
Strategic Advantages in Library Synthesis

The differential reactivity of the two chlorine atoms in this compound can potentially be exploited for sequential substitutions, allowing for the construction of complex, three-dimensional molecules from a single starting material. This makes it an ideal building block for creating diverse chemical libraries for screening against a wide array of biological targets beyond kinases, including GPCRs, ion channels, and enzymes.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting. It is classified as a warning-level hazard, with H-statements indicating it may cause an allergic skin reaction (H317) and serious eye irritation (H319). Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated chemical fume hood.

Conclusion

This compound is a strategically important heterocyclic compound whose value is defined by its utility as a versatile intermediate in medicinal chemistry. While some of its fundamental physicochemical properties like melting and boiling points require further experimental determination, its synthetic accessibility and its role as a key building block for targeted therapeutics, especially kinase inhibitors, are well-established. This guide provides the necessary technical information for researchers to effectively synthesize and utilize this compound in their drug discovery and development programs, paving the way for the next generation of precision medicines.

References

A Technical Guide to 4,8-Dichloroquinazoline: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Within the landscape of heterocyclic chemistry, the quinazoline scaffold stands out as a "privileged structure," a framework that repeatedly appears in biologically active compounds across diverse therapeutic areas.[1] Quinazolines, which consist of a benzene ring fused to a pyrimidine ring, form the core of numerous natural products and synthetic pharmaceuticals, particularly in oncology.[1][2] Among the vast library of quinazoline-based building blocks, 4,8-dichloroquinazoline emerges as a particularly valuable intermediate for researchers and drug development professionals. Its strategic placement of two chlorine atoms with distinct chemical reactivities provides a versatile platform for constructing complex molecular architectures.

This guide offers an in-depth technical overview of this compound, focusing on its fundamental properties, unique reactivity, and strategic application in synthetic and medicinal chemistry. We will explore the causality behind its synthetic utility, provide actionable protocols, and illustrate the logical workflows that make it an indispensable tool for the modern researcher.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is the foundation of its effective application. This compound is a solid compound under standard conditions, and its core data are summarized below.

PropertyValueSource(s)
CAS Number 7148-34-7[3][4]
Molecular Formula C₈H₄Cl₂N₂[3][5]
Molecular Weight 199.04 g/mol [3]
Appearance Solid[5]
Boiling Point 317.6°C at 760 mmHg[5]
Storage Conditions 2-8°C, under inert atmosphere

Synthetic Overview

The synthesis of the this compound core generally begins with substituted anthranilic acids. A common approach involves the cyclocondensation of an appropriate 2-amino-3-chlorobenzoic acid derivative with a one-carbon source like formamide, a variant of the Niementowski quinazoline synthesis.[6] The resulting quinazolinone intermediate is then subjected to a chlorination step, typically using reagents such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), to yield the target this compound.[5]

The Core Principle: Differential Reactivity and Orthogonal Functionalization

The paramount value of this compound in drug discovery stems from the differential reactivity of its two chlorine atoms. This distinction is not arbitrary; it is a direct consequence of the electronic environment of the heterocyclic ring system.

  • The C4-Position: The chlorine atom at the 4-position is part of the pyrimidine ring. It is electronically activated by the adjacent electron-withdrawing nitrogen atom at the N3 position. This activation renders the C4 carbon highly electrophilic and thus exceptionally susceptible to Nucleophilic Aromatic Substitution (SₙAr) reactions.[5]

  • The C8-Position: In contrast, the chlorine atom at the 8-position is attached to the benzenoid ring. It lacks the electronic activation seen at C4 and behaves more like a typical aryl chloride. Consequently, displacing the C8 chlorine requires significantly harsher reaction conditions or different catalytic systems, such as palladium-catalyzed cross-coupling.[5]

This reactivity gap is the key to its utility, enabling a strategy of orthogonal functionalization . Chemists can selectively modify the C4 position under mild conditions while leaving the C8 position intact for a subsequent, different chemical transformation. This stepwise approach is fundamental to building molecular diversity and performing structure-activity relationship (SAR) studies.

G cluster_0 Step 1: C4-Selective Functionalization cluster_1 Step 2: C8-Selective Functionalization start This compound reagent1 Nucleophile 1 (e.g., R-NH₂) Mild Conditions (SₙAr) start->reagent1 intermediate 8-Chloro-4-(substituted)quinazoline reagent1->intermediate Highly Regioselective reagent2 Reagent 2 (e.g., R'-B(OH)₂) Harsher Conditions (Cross-Coupling) intermediate->reagent2 final_product 4,8-Disubstituted Quinazoline (Diverse Library) reagent2->final_product Orthogonal Modification

Caption: Sequential functionalization workflow of this compound.

Key Synthetic Applications

The differential reactivity of this compound opens the door to a wide array of synthetic transformations that are central to medicinal chemistry programs.

Nucleophilic Aromatic Substitution (SₙAr) at C4

This is the most common and facile reaction performed on the scaffold. The activated C4-chloro group is readily displaced by a variety of nucleophiles.

  • With Amines: Reaction with primary or secondary amines is straightforward, yielding 4-aminoquinazoline derivatives. This reaction is a cornerstone for the synthesis of many kinase inhibitors, where the 4-anilinoquinazoline moiety is a well-established pharmacophore for targeting the ATP-binding site of enzymes like EGFR.[2]

  • With Alcohols/Thiols: Alkoxides and thiolates can also displace the C4-chloride to furnish 4-alkoxy- or 4-thioalkoxy-quinazolines, respectively.[5]

Palladium-Catalyzed Cross-Coupling at C8

Once the C4 position has been functionalized, the less reactive C8-chloro group can be modified using transition-metal catalysis.

  • Suzuki Coupling: Reaction with boronic acids or esters introduces new carbon-carbon bonds, allowing for the attachment of various aryl or alkyl groups.

  • Buchwald-Hartwig Amination: This reaction allows for the introduction of an amine at the C8 position, complementing the SₙAr chemistry at C4.

  • Sonogashira Coupling: The introduction of alkyne moieties is possible via coupling with terminal alkynes.

Exemplary Protocol: SₙAr of this compound with Aniline

This protocol provides a self-validating framework for the selective substitution at the C4 position.

  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

    • Add a suitable solvent, such as isopropanol or N,N-dimethylformamide (DMF).

    • Add aniline (1.1 eq). For solid amines, they can be added along with the starting material.

    • Optionally, a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq) can be added to scavenge the HCl generated during the reaction.

  • Reaction Execution:

    • Stir the mixture at a temperature ranging from 80°C to 120°C.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is typically indicated by the consumption of the this compound starting material. This usually occurs within 4-12 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • If the product precipitates upon cooling, it can be isolated by vacuum filtration.

    • Alternatively, the solvent can be removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water or a mild aqueous base (e.g., saturated NaHCO₃ solution).

    • The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 8-chloro-N-phenylquinazolin-4-amine.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • GHS Signal Word: Warning

  • Hazard Statements: H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation)

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

  • Handling: Should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its value is rooted in the predictable and exploitable difference in reactivity between its two chloro-substituents, which permits a robust and logical approach to the synthesis of complex molecules. For researchers in drug discovery and medicinal chemistry, mastery of its reactivity provides a reliable pathway to novel compounds with significant therapeutic potential, solidifying its role as a cornerstone of modern synthetic chemistry.

References

A Guide to the Spectral Analysis of 4,8-Dichloroquinazoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the expected spectral characteristics of 4,8-dichloroquinazoline (CAS No. 7148-34-7). In the dynamic fields of pharmaceutical research and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. This document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of quinazoline derivatives.

While publicly available experimental spectra for this specific isomer are limited, this guide leverages established principles of spectroscopy, data from analogous structures, and predictive models to offer a robust framework for its analysis. We will delve into the theoretical underpinnings and practical methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Spectroscopic Implications

This compound possesses a fused heterocyclic system, comprising a pyrimidine ring fused to a benzene ring, with chlorine atoms substituting at positions 4 and 8. The molecular formula is C₈H₄Cl₂N₂ with a molecular weight of approximately 199.04 g/mol .[1][2]

Figure 1: Structure of this compound with atom numbering.

The asymmetry of the molecule is a key determinant for its NMR spectra. With no plane of symmetry, all four protons and all eight carbon atoms in the quinazoline ring system are chemically non-equivalent. This leads to the expectation of a full complement of signals in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Predicted ¹H NMR Spectrum
Predicted SignalChemical Shift (δ) ppm (Predicted)MultiplicityCoupling Constant (J) Hz (Predicted)Assignment
1~9.0 - 9.2Singlet (s)-H-2
2~8.0 - 8.2Doublet of doublets (dd)J ≈ 7-9, 1-2H-5
3~7.8 - 8.0Triplet (t) or ddJ ≈ 7-9H-6
4~7.6 - 7.8Doublet of doublets (dd)J ≈ 7-9, 1-2H-7

Rationale for Predictions:

  • H-2: This proton is situated between two electronegative nitrogen atoms, leading to significant deshielding and a downfield shift, likely appearing as a sharp singlet.

  • H-5, H-6, H-7: These protons on the benzene ring form an ABC spin system. Their chemical shifts are influenced by the anisotropic effects of the fused ring system and the electronic effects of the chloro-substituents. H-5 is ortho to a carbon bearing a chlorine atom and part of the fused system, likely making it the most downfield of the three. H-6 would be expected to show coupling to both H-5 and H-7, potentially appearing as a triplet or a doublet of doublets. H-7, being adjacent to H-6, would also be a doublet of doublets. For comparison, in 4,7-dichloroquinazoline, the aromatic protons appear between 7.7 and 8.9 ppm.[3]

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard one-pulse ¹H experiment.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides a map of the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the spectrum and enhance signal intensity.

Predicted ¹³C NMR Spectrum

Given the molecule's asymmetry, eight distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Predicted SignalChemical Shift (δ) ppm (Predicted)Assignment
1~160 - 165C-4
2~155 - 160C-2
3~150 - 155C-8a
4~148 - 152C-8
5~135 - 140C-6
6~128 - 132C-5
7~125 - 128C-7
8~120 - 125C-4a

Rationale for Predictions:

  • C-2 and C-4: These carbons are directly bonded to electronegative nitrogen and/or chlorine atoms, causing them to be significantly deshielded and appear far downfield. The carbon at the 4-position, bonded to both a nitrogen and a chlorine, is expected to be one of the most downfield signals. DFT calculations on similar 2,4-dichloroquinazolines support the high susceptibility of the C4-position to nucleophilic attack, indicating its electrophilic nature and corresponding downfield shift.[4]

  • C-8 and C-8a: The C-8 carbon, bearing a chlorine atom, will be shifted downfield. C-8a, the bridgehead carbon adjacent to N-1, will also be downfield.

  • Aromatic Carbons (C-4a, C-5, C-6, C-7): These carbons will resonate in the typical aromatic region (120-140 ppm). Their precise shifts are influenced by the combined electronic effects of the chloro and nitro functionalities and the fused ring system.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-50 mg) may be beneficial due to the lower sensitivity of the ¹³C nucleus.

  • Instrument Setup: Use the same tuned and shimmed spectrometer.

  • Data Acquisition:

    • Select a proton-decoupled pulse sequence (e.g., zgpg30).

    • A wider spectral width is required compared to ¹H NMR (e.g., 0-200 ppm).

    • A longer relaxation delay (e.g., 2-5 seconds) is often necessary, especially for quaternary carbons.

    • A significantly larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

  • Data Processing: Follow similar steps as for ¹H NMR: Fourier transformation, phasing, baseline correction, and referencing (typically to the solvent signal, e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) (Predicted)Bond VibrationFunctional Group
3100 - 3000C-H stretchAromatic
1620 - 1580C=N stretchPyrimidine ring
1580 - 1450C=C stretchAromatic/Pyrimidine ring
850 - 750C-H out-of-plane bendAromatic substitution pattern
800 - 600C-Cl stretchAryl halide

Rationale for Predictions:

  • The spectrum will be dominated by absorptions characteristic of the aromatic quinazoline core.[5]

  • Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

  • A series of sharp bands between 1450 and 1620 cm⁻¹ will correspond to the C=C and C=N stretching vibrations within the fused ring system.

  • The C-Cl stretching vibrations will appear in the fingerprint region, typically below 800 cm⁻¹. The exact positions can be influenced by the overall structure.[6]

Experimental Protocol: IR Spectrum Acquisition (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Co-add multiple scans (e.g., 16-32) to obtain a high-quality spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺): The molecular formula C₈H₄Cl₂N₂ gives a monoisotopic mass of 197.975 g/mol .[1] A key feature will be the isotopic cluster for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This will result in three peaks:

    • M⁺: m/z 198 (containing two ³⁵Cl atoms)

    • [M+2]⁺: m/z 200 (containing one ³⁵Cl and one ³⁷Cl)

    • [M+4]⁺: m/z 202 (containing two ³⁷Cl atoms) The expected intensity ratio for this cluster will be approximately 9:6:1.

  • Key Fragmentation Pathways:

    • Loss of Cl: A prominent fragment at m/z 163 ([M-Cl]⁺) is expected from the loss of a chlorine radical. This fragment would still contain one chlorine atom, so it would have an accompanying [M+2] peak at m/z 165.

    • Loss of HCN: Heterocyclic aromatic compounds like quinazoline often undergo fragmentation by losing a molecule of hydrogen cyanide (HCN, 27 Da). This could lead to fragments at m/z 171 (from M⁺) and m/z 136 (from [M-Cl]⁺).[7]

    • Ring Cleavage: Further fragmentation can involve cleavage of the quinazoline ring system.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Integrated Analytical Workflow

A logical workflow is essential for the comprehensive characterization of a novel compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Determine Molecular Weight - Analyze Isotopic Pattern purification->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) ms->nmr ir Infrared (IR) Spectroscopy - Identify Functional Groups nmr->ir nmr_2d 2D NMR (COSY, HSQC) - Confirm Proton Connectivity - Correlate ¹H and ¹³C Signals nmr->nmr_2d interpretation Integrated Data Interpretation ir->interpretation nmr_2d->interpretation structure Final Structure Confirmation interpretation->structure

Figure 2: Recommended workflow for the structural characterization of this compound.

This systematic approach ensures that orthogonal data from multiple analytical techniques are used to build a cohesive and validated structural assignment. By beginning with mass spectrometry to confirm the molecular weight and elemental composition (via the chlorine isotope pattern), followed by detailed structural mapping with 1D and 2D NMR, and functional group confirmation with IR, researchers can confidently elucidate the structure of this compound.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4,8-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Quinazoline Scaffold and the Need for Precise Characterization

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Its derivatives have been extensively investigated and developed as potent therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs. The precise substitution pattern on the quinazoline ring system is critical for modulating pharmacological activity, and therefore, unambiguous structural elucidation is paramount.

4,8-Dichloroquinazoline, a di-halogenated derivative, presents a unique substitution pattern that is expected to significantly influence its electronic properties and, consequently, its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of such novel compounds. A thorough understanding of the ¹H NMR spectrum of this compound is essential for researchers working on its synthesis, purification, and biological evaluation.

Predicted ¹H NMR Spectrum of this compound

In the absence of a publicly available experimental spectrum, the following analysis provides a detailed prediction of the ¹H NMR spectrum of this compound. This prediction is based on the fundamental principles of NMR spectroscopy, including the effects of electronegative substituents and spin-spin coupling in aromatic systems, and is supported by data from related quinazoline and quinoline derivatives.

Molecular Structure and Proton Numbering:

Figure 1. Structure of this compound with proton numbering.

Predicted ¹H NMR Data (in CDCl₃, estimated):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~9.0 - 9.2s (singlet)-
H-5~7.8 - 8.0d (doublet)J₅,₆ ≈ 8.0 - 9.0
H-6~7.6 - 7.8t (triplet)J₆,₅ ≈ 8.0 - 9.0, J₆,₇ ≈ 7.5 - 8.5
H-7~7.9 - 8.1d (doublet)J₇,₆ ≈ 7.5 - 8.5
Rationale for Predicted Chemical Shifts

The predicted chemical shifts are based on the following rationale:

  • H-2: The proton at the 2-position of the quinazoline ring is typically the most deshielded proton due to the inductive effect of the two adjacent nitrogen atoms. In unsubstituted quinazoline, H-2 appears at approximately 9.2 ppm. The chlorine atoms at positions 4 and 8 are not expected to have a significant electronic effect on H-2, thus its chemical shift is predicted to remain in a similar downfield region.

  • Benzene Ring Protons (H-5, H-6, H-7): The chemical shifts of the protons on the benzene portion of the quinazoline ring are influenced by the electron-withdrawing effects of the pyrimidine ring and the two chlorine substituents.

    • Chlorine Substituent Effects: Chlorine is an electronegative atom that exerts a through-bond inductive (-I) effect, which deshields nearby protons. It also has a through-space resonance (+M) effect due to its lone pairs, which can shield ortho and para protons. However, for halogens, the inductive effect generally dominates in influencing proton chemical shifts.

    • H-5: This proton is ortho to the C4a-C8a ring junction and meta to the chlorine at C-8. It is expected to be deshielded by the overall electron-withdrawing nature of the heterocyclic system.

    • H-6: This proton is meta to both the C4a-C8a ring junction and the C-8 chlorine, and para to the C-4 chlorine. Its chemical shift will be a balance of these effects.

    • H-7: This proton is ortho to the chlorine at C-8 and is therefore expected to be significantly deshielded due to the strong inductive effect of the adjacent chlorine.

A comparative analysis with 8-chloroquinoline, where the proton ortho to the chlorine (H-7) is significantly deshielded, supports the prediction of a downfield shift for H-7 in this compound.

Predicted Multiplicities and Coupling Constants

The predicted multiplicities and coupling constants are based on the expected spin-spin coupling between adjacent protons in the aromatic ring:

  • H-2: This proton has no adjacent protons, and therefore, it is expected to appear as a sharp singlet.

  • H-5: This proton is coupled only to H-6, resulting in a doublet. The ortho coupling constant (³J) in benzene rings is typically in the range of 7-9 Hz.

  • H-6: This proton is coupled to both H-5 and H-7. Assuming the coupling constants are similar, it will appear as a triplet (or more accurately, a doublet of doublets that appears as a triplet).

  • H-7: This proton is coupled only to H-6, resulting in a doublet.

Experimental Considerations and Protocol

For researchers intending to acquire an experimental ¹H NMR spectrum of this compound, the following protocol is recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for many quinazoline derivatives. Other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ may also be used depending on the solubility of the compound.

  • Concentration: Prepare a solution of approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good signal dispersion and resolution of the aromatic proton signals.

Acquisition Parameters:

ParameterRecommended Value
Pulse ProgramStandard 1D proton
Number of Scans16-64 (depending on sample concentration)
Relaxation Delay (d1)1-2 seconds
Acquisition Time (aq)2-4 seconds
Spectral Width12-16 ppm

Processing Parameters:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly compromising resolution.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

Synthesis of Quinazoline Derivatives: A Brief Overview

The synthesis of substituted quinazolines often involves the construction of the pyrimidine ring onto a pre-functionalized benzene derivative. A common synthetic route to 4-chloroquinazolines involves the cyclization of an anthranilic acid derivative with formamide to form a quinazolin-4-one, followed by chlorination.

G A Substituted Anthranilic Acid B Quinazolin-4-one A->B Formamide, Heat C 4-Chloroquinazoline B->C POCl₃ or SOCl₂

Figure 2. General synthetic scheme for 4-chloroquinazolines.

For this compound, a potential starting material would be 2-amino-3-chlorobenzoic acid. The synthesis of 8-substituted quinazolines can be more challenging and may require specific synthetic strategies to introduce the substituent at the desired position. The presence of unreacted starting materials or intermediates from the synthesis can lead to additional signals in the ¹H NMR spectrum, and therefore, careful purification of the final product is crucial.

Conclusion

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4,8-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Decoding Complexity in Drug Discovery

In the landscape of modern drug development, the quinazoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. Its versatility and ability to interact with a wide range of biological targets make it a focal point of medicinal chemistry. The precise structural elucidation of novel quinazoline derivatives is paramount to understanding their structure-activity relationships (SAR) and ensuring their efficacy and safety. Among the array of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, high-resolution insight into the carbon framework of these molecules. This guide offers a comprehensive exploration of the ¹³C NMR analysis of a specific, yet important analogue: 4,8-dichloroquinazoline. This document is intended for researchers, scientists, and drug development professionals, providing not just a spectral interpretation, but a deeper understanding of the underlying principles and experimental considerations.

The Significance of this compound: A Versatile Intermediate

This compound is a key synthetic intermediate in the creation of a diverse library of substituted quinazolines. The differential reactivity of the two chlorine atoms—the one at position 4 being more susceptible to nucleophilic substitution—allows for sequential and regioselective functionalization of the quinazoline core. This strategic derivatization is fundamental in the design of targeted therapies, including kinase inhibitors and anti-cancer agents. A thorough understanding of its ¹³C NMR spectrum is therefore not just an academic exercise, but a critical quality control parameter and a tool for reaction monitoring in multi-step syntheses.

The synthesis of this compound typically begins with 2-amino-3-chlorobenzoic acid. This precursor underscores the origin of the 8-chloro substitution on the final quinazoline ring system.

Foundational Principles: ¹³C NMR Spectroscopy of Heteroaromatic Systems

¹³C NMR spectroscopy is a powerful technique for determining the carbon skeleton of a molecule. The chemical shift (δ) of each carbon atom is highly sensitive to its local electronic environment. In heteroaromatic systems like quinazoline, several factors influence these chemical shifts:

  • Electronegativity of Heteroatoms: The nitrogen atoms in the quinazoline ring are more electronegative than carbon, leading to a deshielding effect on adjacent carbon atoms (a downfield shift to higher ppm values).

  • Aromatic Ring Current: The delocalized π-electron system of the aromatic rings induces a magnetic field that generally deshields the ring carbons.

  • Substituent Effects: The electronic properties of substituents have a profound impact on the chemical shifts of the carbons in the ring. Electronegative substituents like chlorine exhibit a complex influence:

    • Inductive Effect (-I): Chlorine withdraws electron density through the σ-bond, causing a deshielding (downfield shift) of the directly attached carbon (the ipso-carbon) and, to a lesser extent, adjacent carbons.

    • Mesomeric Effect (+M): The lone pairs on the chlorine atom can be delocalized into the π-system of the aromatic ring, causing a shielding (upfield shift) of the ortho and para carbons. The balance of these two effects determines the final chemical shift.

Experimental Protocol for ¹³C NMR Analysis

A robust and reproducible experimental protocol is the cornerstone of reliable analytical data. The following section details a standard operating procedure for acquiring the ¹³C NMR spectrum of this compound.

Sample Preparation
  • Solvent Selection: A deuterated solvent that can fully dissolve the sample is crucial. Chloroform-d (CDCl₃) is a common choice for many organic molecules, including quinazoline derivatives. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for less soluble compounds. For the purpose of this guide, we will consider CDCl₃ as the solvent.

  • Concentration: A sample concentration of 10-20 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient for a standard ¹³C NMR experiment.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer:

ParameterRecommended Value
Nucleus¹³C
Spectrometer Frequency100 MHz
Pulse ProgramStandard ¹³C with proton decoupling (e.g., zgpg30)
Relaxation Delay (d1)2 seconds
Acquisition Time (aq)1-2 seconds
Number of Scans (ns)1024 or higher (depending on sample concentration)
Spectral Width (sw)200-250 ppm
Temperature298 K (25 °C)

Predicted ¹³C NMR Spectrum and Peak Assignment for this compound

In the absence of a publicly available experimental spectrum for this compound, a high-quality prediction can be generated using computational methods. Online prediction tools, such as the one available at --INVALID-LINK--, utilize large databases of experimental data and sophisticated algorithms to provide reliable spectral forecasts.[1]

Predicted Chemical Shifts

The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are presented in the table below. For comparative purposes, the experimental chemical shifts for the parent quinazoline molecule are also included.

Carbon AtomPredicted δ (ppm) for this compoundExperimental δ (ppm) for Quinazoline
C2~154.5161.0
C4~159.0160.5
C4a~124.0127.2
C5~128.5127.1
C6~127.0128.6
C7~134.0134.1
C8~130.0128.6
C8a~150.0150.7

Note: Predicted values are estimates and may vary slightly from experimental data.

Detailed Peak-by-Peak Analysis and Rationale

The following is a detailed assignment of each carbon signal based on established principles of substituent effects and comparison with related compounds.

  • C4 (~159.0 ppm) and C2 (~154.5 ppm): These carbons are adjacent to nitrogen atoms, which strongly deshield them, resulting in their downfield chemical shifts. The C4 carbon is also directly attached to a chlorine atom, further increasing its deshielding due to the inductive effect, making it the most downfield signal.

  • C8a (~150.0 ppm): This is a quaternary carbon situated at the fusion of the two rings and is adjacent to a nitrogen atom, leading to a significant downfield shift.

  • C7 (~134.0 ppm): This carbon is in the para position relative to the C8a-N3 bond and is expected to have a chemical shift similar to its counterpart in quinazoline.

  • C8 (~130.0 ppm): This is the ipso-carbon directly bonded to the second chlorine atom. The strong deshielding inductive effect of chlorine is the primary reason for its downfield shift compared to the unsubstituted quinazoline.

  • C5 (~128.5 ppm): This carbon is in the meta position relative to the C8-Cl bond and in the ortho position to the C4a carbon. Its chemical shift is influenced by both the chloro substituent and the overall electronic structure of the quinazoline ring.

  • C6 (~127.0 ppm): This carbon is in the para position to the C8-Cl bond and is expected to be shielded due to the +M effect of the chlorine. However, its position within the heteroaromatic system results in a complex interplay of electronic effects.

  • C4a (~124.0 ppm): This quaternary carbon is at the ring junction and is influenced by the adjacent chloro-substituted C4 and the nitrogen at position 3.

Trustworthiness and Self-Validation of the Protocol

The integrity of this analytical guide is built upon a self-validating system. The predicted spectrum, while theoretical, is grounded in extensive empirical data from vast chemical libraries. The interpretation of this predicted spectrum is further validated by a comparative analysis with the experimentally determined spectra of structurally related and well-characterized compounds, such as quinazoline, 4-chloroquinazoline, and 8-chloroquinazoline. This multi-faceted approach, combining computational prediction with empirical comparison, provides a high degree of confidence in the assigned chemical shifts.

G

Conclusion: A Powerful Tool for Chemical Synthesis and Drug Discovery

The ¹³C NMR analysis of this compound is a powerful tool for its unambiguous identification and for monitoring its subsequent chemical transformations. While a direct experimental spectrum may not always be readily available, a combination of high-quality computational prediction and a thorough understanding of the substituent effects in heteroaromatic systems allows for a confident and accurate spectral interpretation. This guide provides a framework for such an analysis, emphasizing the importance of a sound experimental protocol and a logical, evidence-based approach to peak assignment. As the quest for novel therapeutics continues, the mastery of such analytical techniques will remain indispensable for the advancement of medicinal chemistry.

References

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: An In-Depth Technical Guide to the FT-IR Spectrum of 4,8-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4,8-dichloroquinazoline, a pivotal intermediate in the synthesis of numerous pharmacologically active molecules. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It establishes a framework for understanding the vibrational characteristics of this heterocyclic compound, grounded in theoretical principles and supported by comparative data from analogous structures. We will delve into the causality behind experimental choices for sample analysis, provide a detailed, self-validating protocol for acquiring high-quality spectra, and present a thorough interpretation of the vibrational modes. This guide aims to serve as an authoritative resource for the structural elucidation of this compound and its derivatives.

Introduction: The Significance of this compound in Medicinal Chemistry

Quinazoline and its derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic placement of substituents on the quinazoline core is crucial for its interaction with biological targets. This compound (C₈H₄Cl₂N₂) is a key building block in this context, offering two reactive sites for nucleophilic substitution, enabling the synthesis of a diverse library of therapeutic candidates.

Given its role as a foundational precursor, unambiguous structural confirmation is paramount. FT-IR spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the identity and purity of this compound. The infrared spectrum acts as a unique molecular "fingerprint," revealing the presence of key functional groups and offering insights into the overall molecular structure. This guide will meticulously deconstruct this fingerprint.

A brief overview of a common synthetic route to chloro-substituted quinazolines involves the cyclocondensation of an appropriate anthranilic acid derivative, followed by chlorination. For instance, 8-chloroquinazolin-4-ol can be synthesized via the thermal condensation of 2-amino-3-chlorobenzoic acid with formamide, which can then be further chlorinated to yield dichloro-derivatives.[1]

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The quality of an FT-IR spectrum is fundamentally dependent on the sample preparation and data acquisition parameters. For a solid sample like this compound, several methods are viable. The choice of method is dictated by the sample amount, its physical properties, and the desired spectral quality.

Recommended Method: Attenuated Total Reflectance (ATR)-FT-IR

For its simplicity, speed, and minimal sample preparation, ATR-FT-IR is the preferred method for analyzing solid powders.

  • Principle of Causality: ATR works on the principle of total internal reflection, where an infrared beam is directed into a crystal of high refractive index (e.g., diamond or germanium). The beam creates an evanescent wave that extends a few microns beyond the crystal surface and into the sample placed in intimate contact with it. The sample absorbs energy at specific wavelengths, and the attenuated beam is reflected back to the detector. This technique is less susceptible to issues of sample thickness and particle size that can affect transmission methods.

  • Instrument Preparation: Ensure the FT-IR spectrometer is purged and a background spectrum of the clean, unobstructed ATR crystal is collected. This is a critical self-validating step to account for atmospheric H₂O and CO₂.

  • Sample Application: Place a small amount (typically 1-2 mg) of finely powdered this compound onto the ATR crystal.

  • Applying Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. Consistent pressure is key to reproducibility.

  • Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction if necessary, though for library matching and identification, the uncorrected spectrum is often used.

Alternative Method: KBr Pellet Transmission

This traditional method is also highly effective, though more labor-intensive.

  • Principle of Causality: The sample is finely ground and dispersed in a matrix of potassium bromide (KBr), which is transparent to infrared radiation. This mixture is then pressed under high pressure to form a translucent pellet. The IR beam passes through the pellet, and the transmitted light is measured. The fine grinding is essential to minimize scattering of the infrared radiation, which can distort the spectrum.

  • Sample Grinding: Grind approximately 1-2 mg of this compound with about 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.

  • Pellet Formation: Transfer the mixture to a pellet die and press using a hydraulic press to form a clear pellet.

  • Spectrum Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

FT-IR Spectrum Analysis and Vibrational Mode Assignments

While an experimentally obtained spectrum for this compound is not publicly available in major databases, we can predict its key absorption bands with a high degree of confidence based on the known vibrational frequencies of its constituent functional groups and by drawing comparisons with structurally similar molecules, such as dichloro-substituted quinolines.[2][3][4]

The spectrum can be divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

Functional Group Region (4000-1500 cm⁻¹)
  • Aromatic C-H Stretching (νC-H): Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹.[5] For this compound, we expect to see a series of weak to medium intensity bands in the 3100-3000 cm⁻¹ range. The presence of multiple bands in this region is characteristic of the aromatic nature of the molecule.

  • Overtones and Combination Bands: The region between 2000-1650 cm⁻¹ may show a pattern of weak bands. These are overtones and combination bands of the fundamental C-H out-of-plane bending vibrations. The pattern of these bands can sometimes be used to deduce the substitution pattern on the aromatic ring.[6]

  • Aromatic C=C and C=N Stretching (νC=C, νC=N): The quinazoline ring system contains both C=C and C=N bonds. The stretching vibrations of these bonds are coupled and result in a series of sharp, medium to strong intensity bands in the 1650-1400 cm⁻¹ region.[7] We anticipate prominent peaks around 1610, 1570, 1500, and 1450 cm⁻¹ . These bands are characteristic of the heteroaromatic quinazoline core.

Fingerprint Region (1500-400 cm⁻¹)

This region is complex due to the coupling of various bending and stretching vibrations, but it is highly specific to the molecule.

  • Aromatic C-H In-Plane Bending (δC-H): These vibrations typically occur in the 1300-1000 cm⁻¹ range and are usually of weak to medium intensity.

  • Aromatic C-N Stretching (νC-N): The stretching vibrations of the C-N bonds within the quinazoline ring are expected to appear in the 1350-1250 cm⁻¹ region.[8]

  • C-Cl Stretching (νC-Cl): The presence of two chlorine atoms is a key feature of this molecule. The C-Cl stretching vibrations are expected to give rise to strong bands in the 850-550 cm⁻¹ range. Due to the two C-Cl bonds at different positions on the rings, we may observe multiple bands or a broad, strong absorption in this region. Specifically, aryl chlorides show strong absorptions in the 800-600 cm⁻¹ range.

  • Aromatic C-H Out-of-Plane Bending (γC-H): The out-of-plane C-H bending vibrations are highly diagnostic of the substitution pattern on the benzene ring.[9] For a 1,2,3-trisubstituted benzene ring pattern (considering the fused pyrimidine ring and the chlorine at position 8), we would expect specific patterns in the 900-675 cm⁻¹ region. The number and position of these strong absorption bands are characteristic of the arrangement of adjacent hydrogen atoms on the ring.[10]

Tabulated Summary of Predicted Vibrational Frequencies

Wavenumber Range (cm⁻¹)IntensityVibrational Mode Assignment
3100 - 3000Weak-MediumAromatic C-H Stretching
2000 - 1650WeakOvertone/Combination Bands
1650 - 1400Medium-StrongAromatic Ring C=C and C=N Stretching
1350 - 1250MediumAromatic C-N Stretching
1300 - 1000Weak-MediumAromatic C-H In-Plane Bending
900 - 675StrongAromatic C-H Out-of-Plane Bending
850 - 600StrongC-Cl Stretching

Visualizing the Process: Experimental Workflow

To ensure clarity and reproducibility, the following diagram outlines the logical flow of the ATR-FT-IR analysis.

FT_IR_Workflow cluster_prep Instrument Preparation cluster_sample Sample Analysis cluster_post Data Processing & Interpretation start Start purge Purge Spectrometer start->purge background Collect Background Spectrum purge->background place_sample Place this compound on ATR Crystal background->place_sample Ready for Sample apply_pressure Apply Pressure place_sample->apply_pressure collect_spectrum Acquire Spectrum (16-32 scans, 4 cm-1 res.) apply_pressure->collect_spectrum process Perform ATR Correction (Optional) collect_spectrum->process Raw Data analyze Analyze Spectrum & Assign Vibrational Modes process->analyze report Generate Report analyze->report

References

Potential biological activities of 4,8-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Potential Biological Activities of 4,8-Dichloroquinazoline

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to form the basis of numerous therapeutic agents.[1][2] This guide focuses on the specific derivative, this compound (CAS No. 7148-34-7), a key synthetic intermediate whose biological potential is inferred from the extensive pharmacology of its analogues. While direct biological data on this compound is sparse, its structural features, particularly the reactive chlorine atoms, make it a valuable starting point for developing novel modulators of critical cellular pathways. This document synthesizes information from related quinazoline derivatives to postulate mechanisms of action, provides detailed experimental protocols for validation, and outlines the synthetic utility of this versatile chemical building block for researchers in drug discovery.

The Quinazoline Scaffold: A Privileged Core in Drug Discovery

Quinazoline, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is a ubiquitous motif found in over 200 naturally occurring alkaloids and a multitude of synthetic compounds.[3][4] Its planar structure and capacity for diverse molecular interactions have rendered it a highly adaptable scaffold for engaging with various biological targets.[5] Consequently, quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties.[3][5][6][7]

The clinical success of quinazoline-based drugs, such as the epidermal growth factor receptor (EGFR) inhibitors Gefitinib, Erlotinib, and Lapatinib in oncology, underscores the therapeutic significance of this chemical class.[4][8] These precedents establish a strong rationale for investigating novel derivatives like this compound as precursors to next-generation therapeutics.

This compound: A Versatile Synthetic Intermediate

This compound is a key building block whose potential is defined by its reactivity. The chlorine atom at the 4-position is particularly susceptible to nucleophilic substitution, providing a straightforward chemical handle to introduce a wide array of functional groups. This synthetic accessibility is a primary reason for its utility in constructing libraries of novel compounds for biological screening. The chlorine atom at the 8-position, while less reactive, offers an additional site for modification to fine-tune the steric and electronic properties of the final molecule, potentially influencing potency, selectivity, and pharmacokinetic profiles.

G cluster_start Starting Material cluster_reactions Nucleophilic Aromatic Substitution (SNAr) at C4-position cluster_products Product Library start This compound reaction Reaction with Primary/Secondary Amines (e.g., Anilines, Alkylamines) start->reaction Versatile Precursor product1 4-Anilino-8-chloroquinazolines (Kinase Inhibitor Scaffolds) reaction->product1 product2 4-Alkylamino-8-chloroquinazolines (Diverse Biological Probes) reaction->product2 product3 Other 4-Substituted Derivatives (O-, S- Nucleophiles) reaction->product3

Caption: Synthetic utility of this compound as a scaffold.

Postulated Biological Activities and Mechanistic Pathways

Based on extensive research into structurally related compounds, we can postulate several high-priority biological activities for derivatives of this compound.

Anticancer Activity

The most promising application for quinazoline derivatives is in oncology.[9] Several mechanisms are plausible.

The 4-anilinoquinazoline scaffold is a classic pharmacophore for ATP-competitive kinase inhibitors.[8] The quinazoline nitrogen (N1) typically forms a key hydrogen bond with the hinge region of the kinase domain, while the substituted aniline moiety occupies the hydrophobic pocket where adenine binds.

  • Target Example: Epidermal Growth Factor Receptor (EGFR): EGFR and its family members are primary targets for anticancer therapy.[10] Drugs like Gefitinib and Erlotinib are 4-anilinoquinazolines that have revolutionized the treatment of certain cancers, particularly non-small-cell lung cancer.[8][10] It is highly probable that novel 4-anilino derivatives synthesized from this compound could exhibit potent EGFR inhibitory activity. The 8-chloro substituent could potentially enhance binding affinity or confer selectivity against mutant forms of EGFR.[9]

cluster_pathway Simplified EGFR Signaling Pathway cluster_inhibitor Mechanism of Inhibition EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds P P EGFR->P Dimerization & Autophosphorylation PI3K PI3K/Akt Pathway P->PI3K Activates RAS RAS/MAPK Pathway P->RAS Activates Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation Inhibitor 4-Anilinoquinazoline Derivative Inhibitor->EGFR Binds to ATP Pocket

Caption: Inhibition of the EGFR signaling pathway by quinazolines.

Certain quinazoline derivatives disrupt microtubule dynamics by binding to the colchicine site of tubulin, leading to cell cycle arrest and apoptosis.[10] A 2-chloroquinazoline derivative has been identified as a potent inhibitor of tubulin polymerization.[10] This suggests that derivatives of this compound should be evaluated for this mechanism.

Aberrant Wnt signaling is a hallmark of many cancers, especially colorectal cancer. A recent study identified quinazoline compounds as novel and potent inhibitors of the Wnt/β-catenin signaling pathway, demonstrating anticancer activity with IC₅₀ values in the low micromolar range.[11]

Cholinesterase Inhibition

Derivatives of 3,4-dihydroquinazoline have been shown to be potent inhibitors of butyrylcholinesterase (BChE) and weaker inhibitors of acetylcholinesterase (AChE).[12] Given the interest in cholinesterase inhibitors for the management of Alzheimer's disease, this represents a potential, albeit less explored, therapeutic avenue for novel quinazolines derived from the 4,8-dichloro precursor.[12]

Experimental Protocols for Activity Validation

To validate the postulated biological activities, a tiered screening approach is recommended. The following protocols provide robust, industry-standard methodologies.

Primary Screen: Cell Viability Assay (MTT/CellTiter-Glo®)

This initial assay determines the concentration at which a compound exhibits cytotoxic or cytostatic effects on cancer cell lines.

Principle: The MTT assay measures the metabolic activity of living cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The CellTiter-Glo® assay measures ATP content as an indicator of metabolically active cells.

Step-by-Step Protocol (MTT):

  • Cell Seeding: Seed cancer cells (e.g., A549 for lung, MCF-7 for breast) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]

  • Compound Treatment: Prepare serial dilutions of the test compound (derived from this compound) in DMSO and further dilute in culture medium. Add the compound solutions to the wells to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.[11]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Mechanistic Assay: In Vitro Kinase Inhibition Assay

For compounds showing potent anticancer activity, a direct enzyme inhibition assay is crucial to confirm the mechanism.

Principle: A luminescence-based kinase assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence corresponds to higher kinase activity (more ATP consumed), so potent inhibitors will result in a higher luminescence signal.[13]

Step-by-Step Protocol (e.g., for EGFR):

  • Compound Preparation: Serially dilute the test compound in an appropriate buffer containing DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound, recombinant human EGFR kinase, and a suitable peptide substrate.

  • Initiation: Initiate the kinase reaction by adding ATP at a concentration near its Km value.

  • Incubation: Allow the reaction to proceed for 1 hour at room temperature.[13]

  • Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • Data Acquisition: After a 10-minute incubation, measure the luminescence signal using a plate reader.

  • Analysis: Normalize the data to controls (no enzyme for 0% activity, no inhibitor for 100% activity) and calculate the IC₅₀ value for kinase inhibition.

cluster_workflow Cell-Based and Enzymatic Assay Workflow start Synthesize Library of This compound Derivatives screen Primary Screen: Cell Viability Assay (MTT) on Cancer Cell Lines start->screen ic50_calc Calculate IC50 Values screen->ic50_calc active_compounds Identify 'Hit' Compounds (Potent Activity, e.g., IC50 < 10 µM) ic50_calc->active_compounds kinase_assay Secondary Screen: In Vitro Kinase Assay (e.g., EGFR, Aurora) active_compounds->kinase_assay Active sar_analysis Structure-Activity Relationship (SAR) Analysis active_compounds->sar_analysis Inactive kinase_ic50 Determine Kinase IC50 kinase_assay->kinase_ic50 kinase_ic50->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt

Caption: A tiered workflow for screening quinazoline derivatives.

Cell Cycle Analysis

This assay determines if a compound's antiproliferative effect is due to arrest at a specific phase of the cell cycle.

Step-by-Step Protocol:

  • Treatment: Treat cells with the test compound at its predetermined IC₅₀ concentration for 24 or 48 hours.[13]

  • Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, then store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[13]

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The proportion of cells in the G0/G1, S, and G2/M phases is determined based on fluorescence intensity.[5]

Data Summary

The following table presents representative IC₅₀ data for various quinazoline derivatives from the literature, illustrating the range of potencies that can be achieved. This serves as a benchmark for evaluating novel compounds derived from this compound.

Compound ClassTarget/Cell LineReported IC₅₀Reference
4-AnilinoquinazolineEGFRWT< 10 nM[9]
4-AnilinoquinazolineMGC-803 Cells1.95 µM[9]
2-ChloroquinazolineTubulin PolymerizationLow µM range[10]
Quinazoline DerivativeWnt/β-catenin Signaling4.9 - 17.4 µM[11]
3,4-DihydroquinazolineButyrylcholinesterase45 nM[12]
4-HydroxyquinazolinePARP10.47 µM[14]

Conclusion

While this compound itself is primarily a synthetic intermediate, its structure holds significant latent potential for the development of potent and selective biological agents. The established importance of the quinazoline scaffold in oncology, particularly as a source of kinase inhibitors, provides a strong rationale for its exploration. By leveraging the reactivity of the 4-chloro position, researchers can readily synthesize diverse libraries of compounds. The systematic application of the described experimental workflows—progressing from broad cell viability screens to specific mechanistic assays—will be crucial in elucidating the biological activities of these novel derivatives and identifying promising lead candidates for further drug development.

References

The Synthetic Chemist's Compass: A Technical Guide to 4,8-Dichloroquinazoline as a Strategic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of modern medicinal chemistry and materials science, the quinazoline scaffold remains a cornerstone for the development of novel molecular entities. Among its halogenated derivatives, 4,8-dichloroquinazoline emerges as a particularly strategic building block, offering a platform for controlled, regioselective functionalization. This guide provides an in-depth technical overview of this compound, from its synthesis and spectroscopic characterization to its nuanced reactivity. We will explore the underlying electronic principles that govern its synthetic applications and provide field-proven protocols for its use, empowering researchers to leverage this versatile synthon in their drug discovery and materials development programs.

Introduction: The Quinazoline Core and the Strategic Advantage of 4,8-Disubstitution

The quinazoline framework, a fusion of a benzene and a pyrimidine ring, is a privileged structure in drug discovery, forming the core of numerous approved therapeutics, particularly in oncology.[1][2] The introduction of halogen atoms onto this scaffold dramatically enhances its utility as a synthetic intermediate, providing reactive handles for the construction of complex molecular architectures through various cross-coupling and nucleophilic substitution reactions.

This compound (CAS No. 7148-34-7) is a solid organic compound with the molecular formula C₈H₄Cl₂N₂ and a molecular weight of 199.03 g/mol .[3] Its strategic importance lies in the differential reactivity of its two chlorine atoms. The chlorine at the C4 position, located on the pyrimidine ring, is significantly more activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atoms.[4][5] In contrast, the chlorine at the C8 position, situated on the benzene ring, is less reactive towards nucleophiles but is amenable to transformations via transition metal-catalyzed cross-coupling reactions. This disparity in reactivity allows for a sequential and controlled derivatization of the quinazoline core, making this compound a highly valuable and versatile tool for the synthesis of diverse compound libraries.

Synthesis and Characterization of this compound

The synthesis of this compound is typically achieved through a two-step process commencing from the readily available precursor, 2-amino-3-chlorobenzoic acid.

Synthetic Pathway

The synthetic route involves an initial cyclocondensation reaction to form the quinazolinone core, followed by a chlorination step to yield the target compound.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination 2-amino-3-chlorobenzoic_acid 2-Amino-3-chlorobenzoic Acid 8-chloroquinazolin-4-ol 8-Chloroquinazolin-4(3H)-one 2-amino-3-chlorobenzoic_acid->8-chloroquinazolin-4-ol Heat (150-160°C) Formamide Formamide (HCO-NH₂) Formamide->8-chloroquinazolin-4-ol This compound This compound 8-chloroquinazolin-4-ol->this compound Heat (~100°C) Thionyl_chloride Thionyl Chloride (SOCl₂) / DMF (cat.) Thionyl_chloride->this compound G Dichloroquinazoline This compound C4-Cl (Pyrimidine Ring) C8-Cl (Benzene Ring) C4_Reactivity Highly Reactive | Electron-deficient due to adjacent nitrogens | Susceptible to SNAr Dichloroquinazoline:c4->C4_Reactivity C8_Reactivity Less Reactive | Electronically similar to chlorobenzene | Amenable to Pd-catalyzed cross-coupling Dichloroquinazoline:c8->C8_Reactivity SNAr Nucleophilic Aromatic Substitution (SNAr) C4_Reactivity->SNAr CrossCoupling Palladium-Catalyzed Cross-Coupling C8_Reactivity->CrossCoupling

References

An In-depth Technical Guide to the Synthesis of Quinazoline Derivatives for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides an in-depth exploration of the core synthetic methodologies for constructing quinazoline derivatives, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of classical methods such as the Niementowski and Friedländer syntheses, as well as explore the efficiency and versatility of modern techniques, including multicomponent reactions and microwave-assisted protocols. This document is structured to provide not only theoretical knowledge but also practical, field-proven insights and detailed experimental procedures to empower chemists in their synthetic endeavors.

The Enduring Significance of the Quinazoline Core in Medicinal Chemistry

Quinazoline, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, is recognized as a "privileged structure" in drug discovery.[3] Its rigid framework and the presence of nitrogen atoms at positions 1 and 3 provide ideal points for functionalization, enabling the fine-tuning of physicochemical properties and biological activity. The therapeutic importance of this scaffold is underscored by the number of approved drugs and clinical candidates that feature the quinazoline core. For instance, Gefitinib and Erlotinib are potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors used in cancer therapy, highlighting the scaffold's utility in targeted drug design.[3] The diverse pharmacological profile of quinazoline derivatives continues to inspire the development of novel synthetic strategies to access new chemical entities with therapeutic potential.

Classical Approaches to Quinazoline Synthesis: The Foundation

The enduring legacy of classical organic reactions in the synthesis of quinazolines provides a fundamental understanding of the construction of this important heterocyclic system. These methods, while sometimes requiring harsh conditions, are versatile and have been refined over decades.

The Niementowski Quinazolinone Synthesis

The Niementowski reaction is a robust and widely used method for the synthesis of 4(3H)-quinazolinones, which involves the thermal condensation of an anthranilic acid with an amide.[3][4] This reaction is typically carried out at high temperatures (130–150 °C) and proceeds through the formation of an N-acylanthranilic acid intermediate, which then undergoes cyclization with the elimination of water.[3] The versatility of this method lies in the ability to introduce substituents on both the benzene and pyrimidine rings by selecting appropriately substituted anthranilic acids and amides.[3]

Causality in Experimental Choices: The choice of a high-boiling point solvent or neat conditions is dictated by the high activation energy required for the cyclization-dehydration step. The use of an excess of the amide can also serve as the solvent and drive the reaction towards completion.

Niementowski_Mechanism Anthranilic_Acid Anthranilic Acid N_Acylanthranilic_Acid N-Acylanthranilic Acid Intermediate Anthranilic_Acid->N_Acylanthranilic_Acid Acylation Amide Amide Amide->N_Acylanthranilic_Acid Quinazolinone 4(3H)-Quinazolinone N_Acylanthranilic_Acid->Quinazolinone Cyclization & Dehydration (-H2O)

Caption: General mechanism of the Niementowski quinazolinone synthesis.

Experimental Protocol: Conventional Niementowski Synthesis

This protocol describes a typical procedure for the synthesis of 2-substituted-4(3H)-quinazolinones.

  • Materials:

    • Substituted anthranilic acid (1 equivalent)

    • Appropriate amide (e.g., formamide, acetamide; 5-10 equivalents)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine the substituted anthranilic acid and the amide.

    • Heat the reaction mixture to 130-150 °C with stirring for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into cold water to precipitate the crude product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).[5]

The Friedländer Annulation for Quinazoline Synthesis

The Friedländer synthesis is a powerful method for constructing quinoline rings, and its principles can be adapted for the synthesis of quinazolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester, in the presence of an acid or base catalyst.[4][6] For quinazoline synthesis, a 2-aminobenzaldehyde or 2-aminophenyl ketone is reacted with a nitrogen-containing component.

Causality in Experimental Choices: The choice of an acid or base catalyst is crucial for promoting the initial condensation and subsequent cyclodehydration steps. Acid catalysts protonate the carbonyl group, making it more electrophilic, while base catalysts deprotonate the α-methylene group, generating a nucleophilic enolate.

Friedlander_Mechanism cluster_path1 Pathway 1 cluster_path2 Pathway 2 Aminoaryl_Ketone 2-Aminoaryl Ketone Aldol_Adduct Aldol Adduct Aminoaryl_Ketone->Aldol_Adduct Aldol Condensation Schiff_Base Schiff Base Aminoaryl_Ketone->Schiff_Base Schiff Base Formation Methylene_Compound Active Methylene Compound Methylene_Compound->Aldol_Adduct Methylene_Compound->Schiff_Base Quinoline Quinoline/Quinazoline Aldol_Adduct->Quinoline Cyclization & Dehydration Schiff_Base->Quinoline Intramolecular Aldol & Dehydration

Caption: Mechanistic pathways of the Friedländer synthesis.

Experimental Protocol: Modified Friedländer Synthesis for Quinazolin-4(3H)-ones

This protocol describes a modified Friedländer approach using 2-aminobenzamide and a β-ketoester.

  • Materials:

    • 2-Aminobenzamide (1 equivalent)

    • β-ketoester (e.g., ethyl acetoacetate; 1.2 equivalents)

    • Polyphosphoric acid (PPA) or another suitable acid catalyst

    • High-boiling point solvent (e.g., Dowtherm A)

  • Procedure:

    • To a solution of 2-aminobenzamide in the high-boiling point solvent, add the β-ketoester.

    • Add the acid catalyst (e.g., PPA) to the mixture.

    • Heat the reaction mixture to reflux (typically 180-250 °C) for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into a stirred solution of aqueous sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Modern Synthetic Methodologies: Efficiency and Diversity

The demand for more efficient, environmentally friendly, and diverse synthetic routes has led to the development of modern methodologies that often offer significant advantages over classical approaches.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as a powerful tool for the synthesis of complex molecules like quinazolines.[1] These reactions are highly atom-economical and can rapidly generate libraries of compounds for biological screening.

Causality in Experimental Choices: The choice of catalyst is critical in MCRs to orchestrate the sequence of bond-forming events. Lewis acids like molecular iodine can activate carbonyl groups and facilitate cyclization, while metal catalysts can enable novel bond formations.[6] The reaction conditions are often optimized to be mild and environmentally benign.

Experimental Protocol: I2-Catalyzed Three-Component Synthesis of Quinazolines [6]

This one-pot protocol describes the synthesis of highly functionalized quinazolines from a 2-aminobenzophenone, an aromatic aldehyde, and ammonium acetate.

  • Materials:

    • 2-Aminobenzophenone (1 equivalent)

    • Aromatic aldehyde (1 equivalent)

    • Ammonium acetate (10 equivalents)

    • Molecular iodine (I₂) (5 mol%)

    • Ethanol (solvent)

  • Procedure:

    • In a round-bottom flask, combine the 2-aminobenzophenone, aromatic aldehyde, ammonium acetate, and molecular iodine in ethanol.

    • Stir the reaction mixture at 40 °C for 2.5-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate.

    • Wash the combined organic layers with aqueous sodium thiosulfate solution to remove iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • The crude product is often pure enough, but can be further purified by recrystallization if necessary.[6]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has revolutionized many areas of synthetic chemistry by dramatically reducing reaction times, often from hours to minutes, and improving yields.[5] The efficient and uniform heating provided by microwave irradiation can overcome the high activation barriers of many reactions involved in quinazoline synthesis.

Causality in Experimental Choices: The use of a microwave reactor allows for precise temperature and pressure control, leading to cleaner reactions and fewer side products. Polar solvents are often used as they couple efficiently with microwave irradiation. Solvent-free conditions are also highly effective and offer a greener alternative.[5]

Experimental Protocol: Microwave-Assisted Niementowski Reaction [5][7]

This protocol provides a rapid and efficient alternative to the conventional Niementowski synthesis.

  • Materials:

    • Anthranilic acid (1 equivalent)

    • Amide (e.g., formamide; 5 equivalents)

  • Procedure:

    • In a microwave-safe reaction vessel, combine the anthranilic acid and the amide.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 150-200 °C) for 10-30 minutes.

    • Monitor the pressure inside the vessel to ensure it remains within safe limits.

    • After the irradiation is complete, cool the vessel to room temperature.

    • Work-up the reaction mixture as described in the conventional Niementowski protocol (precipitation in water, filtration, and purification).

Data Presentation: A Comparative Overview of Synthetic Methodologies

To facilitate the selection of the most appropriate synthetic strategy, the following table summarizes the key parameters and outcomes of the discussed methodologies for the synthesis of representative quinazoline derivatives.

Methodology Starting Materials Catalyst/Conditions Reaction Time Yield (%) Key Advantages References
Conventional Niementowski Anthranilic acid, Amide130-150 °C, neat4-6 hours60-80Versatile, well-established[5]
Microwave-Assisted Niementowski Anthranilic acid, AmideMicrowave, 150-200 °C10-30 minutes75-95Rapid, high yields, efficient[5][7]
Modified Friedländer 2-Aminobenzamide, β-KetoesterPPA, 180-250 °C2-4 hours50-70Access to diverse substitution patterns[4][6]
I₂-Catalyzed MCR 2-Aminobenzophenone, Aldehyde, NH₄OAcI₂ (5 mol%), 40 °C2.5-3 hours85-95Mild conditions, high yields, one-pot[6]
Copper-Catalyzed MCR 2-Aminobenzonitrile, Orthoester, AmineCuI, 120 °C4 hours70-90One-pot, atom-economical

Purification and Characterization: Ensuring Product Integrity

The successful synthesis of quinazoline derivatives is contingent upon rigorous purification and unambiguous characterization of the final products.

Purification Techniques
  • Recrystallization: This is a primary technique for purifying solid quinazoline derivatives. The choice of solvent is critical and is typically determined empirically. Common solvents include ethanol, methanol, and acetic acid.[8]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is the method of choice. A gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is commonly used to elute the desired compound.[8]

Characterization Methods

The structure and purity of the synthesized quinazoline derivatives are confirmed using a combination of spectroscopic techniques.[1][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number, connectivity, and chemical environment of protons in the molecule. Characteristic signals for the quinazoline core appear in the aromatic region (typically 7.0-8.5 ppm).

    • ¹³C NMR: Reveals the carbon skeleton of the molecule. The carbonyl carbon of quinazolin-4(3H)-ones typically resonates around 160-165 ppm.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present. Key absorptions for quinazolin-4(3H)-ones include the C=O stretch (around 1680 cm⁻¹) and the N-H stretch (around 3200-3400 cm⁻¹).

Characterization_Workflow Crude_Product Crude Synthetic Product Purification Purification (Recrystallization/Column Chromatography) Crude_Product->Purification Pure_Compound Pure Compound Purification->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR MS Mass Spectrometry (HRMS) Pure_Compound->MS IR IR Spectroscopy Pure_Compound->IR Structure_Elucidation Structure Elucidation & Purity Confirmation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation

Caption: A typical workflow for the purification and characterization of synthesized quinazoline derivatives.

Conclusion and Future Perspectives

The synthesis of quinazoline derivatives remains a vibrant and evolving field of research, driven by the quest for new therapeutic agents. This guide has provided a comprehensive overview of both classical and modern synthetic methodologies, offering practical insights and detailed protocols to aid researchers in their work. While classical methods like the Niementowski and Friedländer reactions provide a solid foundation, modern approaches such as multicomponent reactions and microwave-assisted synthesis offer significant advantages in terms of efficiency, sustainability, and the ability to generate molecular diversity. The continued development of novel catalytic systems and innovative reaction conditions will undoubtedly lead to even more powerful strategies for accessing this privileged scaffold, paving the way for the discovery of the next generation of quinazoline-based drugs.

References

Introduction: The Quinazoline Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Core Reactivity of Dichloroquinazolines

This guide provides an in-depth exploration of the fundamental reactivity of dichloroquinazoline scaffolds, essential intermediates in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple reaction lists to explain the underlying principles governing their reactivity, focusing on the causality behind experimental choices and providing field-proven insights into their application.

The quinazoline core is a privileged heterocyclic structure, forming the backbone of numerous therapeutic agents, most notably in oncology.[1] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal scaffold for interacting with biological targets like protein kinases. Among the most versatile precursors for building complex quinazoline-based molecules are the 2,4-dichloroquinazolines.[2][3] Their utility stems from two highly reactive chlorine atoms, which can be selectively displaced through nucleophilic aromatic substitution (SNAr), allowing for the controlled, stepwise introduction of various functional groups.

The synthesis of the 2,4-dichloroquinazoline core itself is typically achieved through a two-step process starting from ortho-aminobenzoic acid (anthranilic acid).[4]

View Experimental Protocol: Synthesis of 2,4-Dichloroquinazoline

Protocol: Two-Step Synthesis of 2,4-Dichloroquinazoline from Anthranilic Acid

This protocol is based on established synthetic routes.[4]

Step 1: Synthesis of 2,4-Quinazolinedione

  • Dissolve anthranilic acid (1.0 eq) in water.

  • Adjust the pH of the solution to between 9 and 12 using a suitable base (e.g., NaOH).

  • Add potassium cyanate (1.0-3.0 eq) to the solution.

  • Heat the reaction mixture to 40–90 °C for 2–8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture and acidify to precipitate the 2,4-quinazolinedione product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Chlorination to 2,4-Dichloroquinazoline

  • Suspend the dried 2,4-quinazolinedione (1.0 eq) in a suitable chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) with a catalytic amount of DMF.

  • Heat the mixture to reflux for 2.5 hours or until the reaction is complete (monitored by TLC).[5]

  • Carefully quench the excess chlorinating agent by slowly pouring the reaction mixture onto crushed ice.

  • The solid 2,4-dichloroquinazoline will precipitate.

  • Filter the product, wash thoroughly with cold water to remove acid, and dry under vacuum. The product is typically a white to yellow crystalline solid.

The Duality of Reactivity: C4 vs. C2 Substitution

The core of dichloroquinazoline chemistry lies in the differential reactivity of the chlorine atoms at the C4 and C2 positions. Nucleophilic aromatic substitution (SNAr) does not occur randomly; it is a highly regioselective process governed by both kinetic and thermodynamic factors.[6][7]

The C4 Position: The Site of Kinetic Control

In nearly all cases, the initial nucleophilic attack occurs preferentially at the C4 position.[8][9] This pronounced regioselectivity is due to the superior electrophilicity of the C4 carbon.[9] Theoretical studies, including Density Functional Theory (DFT) calculations, have confirmed this observation, revealing that the C4 carbon possesses a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO).[7][10] This makes it the more favorable site for interaction with the Highest Occupied Molecular Orbital (HOMO) of an incoming nucleophile.

  • Causality: The C4 position is flanked by one nitrogen atom within the pyrimidine ring, while the C2 position is situated between two nitrogen atoms. The electron-withdrawing effect of the adjacent nitrogen atom makes the C4 carbon highly electron-deficient and thus susceptible to attack. The substitution at C4 represents the kinetically favored pathway, as it proceeds through a lower activation energy transition state.[6][8]

This selective reactivity is reliably achieved under mild reaction conditions, such as low temperatures (e.g., 0-5 °C), making it a cornerstone for the stepwise synthesis of complex quinazolines.[6]

The C2 Position: The Site of Thermodynamic Control

The chlorine atom at the C2 position is significantly less reactive.[6] Substitution at this site typically requires more forcing conditions after the C4 position has already reacted. These harsher conditions often include:

  • Higher temperatures (reflux)[6]

  • Longer reaction times

  • The use of stronger nucleophiles or bases

  • Causality: Once a nucleophile has been installed at the C4 position, the electron-donating nature of the new substituent (especially amines) reduces the overall electrophilicity of the quinazoline ring, further deactivating the C2 position towards subsequent attack. Overcoming this deactivation requires significantly more energy, hence the need for harsher conditions. This represents the thermodynamically controlled pathway.

This predictable, stepwise reactivity is the key to the synthetic utility of dichloroquinazolines, allowing for the creation of differentially substituted products.

Mastering Regioselectivity: The Role of Reaction Parameters

Controlling the outcome of reactions with dichloroquinazolines depends on the careful manipulation of several key experimental variables.

ParameterEffect on Regioselectivity & ReactivityRationale & Expert Insight
Temperature Low temperatures (0-80 °C) strongly favor monosubstitution at C4. High temperatures (reflux) are required for disubstitution or substitution at C2.[6][11]This is the most critical factor for controlling regioselectivity. The lower activation energy for C4 attack makes it dominant at lower temperatures. Overcoming the higher activation energy for C2 attack requires increased thermal energy.[12]
Nucleophile Primary and secondary amines (aliphatic or aromatic), alcohols, and thiols are commonly used.[7][8] The nucleophile's strength can influence the required conditions.Amines are excellent nucleophiles for this reaction. For drug synthesis, substituted anilines are frequently used to build the final pharmacophore.[13][14]
Solvent Polar aprotic solvents like dioxane, DMF, or acetonitrile are common. Alcohols like isopropanol are also frequently used.[6][10]Dioxane is a popular choice as it is relatively inert and effectively solubilizes the reagents.[12] Isopropanol can serve as both a solvent and, under certain conditions, a proton source.
Base An organic base (e.g., DIPEA, Et₃N) or an inorganic base (e.g., K₂CO₃) is often required.[10]The base acts as a scavenger for the HCl generated during the substitution, preventing the protonation and deactivation of amine nucleophiles. The choice of base can impact reaction rate and side-product formation.

Mechanism in Focus: The SNAr Pathway

The substitution reaction proceeds via a well-established two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6]

  • Addition: The nucleophile attacks the electron-deficient carbon (preferentially C4), breaking the aromaticity of the pyrimidine ring and forming a tetrahedral Meisenheimer intermediate. The negative charge is delocalized across the ring system, particularly onto the electronegative nitrogen atoms.

  • Elimination: The aromaticity is restored by the expulsion of the chloride ion as a leaving group, yielding the final substituted product.

Caption: Generalized SNAr mechanism at the C4 position.

View Experimental Protocol: Regioselective C4-Amination

Protocol: Synthesis of a 2-Chloro-4-aminoquinazoline Derivative

This protocol is a representative procedure for the selective substitution at the C4 position.[10]

  • To a solution of a substituted 2,4-dichloroquinazoline (1.0 eq) in dioxane (approx. 0.1 M) in a round-bottom flask, add the desired aniline or amine nucleophile (1.0 eq).

  • Add N,N-diisopropylethylamine (DIPEA) (3.6 eq) to the mixture to act as an HCl scavenger.

  • Stir the reaction mixture at 80 °C for 12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization to yield the pure 2-chloro-4-aminoquinazoline derivative.

Application in Drug Synthesis: The Path to Kinase Inhibitors

The predictable reactivity of dichloroquinazolines makes them ideal starting materials for the synthesis of epidermal growth factor receptor (EGFR) inhibitors like Gefitinib and Erlotinib, which are used to treat non-small-cell lung cancer.[1][15] The synthesis of these drugs hinges on the selective C4-amination of a substituted 2,4-dichloroquinazoline core.

Gefitinib_Workflow start 2,4-Dichloro-6,7- dimethoxyquinazoline step1 Regioselective SNAr (C4 Substitution) start->step1 Add 3-chloro-4-fluoroaniline, heat (e.g., 55°C in AcOH) intermediate 4-(3-Chloro-4-fluoroanilino)- 2-chloro-6,7-dimethoxyquinazoline step1->intermediate step2 Functional Group Manipulation at C6/C7 intermediate->step2 Demethylation followed by O-alkylation intermediate2 Introduction of Morpholinopropoxy Side Chain step2->intermediate2 step3 Dechlorination at C2 (Reduction) intermediate2->step3 e.g., Catalytic Hydrogenation end Gefitinib (Final API) step3->end

Caption: Simplified synthetic workflow for Gefitinib.

The synthesis of Gefitinib's core begins with 2,4-dichloro-6,7-dimethoxyquinazoline.[11] A regioselective SNAr reaction with 3-chloro-4-fluoroaniline at the C4 position is the crucial first step, typically performed in a solvent like isopropanol or acetic acid.[11][13] Subsequent steps involve modifying the substituents on the benzene portion of the ring and finally removing the remaining chlorine at the C2 position, often via reduction, to yield the final active pharmaceutical ingredient (API).[13]

Conclusion

The basic reactivity of dichloroquinazolines is characterized by a highly predictable and controllable regioselectivity. The kinetic preference for nucleophilic attack at the C4 position under mild conditions, contrasted with the requirement for harsher conditions to substitute the C2 position, provides a powerful and robust strategy for synthetic chemists. By carefully manipulating reaction parameters—most notably temperature—researchers can selectively construct complex, multisubstituted quinazoline derivatives. This fundamental understanding is critical for the efficient design and synthesis of novel therapeutics and is a testament to the enduring importance of the dichloroquinazoline scaffold in modern drug discovery.

References

Methodological & Application

Synthesis of 4,8-Dichloroquinazoline from Anthranilic Acid: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This comprehensive guide provides detailed application notes and protocols for the synthesis of 4,8-dichloroquinazoline, a key intermediate in the development of various therapeutic agents. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis. We will delve into the strategic two-step synthesis commencing from 3-chloroanthranilic acid, elucidating the underlying chemical principles and offering field-proven insights for successful execution.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their versatile pharmacological profile has led to their investigation and application in a wide array of therapeutic areas. Notably, the 4,8-disubstituted quinazoline scaffold is a crucial pharmacophore in the design of potent inhibitors for various protein kinases. These kinases are pivotal components of cell signaling pathways, such as the PI3K/Akt/mTOR, EGFR, and VEGFR-2 pathways, which are often dysregulated in cancer. Consequently, the efficient and reliable synthesis of key quinazoline intermediates like this compound is of paramount importance for advancing drug discovery programs.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step reaction sequence starting from the appropriately substituted anthranilic acid derivative. The strategic placement of a chlorine atom at the 8-position of the quinazoline ring necessitates the use of 2-amino-3-chlorobenzoic acid (3-chloroanthranilic acid) as the starting material.

The overall transformation can be outlined as follows:

  • Cyclocondensation: The initial step involves the cyclocondensation of 2-amino-3-chlorobenzoic acid with formamide to construct the quinazolinone ring system, yielding 8-chloroquinazolin-4(3H)-one.

  • Chlorination: The subsequent step is the conversion of the 4-hydroxyl group of the quinazolinone to a chloride, affording the target molecule, this compound. This is typically accomplished using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).

Part 1: Synthesis of 8-Chloroquinazolin-4(3H)-one

The formation of the quinazolinone ring is a classic condensation reaction. In this protocol, we utilize the Niementowski quinazoline synthesis, which involves heating an anthranilic acid with an amide. Formamide serves as both the reactant, providing the C2 carbon of the quinazoline ring, and the solvent.

Underlying Mechanism

The reaction proceeds through an initial acylation of the amino group of 2-amino-3-chlorobenzoic acid by formamide, followed by an intramolecular cyclization and dehydration to furnish the stable heterocyclic ring system.

Experimental Protocols

Two effective methods for this transformation are presented below: a conventional heating method and a more rapid microwave-assisted synthesis.

Method A: Conventional Heating

This traditional approach is reliable and does not require specialized equipment beyond standard laboratory glassware.

ReagentMolar Eq.MW ( g/mol )Amount
2-Amino-3-chlorobenzoic acid1.0171.57(user defined)
Formamide10-2045.04(user defined)

Step-by-Step Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-chlorobenzoic acid and a 10- to 20-fold molar excess of formamide.

  • Heat the reaction mixture to 150-160 °C in an oil bath.

  • Maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of ice-cold water while stirring.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the crude product thoroughly with cold water to remove any residual formamide.

  • Recrystallize the solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 8-chloroquinazolin-4(3H)-one.

Method B: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the reaction, often leading to improved yields and cleaner product formation in a fraction of the time.

ReagentMolar Eq.MW ( g/mol )Amount
2-Amino-3-chlorobenzoic acid1.0171.57(user defined)
Formamide5-1045.04(user defined)

Step-by-Step Protocol:

  • In a microwave-safe reaction vessel, combine 2-amino-3-chlorobenzoic acid and a 5- to 10-fold molar excess of formamide.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 150 °C for 15-30 minutes.[1]

  • After the irradiation is complete, cool the vessel to room temperature.

  • Follow the work-up and purification procedure as described in Method A (steps 5-9).

Part 2: Synthesis of this compound

The second and final step is the conversion of the 4-oxo group of 8-chloroquinazolin-4(3H)-one to a chloro group. This transformation is a critical step as the resulting 4-chloroquinazoline is highly reactive towards nucleophilic substitution, making it a versatile intermediate for further derivatization. Phosphorus oxychloride (POCl₃) is the reagent of choice for this deoxychlorination.

Causality Behind Experimental Choices

The hydroxyl group at the 4-position of the quinazolinone exists in tautomeric equilibrium with its keto form. To achieve chlorination, this hydroxyl group must be converted into a better leaving group. POCl₃ serves as both the chlorinating agent and a dehydrating agent. The reaction likely proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Experimental Protocol

Extreme caution must be exercised when working with phosphorus oxychloride as it is a highly corrosive and moisture-sensitive reagent. All manipulations should be performed in a well-ventilated fume hood.

ReagentMolar Eq.MW ( g/mol )Density (g/mL)Amount
8-Chloroquinazolin-4(3H)-one1.0180.58-(user defined)
Phosphorus oxychloride (POCl₃)Excess153.331.645(user defined)
Optional: N,N-Dimethylanilinecatalytic121.180.956(user defined)

Step-by-Step Protocol:

  • Ensure the 8-chloroquinazolin-4(3H)-one is thoroughly dried before use.

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend the 8-chloroquinazolin-4(3H)-one in an excess of phosphorus oxychloride (typically 5-10 equivalents).

  • Optional: A catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess POCl₃ under reduced pressure. This step is crucial and should be performed with appropriate trapping of the volatile and corrosive POCl₃.

  • The remaining residue is then co-evaporated with an inert solvent like toluene (3x) to ensure complete removal of residual POCl₃.

  • The crude product is then carefully quenched by pouring it onto crushed ice with vigorous stirring. This is a highly exothermic reaction and should be performed slowly and with caution.

  • The precipitated solid is collected by vacuum filtration.

  • The solid is washed with cold water and then a cold, dilute solution of sodium bicarbonate to neutralize any remaining acidic impurities, followed by another wash with cold water.

  • The crude this compound is then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Visualizing the Synthesis

To provide a clearer understanding of the synthetic workflow and the chemical transformation, the following diagrams have been generated.

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination start 2-Amino-3-chlorobenzoic Acid + Formamide process1 Heating (Conventional or Microwave) start->process1 Niementowski Reaction product1 8-Chloroquinazolin-4(3H)-one process1->product1 product1_ref 8-Chloroquinazolin-4(3H)-one process2 Reflux with POCl3 product1_ref->process2 Deoxychlorination product2 This compound process2->product2

Figure 1: A high-level overview of the two-step synthesis of this compound.

Reaction_Mechanism cluster_reactants cluster_intermediate cluster_product Anthranilic_Acid [Image of 2-Amino-3-chlorobenzoic Acid structure] Quinazolinone [Image of 8-Chloroquinazolin-4(3H)-one structure] Anthranilic_Acid->Quinazolinone + Formamide - H2O Formamide [Image of Formamide structure] Dichloroquinazoline [Image of this compound structure] Quinazolinone->Dichloroquinazoline + POCl3 - HPO2Cl2

Figure 2: Chemical structures illustrating the overall transformation.

Safety and Handling Precautions

The synthesis of this compound involves the use of hazardous chemicals that require strict adherence to safety protocols.

  • Phosphorus oxychloride (POCl₃): This substance is highly corrosive and reacts violently with water, releasing toxic and corrosive fumes.[2][3] It can cause severe burns to the skin, eyes, and respiratory tract.[2][3][4] Always handle POCl₃ in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4] Ensure an eyewash station and safety shower are readily accessible.[3][4]

  • Thionyl chloride (SOCl₂): If used as an alternative chlorinating agent, thionyl chloride is also highly corrosive and reacts with water to produce toxic gases like sulfur dioxide and hydrogen chloride.[1] Similar handling precautions as for POCl₃ must be followed.[1]

  • General Precautions: Always wear appropriate PPE. Avoid inhalation of vapors and contact with skin and eyes. Work in a well-ventilated area, preferably a fume hood. In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[2][3]

Waste Disposal

All chemical waste generated during this synthesis must be disposed of in accordance with institutional and local regulations. Chlorinated waste and reagents like POCl₃ must be collected in designated, properly labeled, and sealed containers for hazardous waste disposal. Do not mix with other waste streams.

Conclusion

The protocols detailed in this guide provide a robust and reproducible pathway for the synthesis of this compound, a valuable building block in medicinal chemistry. By understanding the underlying chemical principles and adhering to the outlined experimental procedures and safety precautions, researchers can confidently and efficiently produce this key intermediate for their drug discovery endeavors. The choice between conventional heating and microwave-assisted synthesis for the initial cyclocondensation step allows for flexibility based on available equipment and desired reaction times. Careful execution of the chlorination step is critical for achieving high yields of the final product.

References

Synthetic Pathways to 4,8-Dichloroquinazoline: A Detailed Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,8-Dichloroquinazoline is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted derivatives have shown significant potential in the development of novel therapeutics, particularly as kinase inhibitors. The strategic placement of chlorine atoms at the 4 and 8 positions provides two reactive sites for further functionalization via nucleophilic substitution, enabling the synthesis of diverse compound libraries for screening and lead optimization. This technical guide provides a comprehensive overview of a reliable and well-established synthetic route to this compound, complete with detailed experimental protocols, mechanistic insights, and comparative data. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize this important intermediate.

Strategic Overview of the Synthetic Approach

The most direct and widely employed strategy for the synthesis of this compound involves a two-step sequence commencing with the readily available starting material, 2-amino-3-chlorobenzoic acid. This approach is advantageous due to its straightforward execution, scalability, and the commercial availability of the starting materials.

The overall transformation can be visualized as follows:

Synthetic_Pathway A 2-Amino-3-chlorobenzoic Acid B 8-Chloroquinazolin-4-ol A->B Cyclocondensation (Formamide) C This compound B->C Chlorination (POCl3)

Figure 1: High-level overview of the two-step synthesis of this compound.

This pathway leverages a classical cyclocondensation reaction to construct the quinazolinone core, followed by a robust chlorination step to introduce the second chlorine atom at the 4-position.

Part 1: Synthesis of 8-Chloroquinazolin-4-ol

The initial step involves the cyclocondensation of 2-amino-3-chlorobenzoic acid with formamide. This reaction, a variation of the Niementowski quinazoline synthesis, forms the heterocyclic core of the target molecule.[1] Two primary methods are presented here: conventional heating and microwave-assisted synthesis.

Method 1A: Conventional Heating

This traditional method is straightforward and requires standard laboratory equipment.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-chlorobenzoic acid (1.0 equivalent) and an excess of formamide (10-20 equivalents).[1]

  • Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with stirring.[1]

  • Isolation: The precipitated solid product is collected by vacuum filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 8-chloroquinazolin-4-ol.[1]

Method 1B: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers a rapid and efficient alternative to conventional heating, often resulting in higher yields and cleaner reactions.[1]

Protocol:

  • Reaction Mixture: In a microwave-safe reaction vessel, combine 2-amino-3-chlorobenzoic acid (1.0 equivalent) and formamide (5-10 equivalents).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 150 °C for 15-30 minutes.

  • Work-up and Isolation: Follow the same work-up and isolation procedure as described for the conventional heating method.

MethodTemperature (°C)TimeTypical Yield (%)
Conventional Heating150-1602-4 hours75-85
Microwave-Assisted15015-30 minutes85-95

Table 1: Comparison of reaction conditions for the synthesis of 8-chloroquinazolin-4-ol.

Part 2: Chlorination of 8-Chloroquinazolin-4-ol

The second and final step is the conversion of the hydroxyl group at the 4-position of 8-chloroquinazolin-4-ol to a chlorine atom. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.[2]

Chlorination_Mechanism cluster_0 Chlorination of 8-Chloroquinazolin-4-ol A 8-Chloroquinazolin-4-ol B Phosphorylated Intermediate A->B + POCl3 (Phosphorylation) C This compound B->C + Cl- (Nucleophilic Substitution)

Figure 2: Simplified mechanism of the chlorination step.

Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 8-chloroquinazolin-4-ol (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This step is highly exothermic and should be performed with caution.

  • Isolation: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or acetonitrile to afford the final product as a crystalline solid.

An alternative chlorination procedure involves the use of trichloroacetonitrile (Cl₃CCN) and triphenylphosphine (PPh₃), which can be a milder alternative to POCl₃ for sensitive substrates.[3]

Characterization

The synthesized 8-chloroquinazolin-4-ol and this compound should be characterized using standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compounds.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Melting Point: To assess the purity of the final product.

Safety Considerations

  • 2-Amino-3-chlorobenzoic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE).

  • Formamide: Is a teratogen and should be handled with extreme care in a fume hood.

  • Phosphorus oxychloride (POCl₃): Is highly corrosive, toxic, and reacts violently with water. All manipulations should be performed in a fume hood with appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Trichloroacetonitrile: Is toxic and an irritant. Handle in a well-ventilated fume hood.

  • Triphenylphosphine: Is an irritant. Avoid inhalation of dust.

Conclusion

The two-step synthesis of this compound from 2-amino-3-chlorobenzoic acid is a reliable and efficient method for producing this valuable synthetic intermediate. The protocols provided, including both conventional and microwave-assisted methods for the initial cyclization, offer flexibility to the synthetic chemist. Careful execution of the chlorination step with appropriate safety precautions is crucial for a successful outcome. This guide provides a solid foundation for researchers to confidently synthesize this compound for their drug discovery and development programs.

References

The Strategic Nucleophilic Aromatic Substitution of 4,8-Dichloroquinazoline: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The quinazoline scaffold is a cornerstone in medicinal chemistry and drug development, lauded for its broad spectrum of biological activities.[1][2] Among its many derivatives, 4,8-dichloroquinazoline serves as a versatile intermediate, offering two reactive sites for nucleophilic aromatic substitution (SNAr). This guide provides an in-depth exploration of the reactivity of this compound, complete with detailed protocols for synthetic transformations, aimed at researchers, scientists, and professionals in drug development.

The Quinazoline Core: A Privileged Scaffold

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a "privileged structure" in medicinal chemistry. This is attributed to its ability to interact with a diverse range of biological targets, leading to a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The strategic functionalization of the quinazoline core is paramount in the design of novel therapeutic agents.

Understanding the Reactivity of this compound in SNAr Reactions

Nucleophilic aromatic substitution on the this compound scaffold is a powerful tool for introducing molecular diversity. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the expulsion of a chloride leaving group.

The inherent electronic properties of the quinazoline ring system, particularly the electron-withdrawing effect of the two nitrogen atoms, render the carbon atoms at positions 2 and 4 highly electrophilic. Consequently, the chlorine atom at the C4 position is significantly more activated towards nucleophilic attack compared to the chlorine atom at the C8 position on the benzene portion of the ring system.[5][6] This differential reactivity is the key to achieving selective substitution.

Regioselectivity: The C4 vs. C8 Position

Theoretical studies and extensive experimental evidence on related dichloroquinazoline isomers, such as 2,4-dichloroquinazoline, consistently demonstrate the superior reactivity of the C4 position.[3][7] Density Functional Theory (DFT) calculations on 2,4-dichloroquinazoline have shown that the C4 carbon has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack.[3] This principle is expected to hold true for this compound, allowing for selective monosubstitution at the C4 position under controlled conditions.

Achieving substitution at the C8 position typically requires more forcing conditions, such as higher temperatures, and often follows the initial substitution at the more reactive C4 site. This sequential reactivity allows for the synthesis of diversely functionalized 4,8-disubstituted quinazolines.

Visualizing the SNAr Reaction and Workflow

To better illustrate the concepts discussed, the following diagrams outline the general mechanism of SNAr on this compound and a typical experimental workflow.

SNAr_Mechanism cluster_0 SₙAr Mechanism at C4 start This compound + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate + Nu⁻ (Rate-determining step) product 4-Substituted-8-chloroquinazoline + Cl⁻ intermediate->product - Cl⁻ (Fast)

Caption: General mechanism of SNAr at the C4 position of this compound.

Experimental_Workflow start Start: This compound + Nucleophile reaction Reaction Setup: Solvent, Base (if needed) Temperature Control start->reaction monitoring Reaction Monitoring: TLC or LC-MS reaction->monitoring workup Work-up: Quenching, Extraction monitoring->workup Reaction Complete purification Purification: Column Chromatography or Recrystallization workup->purification analysis Characterization: NMR, MS purification->analysis end End: Pure 4-Substituted-8-chloroquinazoline analysis->end

Caption: A typical experimental workflow for SNAr reactions.

Application Notes and Protocols

The following protocols provide detailed, step-by-step methodologies for the selective monosubstitution at the C4 position and subsequent disubstitution at the C8 position of this compound.

Selective Monosubstitution with Amines at the C4 Position

The reaction with amines is one of the most common and well-documented SNAr reactions with chloroquinazolines.[1] The higher reactivity of the C4 position allows for a high degree of selectivity.

Protocol 1: Synthesis of 4-Anilino-8-chloroquinazoline

  • Materials:

    • This compound

    • Aniline

    • Isopropanol or Dioxane

    • Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a solution of this compound (1.0 eq) in isopropanol or dioxane, add aniline (1.0-1.2 eq).

    • If the amine salt is used, or to scavenge the HCl byproduct, add a non-nucleophilic base such as DIPEA (1.5 eq).

    • Stir the reaction mixture at room temperature to 80 °C. The optimal temperature will depend on the nucleophilicity of the amine. For less reactive anilines, heating may be required.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration and wash with cold solvent.

    • If no precipitate forms, remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

Sequential Disubstitution: Introducing a Second Nucleophile at the C8 Position

Following the successful monosubstitution at the C4 position, the less reactive C8-chloro group can be displaced under more forcing conditions.

Protocol 2: Synthesis of 4,8-Disubstituted Quinazolines

  • Materials:

    • 4-Substituted-8-chloroquinazoline (from Protocol 1)

    • Second nucleophile (e.g., a different amine, phenol, or thiol)

    • High-boiling point solvent (e.g., DMF, DMSO, or NMP)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or NaH, depending on the nucleophile)

    • Sealed reaction vessel or microwave reactor

  • Procedure:

    • In a sealed vessel, dissolve the 4-substituted-8-chloroquinazoline (1.0 eq) in a high-boiling point solvent like DMF or DMSO.

    • Add the second nucleophile (1.5-2.0 eq) and a suitable base. For phenols and thiols, a stronger base like K₂CO₃, Cs₂CO₃, or NaH is typically required.

    • Heat the reaction mixture to a higher temperature (e.g., 120-150 °C) or utilize microwave irradiation.

    • Monitor the reaction for the disappearance of the starting material.

    • After completion, cool the mixture and pour it into water to precipitate the product.

    • Collect the solid by filtration and wash thoroughly with water.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Reaction Conditions for SNAr on Chloroquinazolines

The following table summarizes typical reaction conditions for SNAr reactions on various chloroquinazoline scaffolds, which can serve as a starting point for optimizing reactions with this compound.

Starting MaterialNucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
2,4-DichloroquinazolineAnilineDioxaneDIPEA8012>90[3]
4-ChloroquinazolineVarious AminesIsopropanol-Reflux460-90[8]
4,7-DichloroquinolineAminesEthanol-90 (Ultrasound)0.578-89[9]
This compoundAminesIsopropanolDIPEArt - 802-12Good (expected)-
4-Amino-8-chloroquinazolinePhenolsDMFK₂CO₃120-15012-24Moderate (expected)-

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in the synthesis of novel, biologically active molecules. The differential reactivity of the C4 and C8 positions allows for selective and sequential nucleophilic aromatic substitution, providing a clear pathway to a wide array of 4,8-disubstituted quinazolines. The protocols and principles outlined in this guide are intended to provide researchers with a solid foundation for exploring the synthetic potential of this important scaffold. As the demand for new therapeutics continues to grow, the strategic functionalization of privileged structures like the quinazoline core will remain a critical endeavor in the field of drug discovery.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4,8-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quinazoline Scaffold and the Power of C-C Bond Formation

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3][4] The biological activity of these compounds is often exquisitely dependent on the nature and position of substituents on the quinazoline ring. Consequently, synthetic methodologies that allow for the precise and efficient functionalization of the quinazoline skeleton are of paramount importance in drug discovery and development.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for the formation of carbon-carbon bonds.[5][6] Its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable method for the synthesis of complex organic molecules.[5][7] This application note provides a detailed guide to the Suzuki coupling reaction of 4,8-dichloroquinazoline, a key building block for the synthesis of novel, disubstituted quinazoline derivatives. We will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and offer insights into optimization and troubleshooting.

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][8] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide (this compound). This step involves the insertion of the palladium into the carbon-chlorine bond, resulting in the formation of a palladium(II) complex. This is often the rate-determining step of the reaction.[8][9]

  • Transmetalation: In this step, the organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][10]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond in the product. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[8][10]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OH)₂ Base PdII_Both Ar-Pd(II)L_n-R Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-R Product 4-Aryl-8-chloroquinazoline ArX This compound RBOH2 Arylboronic Acid caption Suzuki Coupling Catalytic Cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[6][10][11]

Regioselectivity in the Coupling of this compound

For polyhalogenated heteroaromatics like this compound, the regioselectivity of the Suzuki coupling is a critical consideration. The relative reactivity of the two chlorine atoms is determined by the electronic properties of the quinazoline ring. Generally, the C4 position in quinazolines is more electrophilic and thus more susceptible to nucleophilic attack and oxidative addition by the palladium catalyst compared to other positions.[12] This enhanced reactivity at C4 is a common feature in the chemistry of 2,4-dichloroquinazolines.[12] Therefore, in the case of this compound, monosubstitution is expected to occur preferentially at the C4 position. Achieving selective substitution at the C8 position or disubstitution would require careful optimization of reaction conditions, potentially involving different catalyst/ligand systems or a sequential coupling strategy.

Experimental Protocol: Monosubstitution at the C4 Position

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid to achieve selective monosubstitution at the C4 position.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Dioxane/water, 4:1 mixture)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

  • Silica gel for column chromatography

  • Eluent system (e.g., Hexanes/ethyl acetate)

  • Standard laboratory glassware (e.g., oven-dried Schlenk tube or round-bottom flask)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox with nitrogen or argon)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).[13]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[13]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., Dioxane/water, 4:1). The concentration should typically be around 0.1 M relative to the this compound.[13]

  • Reaction: Place the reaction mixture in a pre-heated oil bath at a temperature typically ranging from 80-110 °C and stir vigorously.[13]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[13]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash sequentially with water and brine.[13][14]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[13]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 4-aryl-8-chloroquinazoline.[13][15]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic acid - Pd Catalyst - Base inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up: - Dilute with EtOAc - Wash with H₂O & Brine monitor->workup dry Dry (Na₂SO₄) & Concentrate workup->dry chromatography Flash Column Chromatography dry->chromatography characterization Characterization (NMR, HRMS) chromatography->characterization caption General Experimental Workflow.

Caption: A generalized workflow for the Suzuki coupling of this compound.

Data Presentation: Representative Reaction Conditions

The optimal conditions for Suzuki coupling can vary depending on the specific arylboronic acid used. The following table provides a summary of typical reaction parameters that can serve as a starting point for optimization.

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a ligandCatalyst choice can influence reaction rate and yield. Buchwald-type ligands (e.g., SPhos, XPhos) can be effective for less reactive chlorides.[14]
Ligand PPh₃, SPhos, XPhosBulky, electron-rich phosphine ligands can improve catalytic activity.[14]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base is crucial and can affect both the reaction rate and the prevalence of side reactions.[14]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF/H₂OAprotic solvents are generally preferred to minimize dehalogenation.[14]
Temperature 80 - 110 °CHigher temperatures may be required for less reactive substrates but can also promote side reactions.[13]
Microwave Irradiation 120 - 175 °C, 10-20 minMicrowave-assisted synthesis can significantly reduce reaction times.[15][16]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Oxygen contamination- Impure reagents- Use a fresh batch of catalyst or a more robust pre-catalyst.[17]- Ensure proper degassing of the solvent and maintain a strict inert atmosphere.[17]- Verify the purity of the starting materials.
Dehalogenation - Formation of Pd-H species- Protic solvents or excess water- Use a milder or different base (e.g., K₃PO₄, Cs₂CO₃).[14]- Switch to anhydrous or aprotic solvents like dioxane or toluene.[14]
Homocoupling of Boronic Acid - Oxygen in the reaction mixture- Thoroughly degas the solvent and reaction mixture.[17]
Sluggish Reaction - Poorly reactive aryl chloride- Inefficient transmetalation- Increase the reaction temperature cautiously.[14]- Use a more active catalyst system with bulky, electron-rich ligands (e.g., XPhos, SPhos).[14]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-aryl-8-chloroquinazolines from this compound. By understanding the reaction mechanism, carefully selecting the catalyst, base, and solvent, and diligently monitoring the reaction, researchers can achieve high yields of the desired products. The protocols and insights provided in this application note serve as a comprehensive guide for scientists and professionals in the field of drug development, enabling the efficient synthesis of novel quinazoline derivatives with potential therapeutic applications.

References

Application Notes & Protocols: Strategic Mono-Amination of 4,8-Dichloroquinazoline via Buchwald-Hartwig Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Regioselective Amination of Dihaloquinazolines

The quinazoline scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The targeted functionalization of this heterocycle is therefore of paramount importance. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, offering a significant improvement over harsher classical methods.[1][2] This reaction's broad substrate scope and functional group tolerance have cemented its role in modern synthetic organic chemistry.[1][3]

This document provides a detailed guide for the Buchwald-Hartwig amination of 4,8-dichloroquinazoline. This substrate presents a unique challenge due to the presence of two electronically and sterically distinct chlorine atoms. Achieving regioselective mono-amination is a key objective, as the differential substitution at the C4 and C8 positions allows for the generation of diverse molecular libraries for drug discovery. Theoretical and experimental studies on similar dihalopyridines and dichloroquinazolines suggest that the C4 position is generally more susceptible to nucleophilic attack, a principle that can be exploited in cross-coupling reactions.[4][5][6]

These application notes are designed for researchers, scientists, and drug development professionals, offering not just a protocol but a strategic framework for approaching this specific transformation. We will delve into the mechanistic underpinnings, the rationale behind the selection of reagents and conditions, and provide a robust, step-by-step experimental procedure.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[2][7] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

The cycle is generally understood to involve the following key steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond (in this case, a C-Cl bond of the quinazoline) to form a Pd(II) complex. This is often the rate-determining step.[8]

  • Amine Coordination & Deprotonation : The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination : The final step involves the formation of the C-N bond, yielding the aminated product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

dot graph "Buchwald_Hartwig_Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", fontcolor="#5F6368"];

pd0 [label="L-Pd(0)\nActive Catalyst", fillcolor="#F1F3F4"]; add [label="Oxidative\nAddition", shape=ellipse, style="", fillcolor="#FFFFFF"]; pd2_halide [label="L-Pd(II)(Ar)(X)", fillcolor="#F1F3F4"]; amine_coord [label="Amine Coordination\n& Deprotonation", shape=ellipse, style="", fillcolor="#FFFFFF"]; pd2_amido [label="L-Pd(II)(Ar)(NR'R'')", fillcolor="#F1F3F4"]; reductive_elim [label="Reductive\nElimination", shape=ellipse, style="", fillcolor="#FFFFFF"];

pd0 -> add [label="Ar-X"]; add -> pd2_halide; pd2_halide -> amine_coord [label="+ HNR'R''\n- HX (Base)"]; amine_coord -> pd2_amido; pd2_amido -> reductive_elim; reductive_elim -> pd0 [label="Product\nAr-NR'R''"]; } caption { label = "Fig. 1: Simplified Buchwald-Hartwig Catalytic Cycle."; fontsize = 10; fontname = "Helvetica"; } }

Strategic Considerations for the Amination of this compound

Achieving successful and regioselective amination of this compound requires careful consideration of several interconnected parameters.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium source and, more critically, the phosphine ligand is paramount for an efficient transformation, especially when dealing with less reactive aryl chlorides.[9][10]

  • Palladium Precatalyst : While various Pd(0) and Pd(II) sources can be used, palladium(II) acetate (Pd(OAc)₂) is a common, air-stable, and cost-effective choice.[11][12] It is reduced in situ to the active Pd(0) species.

  • Ligand : For the amination of electron-deficient heteroaryl chlorides, bulky, electron-rich biaryl phosphine ligands are generally required.[13] These ligands promote both the oxidative addition and the final reductive elimination steps.[14]

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent starting choice. It has demonstrated high activity for C-N couplings involving challenging substrates.[15][16]

    • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) is another powerful ligand, particularly effective for the monoarylation of primary amines.[2]

Base and Solvent: Creating the Optimal Reaction Environment

The base and solvent system must be compatible and work in concert to facilitate the reaction.

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.

    • Sodium tert-butoxide (NaOt-Bu) is a widely used strong base in Buchwald-Hartwig aminations.[11]

    • Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are milder alternatives that can be effective and may be beneficial if the substrate or product is base-sensitive.[7][17]

  • Solvent : Anhydrous, aprotic solvents are necessary to prevent quenching of the catalyst and base.

    • Toluene or 1,4-Dioxane are common choices, as they have good solvating properties for the reagents and can be heated to the required temperatures.[2][11] It is important to note that 1,4-dioxane is considered a high-impact solvent and alternatives should be considered when possible.[18]

Reaction Temperature and Inert Atmosphere

Buchwald-Hartwig reactions are typically sensitive to oxygen and moisture.[19][20] The Pd(0) catalyst can be oxidized, and the strong bases are readily protonated by water. Therefore, maintaining an inert atmosphere is critical for success.

  • Inert Atmosphere : The reaction must be set up under an inert gas like nitrogen or argon.[19][21] This is typically achieved using a Schlenk line or a glovebox.[3][20]

  • Temperature : Reactions involving aryl chlorides often require elevated temperatures, typically in the range of 80-110 °C, to drive the reaction to completion.[9][11]

Experimental Protocols

Protocol 1: Regioselective Mono-Amination of this compound

This protocol is optimized for a selective reaction at the more activated C4 position, yielding the 4-amino-8-chloroquinazoline derivative.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
This compound>97%Commercial
Amine (e.g., Morpholine)Anhydrous, >99%Commercial
Palladium(II) Acetate (Pd(OAc)₂)98%Commercial
XPhos>98%Commercial
Sodium tert-butoxide (NaOt-Bu)>97%Commercial
TolueneAnhydrous, >99.8%Commercial
Schlenk flask or Microwave vial--
Magnetic stir bar--
Nitrogen or Argon gas supplyHigh purity-

Reaction Setup Workflow:

Step-by-Step Procedure:

  • Preparation of the Reaction Vessel : To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq, 2 mol%), XPhos (0.04 eq, 4 mol%), and NaOt-Bu (1.4 eq).

  • Establishing Inert Atmosphere : Seal the flask with a rubber septum. Connect the flask to a Schlenk line and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.[20]

  • Addition of Solvent and Reagents : Under a positive pressure of inert gas, add anhydrous toluene (to make a ~0.1 M solution based on the limiting reagent) via syringe. Then, add the amine (1.2 eq) via syringe.

  • Reaction : Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up : Once the starting material is consumed, allow the reaction to cool to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-8-chloroquinazoline.

Product Characterization

The identity and purity of the synthesized amino-quinazolines should be confirmed using standard analytical techniques.

  • NMR Spectroscopy (¹H and ¹³C) : Will confirm the structure of the product, showing the disappearance of the proton signal corresponding to the aminated position and the appearance of new signals for the amine moiety.[22][23]

  • Mass Spectrometry (MS) : Will confirm the molecular weight of the product.[23][24]

  • High-Performance Liquid Chromatography (HPLC) : To determine the purity of the final compound.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalyst (oxygen or moisture contamination)Ensure glassware is rigorously dried and the system is properly purged with inert gas. Use freshly opened anhydrous solvents.[19][20]
Insufficient temperatureIncrease the reaction temperature in 10 °C increments (up to the solvent's boiling point).
Poor choice of ligand/base combinationScreen other ligands (e.g., BrettPhos, RuPhos) and bases (e.g., Cs₂CO₃, K₃PO₄).[10]
Formation of Di-aminated Product Reaction time is too long or temperature is too high.Monitor the reaction closely and stop it once the mono-aminated product is maximized. Reduce the reaction temperature.
Amine is too reactive.Use a less nucleophilic amine or reduce the equivalents of amine used.
Hydrodehalogenation (Loss of Cl) Side reaction promoted by moisture or certain ligands/bases.[1]Ensure anhydrous conditions. A different base or ligand system might suppress this side reaction.
Difficulty in Purification Product is very polar.Use a more polar eluent system for column chromatography or consider reverse-phase chromatography.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of C-N bonds, and with careful optimization, it can be successfully applied to the regioselective mono-amination of this compound. The key to success lies in the judicious selection of the catalyst system, rigorous exclusion of air and moisture, and careful monitoring of the reaction progress. The protocols and insights provided herein serve as a comprehensive guide for researchers to strategically synthesize valuable aminoquinazoline building blocks for applications in pharmaceutical and materials science.

References

Application Notes and Protocols: The 4,8-Dichloroquinazoline Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Strategic Importance of the Quinazoline Scaffold

The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity.[1][2] This versatile heterocyclic system, composed of a fused benzene and pyrimidine ring, is a structural feature in numerous FDA-approved drugs, particularly in oncology.[3] Kinase inhibitors such as Gefitinib, Erlotinib, and Lapatinib, which all feature a 4-anilinoquinazoline core, have revolutionized the treatment of certain cancers by targeting key signaling proteins like the Epidermal Growth Factor Receptor (EGFR).[4] The remarkable success of these drugs underscores the therapeutic potential embedded within the quinazoline framework.

The strategic functionalization of the quinazoline ring is paramount to modulating its pharmacological profile. Dichloro-substituted quinazolines, in particular, serve as highly versatile intermediates for the synthesis of diverse compound libraries. While the reactivity of 2,4- and 4,7-dichloroquinazolines is well-documented, the 4,8-dichloroquinazoline isomer represents a less explored yet promising scaffold. The chlorine atoms at positions C4 and C8 act as reactive handles for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functionalities. The C4 position is especially susceptible to nucleophilic attack, a feature that has been extensively exploited in the synthesis of kinase inhibitors.[1][2] The presence of an additional chlorine atom at the C8 position offers a secondary point for diversification and can significantly influence the molecule's steric and electronic properties, potentially leading to novel structure-activity relationships (SAR).

This guide provides a comprehensive overview of the synthesis and application of the this compound scaffold, offering detailed protocols and insights for its use in drug discovery and development.

Synthesis of the this compound Scaffold

The synthesis of this compound is a two-step process commencing from the commercially available 2-amino-3-chlorobenzoic acid. The initial step involves the formation of the quinazolinone ring system, followed by a chlorination reaction to yield the target scaffold.

Synthesis_Workflow A 2-Amino-3-chlorobenzoic Acid B 8-Chloroquinazolin-4(3H)-one A->B  Formamide, 160°C (Niementowski Reaction)   C This compound B->C  SOCl₂, DMF (cat.), Reflux (Chlorination)  

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 8-Chloroquinazolin-4(3H)-one

This protocol is based on the Niementowski quinazoline synthesis, a reliable and scalable method for constructing the quinazolinone core.[5]

Materials:

  • 2-Amino-3-chlorobenzoic acid

  • Formamide

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Combine 2-amino-3-chlorobenzoic acid (1.0 eq) and an excess of formamide (15-20 eq) in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to 150-160°C and maintain this temperature for 3-5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of ice-cold water while stirring.

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the crude product thoroughly with cold water to remove residual formamide.

  • Recrystallize the solid from ethanol or an ethanol/water mixture to yield pure 8-chloroquinazolin-4(3H)-one.

Expected Yield: 75-85%

Protocol 2: Chlorination to this compound

The conversion of the 4-hydroxy (or tautomeric 4-oxo) group to a chloride is a critical step, rendering the C4 position highly reactive for subsequent nucleophilic substitutions. This is typically achieved using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) with a catalytic amount of dimethylformamide (DMF), which forms the Vilsmeier reagent in situ.[6]

Materials:

  • 8-Chloroquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF)

  • Chlorobenzene (or another high-boiling inert solvent)

  • Rotary evaporator

  • Schlenk line or nitrogen/argon manifold

Procedure:

  • Place 8-chloroquinazolin-4(3H)-one (1.0 eq) in a flask dried under vacuum or flame.

  • Add an excess of thionyl chloride (10-15 eq) and a catalytic amount of DMF (0.1-0.2 eq).

  • Fit the flask with a reflux condenser connected to a gas bubbler to vent HCl and SO₂ into a basic solution.

  • Heat the mixture to reflux (approximately 76°C) and maintain until the reaction is complete (typically 1-3 hours), which is often indicated by the solution becoming clear.

  • Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected from corrosive vapors).

  • Add chlorobenzene to the residue and evaporate again to azeotropically remove any remaining thionyl chloride.

  • The resulting crude this compound can be used directly in the next step or purified by recrystallization from a non-polar solvent like hexane.

Expected Yield: 80-95%

Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of utilizing the this compound scaffold is the regioselective SNAr reaction at the C4 position. The electron-withdrawing nature of the quinazoline nitrogens and the C8-chloro substituent makes the C4 carbon highly electrophilic and thus susceptible to attack by nucleophiles.

SNAr_Reaction sub This compound prod 4-Substituted-8-chloroquinazoline sub->prod  SNAr Reaction (Solvent, Base)   nuc Nucleophile (e.g., R-NH₂) nuc->prod

Caption: General scheme for SNAr at the C4 position.

Protocol 3: General Procedure for Amination at C4

This protocol provides a general method for the reaction of this compound with primary or secondary amines, a key step in the synthesis of many kinase inhibitors.[4]

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • Solvent (e.g., isopropanol, n-butanol, acetonitrile, or THF)

  • Base (optional, e.g., diisopropylethylamine - DIPEA)

  • TLC plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., isopropanol) in a reaction vessel.

  • Add the amine nucleophile (1.0-1.2 eq). For amine hydrochlorides, add a non-nucleophilic base like DIPEA (1.5 eq) to liberate the free amine.

  • Heat the reaction mixture to a temperature between 80°C and reflux, depending on the reactivity of the amine.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration and washed with cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the desired 4-amino-8-chloroquinazoline derivative.

Table 1: Representative Reaction Conditions for SNAr with Amines

Nucleophile TypeSolventTemperature (°C)Typical Reaction TimeNotes
Aliphatic AminesIsopropanol80 - Reflux2-6 hGenerally fast reactions.
Anilines (electron-rich)n-Butanol100 - 1204-12 hReaction proceeds smoothly.
Anilines (electron-poor)Acetonitrile/Water (1:1)120 (Microwave)20-60 minMicrowave irradiation can significantly accelerate the reaction.[4]

Applications in Medicinal Chemistry: Targeting Protein Kinases

The 4-amino-8-chloroquinazoline scaffold is a promising starting point for the development of novel kinase inhibitors. The 4-amino group, often an aniline derivative, typically anchors the molecule in the ATP-binding pocket of the kinase by forming a crucial hydrogen bond with the hinge region of the enzyme. The substituent at the C8 position projects into the solvent-exposed region or a deeper hydrophobic pocket, providing an avenue for enhancing potency and selectivity.

Kinase_Inhibition cluster_0 Kinase ATP-Binding Pocket cluster_1 4-Anilino-8-chloroquinazoline Inhibitor Hinge Hinge Region Pocket Hydrophobic Pocket Quinazoline Quinazoline Core Anilino 4-Anilino Group Anilino->Hinge H-Bond Chloro8 8-Chloro Group Chloro8->Pocket van der Waals Interactions

Caption: Binding model of a 4-anilino-8-chloroquinazoline inhibitor.

The chloro group at C8 can be further functionalized, for example, through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), to introduce more complex substituents. This allows for fine-tuning of the molecule's properties to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and overall drug-like characteristics. The exploration of the this compound scaffold thus opens new avenues for designing next-generation targeted therapies.

Conclusion

The this compound scaffold, while less conventional than its 2,4-disubstituted counterpart, holds significant potential for the development of novel bioactive compounds. Its synthesis is straightforward from readily available starting materials, and the regioselective reactivity of the C4 position allows for the systematic construction of diverse chemical libraries. The protocols and insights provided herein serve as a foundational guide for researchers and drug development professionals to harness the power of this versatile scaffold in the quest for new and effective therapeutics.

References

Application Notes & Protocols: Leveraging 4,8-Dichloroquinazoline for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinazoline Scaffold as a Cornerstone in Oncology

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] In oncology, this framework is particularly renowned, anchoring several clinically approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib.[3][4][5][6] These drugs have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC), by targeting the ATP-binding site of EGFR, thereby inhibiting downstream signaling pathways that drive tumor proliferation and survival.[4][7]

The versatility of the quinazoline ring system allows for strategic functionalization at multiple positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. The starting material, 4,8-dichloroquinazoline, represents a powerful and versatile building block for creating libraries of novel anticancer compounds. Its two chlorine atoms exhibit differential reactivity, providing a handle for sequential, regioselective modifications to explore the chemical space around the quinazoline core. This application note provides a comprehensive guide for researchers, detailing the key synthetic strategies, step-by-step protocols, and analytical methods for synthesizing and evaluating novel anticancer agents derived from this compound.

The this compound Core: A Platform for Selective Synthesis

The synthetic utility of this compound lies in the differing electrophilicity of its chlorinated carbons. The carbon at the C4 position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the C8 carbon. This heightened reactivity is due to the strong electron-withdrawing effect of the adjacent nitrogen atom (N3) in the pyrimidine ring.[8] This intrinsic property allows for a predictable and stepwise approach to synthesis: an initial selective substitution at C4, followed by a subsequent, typically metal-catalyzed, functionalization at the less reactive C8 position. This sequential strategy is fundamental to building molecular complexity and generating diverse derivatives for structure-activity relationship (SAR) studies.

Key Synthetic Strategies & Mechanistic Rationale

The construction of potent quinazoline-based inhibitors from this compound hinges on two primary classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Strategy 1: Selective C4-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The first and most common step is the regioselective displacement of the C4-chloride.[9][10] This is typically achieved by reacting this compound with a suitable nucleophile, most often a primary or secondary amine (e.g., a substituted aniline), which is a key feature of many EGFR inhibitors.[11][12]

  • Causality: The reaction proceeds via an addition-elimination mechanism.[13] The nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[13] The aromaticity is restored upon the elimination of the chloride ion. The choice of solvent (e.g., isopropanol, dioxane) and base (e.g., DIPEA) is crucial to facilitate the reaction and neutralize the HCl generated in situ. Microwave irradiation can often be employed to accelerate this transformation, providing the desired 4-amino-8-chloroquinazoline intermediate rapidly and efficiently.[11]

Strategy 2: C8-Functionalization via Palladium-Catalyzed Cross-Coupling

Once the C4 position is functionalized, the remaining C8-chloride can be modified using powerful palladium-catalyzed cross-coupling reactions.[14][15] This step is vital for introducing diversity and modulating properties like solubility, cell permeability, and target engagement.

  • Suzuki-Miyaura Coupling: This reaction is a robust method for forming C-C bonds, allowing the introduction of various aryl or heteroaryl groups at the C8 position.[8][16]

    • Expert Insight: The choice of palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), ligand, and base (e.g., K₂CO₃, Cs₂CO₃) is critical and must be optimized for the specific substrates. The reaction requires an inert atmosphere (e.g., Argon or Nitrogen) as the Pd(0) catalytic species is sensitive to oxidation.

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of a second, different amino substituent at the C8 position.

    • Expert Insight: This reaction is sensitive to the choice of phosphine ligand, which dictates the efficiency of the catalytic cycle. Proper degassing of the solvent is paramount to prevent catalyst degradation and ensure reproducible results.

Experimental Protocols & Workflows

The following protocols provide a validated, step-by-step methodology for a two-step synthesis of a model 4-anilino-8-arylquinazoline derivative.

Visualizing the Synthetic Workflow

G A Start: This compound B Protocol 1: Nucleophilic Aromatic Substitution (SNAr) A->B Aniline, Base Solvent, Heat C Intermediate: 4-Anilino-8-chloroquinazoline B->C D Protocol 2: Palladium-Catalyzed Suzuki Coupling C->D Arylboronic Acid Pd Catalyst, Base E Final Product: 4-Anilino-8-arylquinazoline D->E

Caption: A generalized workflow for the two-step synthesis of anticancer agents.

Protocol 1: Synthesis of N-(3-ethynylphenyl)-8-chloroquinazolin-4-amine (Intermediate)

This protocol details the selective nucleophilic aromatic substitution at the C4 position.

Reagents & Materials

Reagent/MaterialMW ( g/mol )M-equivAmount
This compound199.041.01.00 g (5.02 mmol)
3-Ethynylaniline117.151.10.65 g (5.53 mmol)
N,N-Diisopropylethylamine (DIPEA)129.242.52.19 mL (12.55 mmol)
2-Propanol (IPA)60.10-25 mL

Step-by-Step Methodology

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 5.02 mmol) and 2-propanol (25 mL).

  • Reagent Addition: Add 3-ethynylaniline (0.65 g, 5.53 mmol) followed by DIPEA (2.19 mL, 12.55 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 4-6 hours.

  • Work-up & Isolation: Once the starting material is consumed, cool the mixture to room temperature. A precipitate will form.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold 2-propanol (2 x 10 mL) and then water (2 x 10 mL) to remove any residual salts.

  • Drying: Dry the isolated solid in a vacuum oven at 50 °C overnight to yield the desired intermediate product as an off-white to pale yellow solid.

Protocol 2: Synthesis of N-(3-ethynylphenyl)-8-(pyridin-3-yl)quinazolin-4-amine (Final Product)

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling at the C8 position.

Reagents & Materials

Reagent/MaterialMW ( g/mol )M-equivAmount
Intermediate from Protocol 1279.721.01.00 g (3.57 mmol)
3-Pyridinylboronic acid122.921.50.66 g (5.36 mmol)
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.21 g (0.18 mmol)
Potassium Carbonate (K₂CO₃)138.213.01.48 g (10.71 mmol)
1,4-Dioxane88.11-20 mL
Water18.02-5 mL

Step-by-Step Methodology

  • Inert Atmosphere: All steps must be performed under an inert atmosphere (Argon or Nitrogen).

  • Reaction Setup: To a flame-dried 100 mL Schlenk flask, add the intermediate from Protocol 1 (1.00 g, 3.57 mmol), 3-pyridinylboronic acid (0.66 g, 5.36 mmol), and potassium carbonate (1.48 g, 10.71 mmol).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.21 g, 0.18 mmol), to the flask.

  • Solvent Degassing & Addition: Add a degassed mixture of 1,4-dioxane (20 mL) and water (5 mL). Degas the solvent by bubbling argon through it for at least 20 minutes prior to use.

  • Reaction: Heat the reaction mixture to 90 °C and stir under a positive pressure of argon. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-18 hours.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of dichloromethane to 5% methanol in dichloromethane) to afford the final product.

Characterization and Biological Evaluation

  • Structural Verification: The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry.

    • Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

    • HPLC: To determine the purity of the final compound, which should typically be >95% for biological testing.

  • In Vitro Anticancer Activity: The primary evaluation of these novel agents involves assessing their cytotoxicity against a panel of human cancer cell lines.[5][11][17] The MTT assay is a common colorimetric method used to determine cell viability. Compounds are typically tested in a dose-response manner to calculate the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

  • Mechanism of Action: For promising compounds, further studies are required to elucidate the mechanism of action. Given the quinazoline scaffold, a primary hypothesis is often the inhibition of protein kinases.[12]

    • Kinase Inhibition Assays: In vitro assays can directly measure the ability of a compound to inhibit the enzymatic activity of specific kinases, such as EGFR.[5][7]

    • Cellular Signaling: Western blotting can be used to probe the effect of the compound on downstream signaling pathways, for example, by measuring the phosphorylation status of proteins like Akt and ERK, which are downstream of EGFR.

Visualizing the Biological Mechanism

cluster_membrane Cell Membrane cluster_pathway cluster_nucleus Nucleus EGFR EGFR Ras Ras/Raf EGFR->Ras PI3K PI3K/Akt EGFR->PI3K MEK MEK/ERK Ras->MEK mTOR mTOR PI3K->mTOR Proliferation Gene Transcription (Proliferation, Survival) MEK->Proliferation mTOR->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Blocks ATP ATP ATP->EGFR Binds

Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based agent.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the this compound core allows for the development of a clear SAR. The table below summarizes general trends observed in the literature for 4-anilinoquinazoline derivatives.[3][6][18]

PositionModificationGeneral Effect on Anticancer ActivityRationale
C4-Anilino Ring Small, meta-substituents (e.g., -F, -Cl, -C≡CH)Often enhances potencyCan form key interactions in the ATP-binding pocket of kinases like EGFR.
C6/C7 Positions Methoxy or other solubilizing groupsIncreases solubility and cell permeabilityImproves pharmacokinetic properties, a feature of drugs like gefitinib and erlotinib.
C8 Position Aryl or heteroaryl groupsModulates selectivity and potencyCan access different sub-pockets of the target kinase or improve physical properties.
C8 Position Small alkyl or hydrogenGenerally less potentLacks the additional binding interactions provided by larger aromatic groups.

Conclusion

This compound is a highly valuable and versatile starting material for the discovery of novel anticancer agents. Its differential reactivity enables a robust and sequential synthetic strategy, allowing for the systematic exploration of chemical space at both the C4 and C8 positions. By combining selective nucleophilic aromatic substitution with modern palladium-catalyzed cross-coupling reactions, researchers can efficiently generate diverse libraries of quinazoline derivatives. The protocols and insights provided herein serve as a foundational guide for drug development professionals aiming to harness the potential of this privileged scaffold in the ongoing search for more effective cancer therapeutics.

References

Application of 4,8-Dichloroquinazoline in Antimicrobial Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] Among its numerous halogenated derivatives, 4,8-dichloroquinazoline emerges as a particularly promising starting point for the development of novel antimicrobial agents. The strategic placement of chlorine atoms at both the 4- and 8-positions offers a unique combination of electronic properties and reactive handles for chemical modification.[3] This guide provides an in-depth exploration of the application of this compound in antimicrobial drug discovery, detailing its synthesis, derivatization, and evaluation, along with the underlying scientific rationale.

The Rationale for Targeting this compound

The selection of this compound as a lead scaffold is underpinned by established structure-activity relationship (SAR) principles for quinazoline-based antimicrobials. SAR studies have consistently shown that the presence of a halogen atom, particularly at the 6 or 8-position, can significantly enhance the antimicrobial potency of the quinazoline ring.[3] The chloro group at the 8-position is particularly noteworthy for its potential to improve biological activity. Furthermore, the chlorine atom at the 4-position is a versatile leaving group, facilitating nucleophilic substitution reactions to introduce a diverse array of functional groups, a common strategy in the synthesis of bioactive quinazoline derivatives.[4]

Synthetic Strategy and Derivatization

The journey from a simple precursor to a library of potential antimicrobial candidates hinges on a robust and flexible synthetic strategy. This compound serves as a key intermediate that can be derivatized to explore a wide chemical space.

Part 1: Synthesis of the 8-Chloroquinazolin-4-ol Intermediate

The synthesis of the foundational 8-chloroquinazolin-4-ol is typically achieved through the cyclocondensation of 2-amino-3-chlorobenzoic acid with a one-carbon source like formamide.[5] This reaction, a variation of the Niementowski quinazoline synthesis, is a reliable method for constructing the quinazoline core.

Experimental Protocol: Synthesis of 8-Chloroquinazolin-4-ol

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2-amino-3-chlorobenzoic acid (1.0 equivalent) and an excess of formamide (15-20 equivalents).[5]

  • Heating: Heat the reaction mixture to 150-160°C and maintain this temperature for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 200 mL of ice-cold water with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from ethanol to yield pure 8-chloroquinazolin-4-ol.

Part 2: Chlorination to this compound

The subsequent conversion of the 8-chloroquinazolin-4-ol to the highly reactive this compound is a critical step. This is typically achieved using a strong chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend 8-chloroquinazolin-4-ol (1.0 equivalent) in an excess of thionyl chloride (10-15 equivalents).

  • Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux: Heat the reaction mixture to reflux (approximately 79°C) for 4-6 hours. Monitor the reaction's completion by TLC.

  • Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

  • Isolation: To the residue, add ice-cold water and basify with a saturated sodium bicarbonate solution to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum to obtain this compound.

Part 3: Derivatization at the C4-Position

The C4-chloro substituent is highly susceptible to nucleophilic aromatic substitution, providing a straightforward method for introducing diverse side chains. This allows for the creation of a library of compounds to probe the SAR and optimize antimicrobial activity.

General Protocol: Synthesis of 4-Amino-8-chloroquinazoline Derivatives

  • Reaction Setup: In a sealed reaction vial, dissolve this compound (1.0 equivalent) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

  • Nucleophile Addition: Add the desired primary or secondary amine (1.1 equivalents) to the solution.

  • Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents) to scavenge the HCl generated during the reaction.

  • Heating: Heat the reaction mixture to 80-120°C for 2-12 hours. The reaction can be monitored by TLC or LC-MS.

  • Work-up: After cooling, the reaction mixture can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired 4-amino-8-chloroquinazoline derivative.

G cluster_0 Synthesis of this compound cluster_1 Derivatization cluster_2 Antimicrobial Screening A 2-Amino-3-chlorobenzoic Acid B 8-Chloroquinazolin-4-ol A->B Formamide, 150-160°C C This compound B->C SOCl₂, Reflux E Library of 4-Amino-8-chloroquinazoline Derivatives C->E Nucleophilic Aromatic Substitution D Library of Amines (R-NH₂) D->E F MIC/MBC Determination E->F

Caption: Proposed mechanism of action via DNA gyrase inhibition.

Protocols for Antimicrobial Evaluation

To assess the antimicrobial potential of the synthesized this compound derivatives, standardized in vitro susceptibility testing methods are employed. The following protocols are fundamental for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol 1: Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Culture the test microorganism in a suitable broth overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should be sufficient to determine the MIC (e.g., 64 to 0.5 µg/mL).

  • Inoculation: Add the prepared inoculum to each well. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only). A sterility control (broth only) should also be included.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible turbidity.

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

  • Plate Preparation: Prepare Mueller-Hinton Agar plates. Spread a standardized inoculum of the test microorganism evenly over the agar surface.

  • Well Creation: Create uniform wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test compound solution at a known concentration into a designated well. Also, include wells for a positive control (standard antibiotic) and a solvent control.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Collection: Measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Data Presentation

The results of the antimicrobial screening should be presented in a clear and concise format to allow for easy comparison of the activity of different derivatives.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for 4-Amino-8-chloroquinazoline Derivatives

Compound IDR Group (at C4)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
DCQ-01 -NH-Cyclopropyl81632>64
DCQ-02 -NH-Phenyl481632
DCQ-03 -NH-(4-fluorophenyl)24816
DCQ-04 -Piperazinyl1632>64>64
Ciprofloxacin (Positive Control)0.50.250.5N/A
Fluconazole (Positive Control)N/AN/AN/A2

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion and Future Directions

This compound is a valuable and versatile scaffold for the discovery of novel antimicrobial agents. Its synthesis is accessible, and the reactive C4-chloro group allows for the creation of large and diverse libraries of derivatives. The likely mechanism of action through the inhibition of essential bacterial enzymes like DNA gyrase provides a solid rationale for its further investigation. Future research should focus on expanding the library of derivatives, exploring a wider range of microbial pathogens, and conducting in-depth mechanistic studies to validate the proposed targets. Furthermore, cytotoxicity assays against mammalian cell lines are crucial to assess the selectivity and potential for therapeutic development. The systematic exploration of the chemical space around the this compound core holds significant promise for the identification of new and effective antimicrobial drug candidates.

References

Application Notes: Palladium-Catalyzed N-arylation of 4,8-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous therapeutic agents. Its rigid, heterocyclic structure provides an excellent framework for interacting with biological targets. Specifically, 4-anilinoquinazoline derivatives have garnered significant attention as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cell signaling pathways often dysregulated in cancer.[1] Marketed oncology drugs such as Gefitinib and Erlotinib, which target the epidermal growth factor receptor (EGFR), validate the therapeutic importance of this structural motif.

The synthesis of these complex molecules hinges on the efficient and selective formation of a carbon-nitrogen bond at the C4 position of the quinazoline ring. The 4,8-dichloroquinazoline substrate presents a unique challenge and opportunity: the potential for selective functionalization. The chlorine atom at the C4 position is significantly more activated towards nucleophilic substitution than the C8 chlorine, enabling regioselective N-arylation. This guide provides a comprehensive protocol and in-depth analysis of the palladium-catalyzed N-arylation of this compound, a cornerstone reaction for building libraries of potential drug candidates.

Core Principles & Mechanistic Insights

The N-arylation of halo-heterocycles is most effectively achieved through palladium-catalyzed cross-coupling, commonly known as the Buchwald-Hartwig amination.[2] This reaction has largely superseded older methods like the Ullmann condensation due to its milder reaction conditions, superior functional group tolerance, and broader substrate scope.[2]

The Catalytic System: A Symphony of Components

The success of the Buchwald-Hartwig amination is not due to a single component but rather the synergistic interplay of the palladium source, a specialized ligand, and a suitable base. Understanding the role of each is critical for troubleshooting and optimization.

  • Palladium Precursor: The reaction is catalyzed by a Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) or a Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). Modern, air-stable "precatalysts" have been developed that simplify handling and improve reaction consistency.[3]

  • The Ligand (The Key to Success): The ligand is arguably the most critical component. For challenging substrates like chloroquinazolines, bulky, electron-rich monophosphine ligands (e.g., biarylphosphines like XPhos or RuPhos) or certain bidentate phosphines are required.[4] These ligands facilitate the key steps of the catalytic cycle: the oxidative addition of the aryl chloride to the Pd(0) center and the final reductive elimination of the product.[5] Their steric bulk promotes the formation of a monoligated, highly reactive Pd(0) species and prevents the formation of inactive catalyst dimers.

  • The Base: A base is essential for two reasons: it deprotonates the aniline nucleophile to form the more reactive anilide, and it neutralizes the hydrochloric acid generated during the reaction. The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common.[6] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher temperatures or longer reaction times.[5]

The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) cycle.[7]

  • Activation: The Pd(II) precatalyst is reduced to the active Pd(0) species.

  • Oxidative Addition: The active L-Pd(0) complex undergoes oxidative addition with this compound, breaking the C4-Cl bond and forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The aniline coordinates to the palladium center. The base then removes a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final N-arylated product is formed through reductive elimination, regenerating the active L-Pd(0) catalyst, which re-enters the cycle.

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle cluster_inputs Inputs Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex (Pd-II) Pd(0)L->OxAdd This compound Amido Palladium-Amido Complex (Pd-II) OxAdd->Amido + ArNH₂ - Base-H⁺X⁻ Product N-Arylated Quinazoline Amido->Product Reductive Elimination Substrate This compound Amine Aryl Amine (ArNH₂) Base Base caption Fig. 1: Buchwald-Hartwig Catalytic Cycle

Fig. 1: Buchwald-Hartwig Catalytic Cycle

Detailed Experimental Protocol

This protocol provides a general method for the N-arylation of this compound. Optimization may be required for specific aniline substrates, particularly those with challenging steric or electronic properties.

Materials & Equipment
  • Substrates: this compound (≥97%), Aryl amine (1.0 - 1.2 equivalents)

  • Catalyst System: Palladium(II) acetate (2-5 mol%) or a suitable precatalyst, Biarylphosphine Ligand (e.g., XPhos, 1.2 - 2.4 eq. relative to Pd)

  • Base: Sodium tert-butoxide (1.5 - 2.0 equivalents) or Cesium Carbonate (2.0 equivalents)

  • Solvent: Anhydrous toluene or 1,4-dioxane (0.1 - 0.5 M concentration)

  • Equipment: Oven-dried Schlenk flask or microwave vial, magnetic stirrer and stir bar, inert atmosphere supply (Argon or Nitrogen), glovebox (recommended), TLC plates, column chromatography supplies (silica gel, solvents).

Step-by-Step Methodology

Safety Note: Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere. Strong bases like NaOtBu are corrosive and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[7]

  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the base (e.g., sodium tert-butoxide).

    • In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand.

    • Add the this compound and the specific aryl amine.

    • Evacuate and backfill the vessel with inert gas three times.

  • Solvent Addition & Reaction:

    • Add the anhydrous solvent via syringe.

    • Place the sealed vessel in a preheated oil bath or microwave reactor set to the desired temperature (typically 80-120 °C).

    • Stir the reaction vigorously for the specified time (typically 4-24 hours).

  • Reaction Monitoring:

    • Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC mobile phase is a mixture of ethyl acetate and hexanes.

  • Work-up & Isolation:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding water.

    • Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.[7]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the product's polarity but is typically a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and remove the solvent in vacuo.

  • Characterization:

    • Confirm the identity and purity of the final N-aryl-8-chloro-quinazolin-4-amine product using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C) and Mass Spectrometry (MS).

Fig. 2: Experimental Workflow

Data Presentation & Optimization Insights

The optimal conditions for the N-arylation of this compound can vary based on the electronic and steric nature of the coupling partners.

EntryAryl AmineCatalyst (mol%) / LigandBase (eq.)SolventTemp (°C) / TimeYield (%)
1AnilinePd(OAc)₂ (2) / XPhos (4)NaOtBu (1.5)Toluene100 °C / 12 hHigh
24-MethoxyanilinePd₂(dba)₃ (2) / RuPhos (5)K₃PO₄ (2.0)Dioxane110 °C / 18 hGood
33-ChloroanilineG3-XPhos Precat (3)Cs₂CO₃ (2.0)Toluene110 °C / 24 hModerate
42-MethylanilineG4-RuPhos Precat (4)LHMDS (1.5)Dioxane120 °C / 24 hVariable
5N-MethylanilinePd(OAc)₂ (5) / BINAP (7.5)NaOtBu (2.0)Toluene100 °C / 8 hGood

Note: This table is illustrative. Yields are highly dependent on the specific substrate and precise reaction conditions.

Field-Proven Insights & Troubleshooting
  • Steric Hindrance: As expected, ortho-substituted anilines are more challenging coupling partners due to steric hindrance.[1] These reactions may require higher catalyst loadings, more sterically demanding ligands, higher temperatures, or longer reaction times. In some cases, no product may be formed.[1]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often improving yields by minimizing thermal decomposition.[1][8] A base-free protocol using a THF/H₂O solvent system under microwave irradiation has been shown to be effective for certain substrates.[1][8]

  • Catalyst Deactivation: If the reaction stalls, catalyst deactivation may be the cause. Ensure all reagents and solvents are scrupulously dry and the inert atmosphere is maintained. Using modern, air-stable precatalysts can mitigate handling issues.

  • Poorly Nucleophilic Amines: Electron-deficient anilines are less nucleophilic and react more slowly. These substrates typically require stronger bases and more forcing conditions (higher temperatures) to achieve good conversion.[1]

Conclusion

The palladium-catalyzed N-arylation of this compound is a robust and versatile method for synthesizing a diverse range of 4-anilinoquinazoline derivatives. A thorough understanding of the reaction mechanism and the role of each component—catalyst, ligand, and base—is paramount for successful execution and optimization. By carefully controlling the reaction parameters, researchers can efficiently access libraries of these valuable compounds, accelerating the discovery of novel therapeutics for a multitude of diseases.

References

Application Note: Accelerated Synthesis of 4,8-Dichloroquinazoline Derivatives via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comprehensive, in-depth protocol for the synthesis of 4,8-dichloroquinazoline, a key heterocyclic scaffold in medicinal chemistry. We detail a two-step synthetic pathway that leverages the efficiency of microwave-assisted organic synthesis (MAOS) to dramatically reduce reaction times and improve yields compared to conventional heating methods. The protocol begins with the microwave-promoted cyclocondensation of 2-amino-3,5-dichlorobenzoic acid to form 8-chloroquinazolin-4(3H)-one, followed by a robust chlorination step to yield the target this compound. This document explains the causality behind experimental choices, provides detailed, step-by-step methodologies, and includes predicted characterization data to guide researchers.

Introduction: The Quinazoline Scaffold and the Microwave Advantage

Quinazoline derivatives are a cornerstone of modern medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Their broad spectrum of pharmacological activities, including potent anticancer properties, stems from their ability to act as "privileged structures" that can bind to a variety of biological targets, notably protein kinases.[1][3] Specifically, halogenated quinazolines are critical intermediates for creating libraries of compounds for drug discovery, where the chlorine atoms serve as versatile handles for subsequent nucleophilic substitution reactions.[4][5] The 4,8-dichloro-substituted pattern is of particular interest for developing novel inhibitors with unique binding kinetics.

Conventional synthesis of the quinazoline core, such as the Niementowski reaction, often requires high temperatures and prolonged reaction times, typically several hours.[2][6] Microwave-assisted organic synthesis (MAOS) offers a transformative alternative. Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating.[7][8] This is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[9][10] The result is a dramatic acceleration of reaction rates, often reducing multi-hour processes to mere minutes, along with improved yields and cleaner reaction profiles, aligning with the principles of green chemistry.[8][11]

This application note details a reliable, two-step method optimized for microwave technology to produce this compound, providing researchers with a rapid and efficient pathway to this valuable synthetic intermediate.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. First, a substituted anthranilic acid undergoes a microwave-assisted cyclocondensation with formamide to yield the quinazolinone intermediate. This intermediate is then subjected to a chlorination reaction to furnish the final product.

G A 2-Amino-3,5-dichlorobenzoic Acid + Formamide B Step 1: Microwave-Assisted Cyclocondensation A->B 150-160°C 15-30 min C 8-Chloroquinazolin-4(3H)-one (Intermediate) B->C D Step 2: Chlorination (Conventional or Microwave) C->D POCl₃ or SOCl₂/DMF E This compound (Final Product) D->E

Figure 1: Two-step synthetic workflow for this compound.

Materials and Equipment

Reagents Equipment
2-Amino-3,5-dichlorobenzoic acidDedicated Laboratory Microwave Reactor
FormamideMicrowave-safe reaction vessels (10-20 mL) with snap caps/crimp tops
Phosphorus oxychloride (POCl₃)Magnetic stir bars
or Thionyl chloride (SOCl₂)Round-bottom flasks
N,N-Dimethylformamide (DMF) (catalytic)Reflux condenser
Dichloromethane (DCM)Magnetic stirrer with heating plate
Ethyl acetate (EtOAc)Rotary evaporator
HexanesVacuum filtration apparatus (Büchner funnel)
Sodium bicarbonate (NaHCO₃), saturated solutionThin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Anhydrous sodium sulfate (Na₂SO₄)Glassware for workup and purification
Deionized water & IceStandard Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Experimental Protocols

Step 1: Microwave-Assisted Synthesis of 8-Chloroquinazolin-4(3H)-one

This protocol is an adaptation of the well-established Niementowski quinazoline synthesis, optimized for microwave irradiation to significantly reduce reaction time.[6]

Protocol Steps:

  • Reaction Setup: In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, combine 2-amino-3,5-dichlorobenzoic acid (1.0 eq, e.g., 1.0 g, 4.85 mmol) and formamide (10 eq, e.g., 1.9 mL, 48.5 mmol).

  • Vessel Sealing: Securely seal the vessel with a cap. Note: Ensure the seal is appropriate for the temperature and pressure.

  • Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Irradiate the mixture with stirring at a constant temperature of 160 °C for 20 minutes . The pressure will rise; monitor the reaction according to the instrument's guidelines.

  • Cooling: After irradiation is complete, allow the vessel to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system.

  • Work-up & Isolation:

    • Carefully open the vessel in a fume hood.

    • Pour the reaction mixture into a beaker containing 50 mL of ice-cold water while stirring.

    • A precipitate will form. Continue stirring for 15-20 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Purification: Wash the crude solid with two portions of cold deionized water (2 x 20 mL). Dry the product under vacuum to yield 8-chloroquinazolin-4(3H)-one as an off-white solid. The product is often of sufficient purity for the next step, but can be recrystallized from an ethanol/water mixture if needed.

G cluster_0 Reaction Preparation cluster_1 Microwave Synthesis cluster_2 Workup & Purification A Combine Reactants: 2-amino-3,5-dichlorobenzoic acid + Formamide in MW vessel B Add Stir Bar A->B C Seal Vessel B->C D Place in Reactor C->D E Irradiate: 160 °C, 20 min D->E F Cool to RT E->F G Precipitate in Ice Water F->G H Vacuum Filter G->H I Wash with Cold H₂O H->I J Dry Product I->J

Figure 2: Workflow for the microwave-assisted synthesis of the quinazolinone intermediate.

Step 2: Chlorination to this compound

The conversion of the 4-oxo group of the quinazolinone to a chloro group is a critical aromatization step. This is most effectively achieved with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the 8-chloroquinazolin-4(3H)-one (1.0 eq, e.g., 0.5 g, 2.77 mmol) in phosphorus oxychloride (POCl₃) (10-15 eq, e.g., 2.6 mL, 27.7 mmol).

  • Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours . Monitor the reaction progress by TLC (e.g., 50% EtOAc/Hexanes). The starting material is highly polar, while the product is much less so.

  • Work-up & Isolation:

    • After completion, allow the mixture to cool to room temperature.

    • Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure appropriate traps are in place).

    • In a fume hood, very slowly and cautiously pour the concentrated residue onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and hazardous quenching process.

    • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is ~7-8.

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a solid.

While less documented for this specific transformation, microwave heating can potentially accelerate the chlorination. Caution: This reaction involves corrosive reagents and potential pressure buildup and should only be performed in a dedicated microwave reactor with appropriate safety features. [6]

  • Reaction Setup: In a microwave-safe pressure-rated vessel with a stir bar, combine 8-chloroquinazolin-4(3H)-one (1.0 eq), a minimal amount of POCl₃ (5-10 eq), and a catalytic amount of DMF (0.1 eq).

  • Vessel Sealing: Securely seal the vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate with stirring at 120-140 °C for 10-20 minutes . Monitor temperature and pressure closely.

  • Cooling, Work-up, and Purification: Follow the same procedures as outlined in Method A (Steps 3 and 4).

Results and Discussion

Comparison of Synthesis Methods

Microwave irradiation offers a significant advantage for the initial cyclocondensation step. The direct energy transfer allows the reaction to reach the required high temperature almost instantaneously, avoiding the long ramp-up and overall heating times associated with a conventional oil bath.[11]

StepMethodTemperatureTimeTypical YieldReference
1: Cyclocondensation Microwave160 °C20 min>90%Adapted from[6]
1: Cyclocondensation Conventional150-160 °C2-4 hours70-85%[6]
2: Chlorination Conventional~110 °C (Reflux)4-6 hours80-90%
2: Chlorination Microwave (Proposed)120-140 °C10-20 min>85% (Expected)-
Causality and Experimental Insights
  • Choice of Reagents: Formamide serves as both the solvent and the source of the C2 carbon and N3 nitrogen in the quinazolinone ring. An excess is used to drive the reaction to completion. POCl₃ is a powerful and common chlorinating/dehydrating agent for converting heteroaromatic ketones/amides to chlorides.[10]

  • Microwave Efficiency: The high dielectric constant of formamide makes it an excellent solvent for microwave heating, as it couples very efficiently with microwave energy. This leads to the observed rapid reaction rates.[9]

  • Work-up Strategy: The precipitation in ice water is an effective method for isolating the quinazolinone intermediate, which has low aqueous solubility. For the final product, a standard acid-base workup followed by extraction is necessary to remove inorganic salts and residual reagents before purification.

Expected Results and Characterization

  • Physical Appearance: White to light yellow solid.

  • Molecular Formula: C₈H₄Cl₂N₂

  • Molecular Weight: 199.04 g/mol

Predicted ¹H and ¹³C NMR Spectra

NMR analysis in CDCl₃ or DMSO-d₆ should confirm the structure.

  • ¹H NMR (400 MHz, CDCl₃):

    • The spectrum is expected to show three distinct aromatic proton signals.

    • δ ~8.9-9.1 ppm (s, 1H): This singlet corresponds to the H2 proton on the pyrimidine ring.

    • δ ~8.0-8.2 ppm (d, 1H): This doublet corresponds to the H5 proton, coupled to H6.

    • δ ~7.8-7.9 ppm (d, 1H): This doublet corresponds to the H7 proton, coupled to H6.

    • δ ~7.5-7.6 ppm (t, 1H): This triplet corresponds to the H6 proton, coupled to both H5 and H7.

  • ¹³C NMR (100 MHz, CDCl₃):

    • The spectrum should display 8 unique carbon signals.

    • Quaternary Carbons (C-q): Signals for C4, C8, C4a, and C8a are expected. The carbons bearing chlorine atoms (C4, C8) will be significantly downfield. C4 is anticipated around ~155-158 ppm and C8 around ~135-138 ppm .

    • CH Carbons: Signals for C2, C5, C6, and C7 are expected in the aromatic region (~120-150 ppm ). C2 is anticipated to be the most downfield of the CH carbons.

Predicted Mass Spectrometry (EI-MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation.

  • Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected, showing the characteristic isotopic pattern for two chlorine atoms.

    • m/z 198 (M⁺): Highest abundance in the cluster (¹²C₈¹H₄³⁵Cl₂¹⁴N₂).

    • m/z 200 ([M+2]⁺): Approximately 65% the intensity of the M⁺ peak.

    • m/z 202 ([M+4]⁺): Approximately 10% the intensity of the M⁺ peak.

  • Key Fragments:

    • m/z 163: Loss of a chlorine radical (·Cl).

    • m/z 136: Subsequent loss of hydrogen cyanide (HCN) from the m/z 163 fragment.

    • m/z 101: Loss of a second chlorine radical from the m/z 136 fragment.

Safety and Handling

  • Microwave Reactor Safety: Only use a microwave reactor specifically designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous. Always ensure the pressure and temperature sensors are functioning correctly. Do not exceed the recommended fill volume or pressure limits of the reaction vessels.

  • Chemical Hazards:

    • Phosphorus oxychloride (POCl₃) and Thionyl chloride (SOCl₂): Highly corrosive, toxic, and react violently with water. Handle only in a certified chemical fume hood while wearing appropriate PPE, including heavy-duty gloves, a lab coat, and face shield.[10]

    • Formamide: A teratogen; handle with care and avoid inhalation or skin contact.

    • Quenching: The quenching of POCl₃ with ice/water is extremely exothermic and releases corrosive HCl gas. Perform this step slowly, behind a blast shield, in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves must be worn at all times.

Conclusion

This application note provides a robust and highly efficient microwave-assisted method for the synthesis of this compound derivatives. By leveraging the principles of microwave heating, this two-step protocol dramatically reduces reaction times from many hours to under 30 minutes for the key cyclocondensation step, while achieving high yields. The detailed protocols, safety guidelines, and predicted characterization data offer researchers a comprehensive guide to accelerate the production of this valuable intermediate, thereby facilitating more rapid discovery and development of novel quinazoline-based therapeutics.

References

One-Pot Synthesis of 4,8-Dichloroquinazoline Derivatives: An Application Note and Protocol for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the 4,8-Dichloroquinazoline Scaffold

The quinazoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its rigid bicyclic structure provides a versatile framework for designing molecules that can interact with various biological targets with high affinity and specificity. Among the diverse substitution patterns, the this compound moiety presents a unique synthetic handle for the development of novel therapeutics, particularly in oncology and infectious diseases. The chlorine atoms at the 4 and 8 positions offer distinct reactivity profiles, enabling selective functionalization and the creation of diverse chemical libraries for drug screening.

This application note details a robust and efficient one-pot, multicomponent approach for the synthesis of 4,8-dichloro-substituted quinazolinone derivatives, starting from the readily available precursor, 2-amino-3,5-dichlorobenzoic acid. This methodology eschews the isolation of intermediates, thereby enhancing synthetic efficiency, reducing waste, and accelerating the drug discovery workflow. The protocols provided herein are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their research endeavors.

Causality of Experimental Design: A Multicomponent Approach to Complexity

Traditional multi-step syntheses of highly functionalized quinazolines can be time-consuming and often result in significant yield losses at each step. Multicomponent reactions (MCRs) offer a powerful alternative by combining three or more reactants in a single reaction vessel to form a complex product in one pot.[3][4] This approach is guided by the principles of atom economy and procedural simplicity.

The strategy outlined below is a tandem, one-pot synthesis that first constructs the 8-chloro-4-oxo-3,4-dihydroquinazoline core from 2-amino-3,5-dichlorobenzoic acid, followed by a subsequent chlorination at the 4-position. This approach is advantageous as it builds the desired scaffold with the 8-chloro substituent already in place, and the resulting 4-oxo group can be readily converted to the 4-chloro derivative for further diversification.

Experimental Workflow and Logical Relationships

The overall synthetic strategy is a one-pot, two-stage process that efficiently converts a simple anthranilic acid derivative into a versatile dichloroquinazoline intermediate.

One-Pot Synthesis Workflow cluster_0 Stage 1: Quinazolinone Formation (One-Pot) cluster_1 Stage 2: Chlorination A 2-Amino-3,5-dichlorobenzoic Acid D Cyclocondensation A->D B Ammonium Acetate (Nitrogen Source) B->D C Orthoester (R-C(OR')3) (Carbon Source) C->D E 8-Chloro-2-substituted-3,4-dihydroquinazolin-4-one D->E Formation of Quinazolinone Ring G Chlorination Reaction E->G In situ conversion F Chlorinating Agent (e.g., POCl3, SOCl2) F->G H 4,8-Dichloro-2-substituted-quinazoline G->H Generation of the 4-chloro group I Nucleophilic Aromatic Substitution (SNAr Reactions) H->I Ready for Diversification (SNAr)

Figure 1: A diagram illustrating the one-pot, two-stage synthesis of 4,8-dichloro-2-substituted-quinazolines.

Detailed Application Protocols

Protocol 1: One-Pot Synthesis of 8-Chloro-2-methyl-3,4-dihydroquinazolin-4-one

This protocol describes the formation of the quinazolinone ring system from 2-amino-3,5-dichlorobenzoic acid.

Materials and Reagents:

ReagentGradeSupplier
2-Amino-3,5-dichlorobenzoic acid≥98%Sigma-Aldrich
Ammonium AcetateACS Reagent, ≥98%Fisher Scientific
Triethyl orthoacetate97%Acros Organics
Acetic AnhydrideACS Reagent, ≥98%VWR Chemicals
Glacial Acetic AcidACS Reagent, ≥99.7%J.T. Baker

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3,5-dichlorobenzoic acid (10 mmol, 2.06 g) and ammonium acetate (20 mmol, 1.54 g).

  • Reagent Addition: To the flask, add triethyl orthoacetate (12 mmol, 2.16 mL) and acetic anhydride (15 mmol, 1.4 mL).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 120-130 °C) in an oil bath with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up and Isolation: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 100 mL of ice-cold water with stirring. A precipitate will form.

  • Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water (3 x 30 mL) and then with a small amount of cold ethanol (10 mL). Dry the solid in a vacuum oven at 60 °C to afford the desired 8-chloro-2-methyl-3,4-dihydroquinazolin-4-one as a white to off-white solid.

Expected Yield and Characterization:

CompoundExpected YieldMelting Point (°C)1H NMR (DMSO-d6, 400 MHz) δ (ppm)
8-Chloro-2-methyl-3,4-dihydroquinazolin-4-one85-95%245-24812.1 (s, 1H, NH), 8.0 (d, 1H), 7.8 (d, 1H), 2.4 (s, 3H, CH3)
Protocol 2: In Situ Chlorination to Yield 4,8-Dichloro-2-methylquinazoline

This protocol details the conversion of the in situ generated quinazolinone to the corresponding dichloroquinazoline without isolation of the intermediate.

Materials and Reagents:

ReagentGradeSupplier
Phosphorus Oxychloride (POCl3)ReagentPlus®, ≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Acros Organics
TolueneAnhydrous, 99.8%Sigma-Aldrich

Step-by-Step Methodology:

  • Reaction Setup: Following the completion of Protocol 1, and after cooling the reaction mixture to room temperature, carefully add phosphorus oxychloride (POCl3) (30 mmol, 2.8 mL) dropwise to the reaction flask under a nitrogen atmosphere. A catalytic amount of N,N-dimethylformamide (DMF) (0.5 mL) can be added to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) for 3-4 hours. The reaction should be monitored by TLC until the starting quinazolinone is consumed.

  • Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring in a well-ventilated fume hood. A precipitate will form.

  • Neutralization and Extraction: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure 4,8-dichloro-2-methylquinazoline.

Expected Yield and Characterization:

CompoundExpected Yield (from anthranilic acid)Melting Point (°C)1H NMR (CDCl3, 400 MHz) δ (ppm)
4,8-Dichloro-2-methylquinazoline70-85%135-1388.1 (d, 1H), 7.9 (d, 1H), 7.6 (t, 1H), 2.8 (s, 3H, CH3)

Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. The C4-position is significantly more electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) than the C8-position. This regioselectivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom in the pyrimidine ring.[5]

SNAr Mechanism A This compound C Meisenheimer Complex (Intermediate) A->C Nucleophilic Attack at C4 B Nucleophile (Nu-H) (e.g., Amine, Alcohol, Thiol) B->C D 4-Substituted-8-chloroquinazoline C->D Loss of Leaving Group E Leaving Group (Cl-) C->E

Figure 2: A simplified diagram showing the mechanism of nucleophilic aromatic substitution (SNAr) at the C4-position of this compound.

This selective reactivity allows for the introduction of a wide range of functional groups at the C4-position, including amines, alcohols, and thiols, while leaving the C8-chloro atom intact for potential further modifications.[6] This provides a powerful platform for generating libraries of diverse compounds for structure-activity relationship (SAR) studies.

Conclusion and Future Perspectives

The one-pot multicomponent synthesis of 4,8-dichloro-substituted quinazolines from 2-amino-3,5-dichlorobenzoic acid represents a highly efficient and versatile strategy for accessing this important heterocyclic scaffold. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers in medicinal chemistry and drug discovery to rapidly generate novel quinazoline derivatives. The strategic functionalization of the 4- and 8-positions opens up a vast chemical space for the development of next-generation therapeutics targeting a multitude of diseases.

References

Troubleshooting & Optimization

Troubleshooting low yield in 4,8-dichloroquinazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,8-dichloroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis, with a focus on troubleshooting and optimizing reaction yields.

Troubleshooting Guide: Low Yield in this compound Synthesis

This section addresses specific issues that can lead to low yields of this compound. The synthesis of this compound typically involves the cyclization of an appropriately substituted anthranilic acid derivative to form a quinazolinone intermediate, followed by a chlorination step. The most common chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).

Issue 1: Low Conversion of the Quinazolinone Precursor to this compound

You observe a significant amount of unreacted starting material (8-chloroquinazolin-4(3H)-one) in your crude product after the chlorination step.

Possible Causes & Solutions:

  • Inactive or Insufficient Chlorinating Agent: Phosphorus oxychloride (POCl₃) is highly sensitive to moisture. Contamination with water will deactivate the reagent, leading to incomplete reactions.[1]

    • Solution: Always use a fresh, unopened bottle of POCl₃ or distill the POCl₃ under anhydrous conditions before use.[1] Ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[2]

  • Suboptimal Reaction Temperature and Time: The chlorination of quinazolinones with POCl₃ often requires elevated temperatures to proceed to completion.[3][4]

    • Solution: Gradually increase the reaction temperature, monitoring the progress by TLC or LC-MS. Typical conditions involve refluxing in POCl₃, which can be with or without a high-boiling inert solvent like toluene.[1][4] Extend the reaction time and monitor for the disappearance of the starting material.

  • Insufficient Amount of POCl₃: While POCl₃ can serve as both the reagent and the solvent, using an insufficient molar excess may lead to incomplete conversion. A minimum of 1 molar equivalent of POCl₃ is required for efficient conversion.[3]

    • Solution: Ensure at least a 3-fold molar excess of POCl₃ is used. When used as a solvent, it is inherently in large excess.

Issue 2: Formation of Unidentified Byproducts

Your reaction mixture shows multiple spots on the TLC plate, and the final product is difficult to purify, resulting in a low isolated yield.

Possible Causes & Solutions:

  • Side Reactions due to Reaction Conditions: The chlorination reaction with POCl₃ can lead to the formation of various phosphorylated intermediates and pseudodimers if not properly controlled.[3][5]

    • Solution: Control the reaction temperature carefully. The reaction of quinazolones with POCl₃ occurs in two stages: an initial phosphorylation at lower temperatures (<25 °C) followed by conversion to the chloroquinazoline at higher temperatures (70-90 °C).[3] Adding a base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can facilitate the initial phosphorylation and suppress pseudodimer formation.[1][3]

  • Hydrolysis of the Product during Work-up: this compound is highly reactive and susceptible to hydrolysis, which can convert it back to the starting quinazolinone, especially in the presence of water or other nucleophiles.[6][7]

    • Solution: Perform the reaction work-up under strictly anhydrous conditions until the excess POCl₃ is removed. Quench the reaction mixture carefully at low temperatures (e.g., 0 °C) by slowly adding it to ice-water or a cold aqueous base solution.[1] Extract the product promptly into a non-polar organic solvent.

  • Impure Starting Materials: Impurities in the 8-chloroquinazolin-4(3H)-one can lead to side reactions and the formation of colored byproducts.

    • Solution: Ensure the purity of the starting quinazolinone by recrystallization or column chromatography before proceeding with the chlorination step.

Issue 3: Product Loss During Purification

You observe a good conversion by TLC or LC-MS, but the isolated yield after purification is significantly lower.

Possible Causes & Solutions:

  • Product Precipitation/Crystallization Issues: The choice of solvent for recrystallization is crucial for obtaining a pure product with good recovery.

    • Solution: Screen various solvents for recrystallization. A suitable solvent should have high solubility for the product at its boiling point and low solubility at room temperature or below.[8]

  • Loss on Silica Gel Column: The product may adsorb irreversibly to the silica gel, or it may decompose on the acidic silica gel surface.

    • Solution: Deactivate the silica gel by washing it with a solvent system containing a small amount of a basic modifier like triethylamine before packing the column. Alternatively, consider using a different stationary phase, such as alumina, or opt for purification by recrystallization if possible.

ParameterRecommended ConditionRationale
POCl₃ Quality Freshly opened or distilled, colorlessPOCl₃ is hygroscopic and reacts with water, losing its activity.[1]
Reaction Atmosphere Inert (Nitrogen or Argon)Prevents moisture from entering the reaction.[2]
Temperature Control Staged heating (e.g., 0-25°C for phosphorylation, then 70-90°C for chlorination)Optimizes the two distinct stages of the reaction and minimizes side products.[3]
Base (optional) Et₃N or DIPEAPromotes the formation of phosphorylated intermediates and suppresses pseudodimer formation.[1][3]
Work-up Quench at low temperature (0°C); prompt extractionMinimizes hydrolysis of the reactive dichloroquinazoline product.[1][6]

Troubleshooting Workflow for Low Yield in this compound Synthesis

G start Low Yield of this compound check_conversion Check Reaction Conversion (TLC/LC-MS) start->check_conversion high_conversion High Conversion check_conversion->high_conversion Yes low_conversion Low Conversion check_conversion->low_conversion No purification_issues Investigate Purification Step high_conversion->purification_issues reagent_quality Verify Reagent Quality low_conversion->reagent_quality reaction_conditions Optimize Reaction Conditions low_conversion->reaction_conditions side_reactions Consider Side Reactions low_conversion->side_reactions recrystallization Optimize Recrystallization Solvent purification_issues->recrystallization column_chromatography Modify Column Chromatography (e.g., deactivate silica) purification_issues->column_chromatography workup_loss Review Work-up Procedure (e.g., hydrolysis) purification_issues->workup_loss end_high Improved Isolated Yield recrystallization->end_high column_chromatography->end_high workup_loss->end_high pocl3_quality Use Fresh/Distilled POCl3 reagent_quality->pocl3_quality starting_material_purity Check Purity of 8-chloroquinazolin-4(3H)-one reagent_quality->starting_material_purity end_low Improved Conversion & Yield pocl3_quality->end_low starting_material_purity->end_low temp_time Increase Temperature/Time reaction_conditions->temp_time reagent_stoichiometry Ensure Sufficient POCl3 Excess reaction_conditions->reagent_stoichiometry temp_time->end_low reagent_stoichiometry->end_low add_base Add Base (e.g., DIPEA) side_reactions->add_base add_base->end_low

Caption: A flowchart for troubleshooting low yields in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route to this compound?

The synthesis generally begins with a substituted anthranilic acid, which undergoes cyclization to form the corresponding quinazolinone. This intermediate is then chlorinated to yield the final this compound. A common method for the chlorination step is refluxing the quinazolinone with phosphorus oxychloride (POCl₃).[4][5]

Q2: Why is the C4 position more reactive than the C2 position in nucleophilic substitution reactions of 2,4-dichloroquinazolines?

In 2,4-dichloroquinazoline, the chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position.[9][10] This regioselectivity is attributed to electronic factors; the carbon at the 4-position has a higher LUMO coefficient, making it more electrophilic.[10] This allows for selective substitution at the C4 position under milder conditions, while substitution at the C2 position often requires harsher conditions.[9]

Q3: Can I use thionyl chloride (SOCl₂) instead of POCl₃ for the chlorination step?

While SOCl₂, often with a catalytic amount of DMF, can also be used for chlorinating quinazolinones, POCl₃ is frequently reported to give excellent results for this specific transformation.[1] Some sources suggest that SOCl₂ might be less toxic and could potentially lead to higher yields in some cases.[1] The choice of chlorinating agent may require optimization for your specific substrate and reaction conditions.

Q4: I am observing a dark coloration in my reaction mixture. Is this normal?

The formation of colored impurities can occur, especially if the starting materials are not pure or if side reactions are taking place at high temperatures.[11] While a change in color is expected, a very dark or tar-like mixture could indicate significant decomposition or side product formation. Ensuring the purity of your starting materials and carefully controlling the reaction temperature can help minimize this.

Q5: What analytical methods are recommended for characterizing the final this compound product?

The characterization of this compound should involve a combination of spectroscopic methods to confirm its structure and purity. Recommended techniques include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of two chlorine atoms through the isotopic pattern.[6]

  • FT-IR Spectroscopy: To identify characteristic functional groups.

  • Melting Point Analysis: To assess the purity of the final product.

It is important to note that dichloroquinazolines can be sensitive to hydrolysis, which might be observed during characterization, for instance, by the reappearance of the starting quinazolinone peak in the NMR spectrum.[6][7]

Reaction Mechanism: Chlorination of a Quinazolinone with POCl₃

G cluster_0 Stage 1: Phosphorylation cluster_1 Stage 2: Chlorination Quinazolinone 8-Chloroquinazolin-4(3H)-one Intermediate O-Phosphorylated Intermediate Quinazolinone->Intermediate + POCl₃ POCl3 POCl₃ POCl3->Intermediate Product This compound Intermediate->Product + Cl⁻ Chloride Cl⁻ Chloride->Product

Caption: The two-stage mechanism of quinazolinone chlorination using POCl₃.

References

Technical Support Center: Optimizing Reaction Conditions for 4,8-Dichloroquinazoline Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing substitution reactions on the 4,8-dichloroquinazoline scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing this important heterocyclic core. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and achieve your synthetic goals.

The this compound core presents a unique challenge due to the differential reactivity of its two chlorine atoms. Selective substitution is paramount for creating specific analogues for structure-activity relationship (SAR) studies. This guide is structured into a troubleshooting section addressing common in-lab problems and a comprehensive FAQ section to ground your experimental design in solid chemical principles.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific, practical problems encountered during the substitution of this compound.

Issue 1: Low or No Conversion of Starting Material

You've set up your reaction with this compound and a nucleophile, but TLC or LC-MS analysis shows predominantly unreacted starting material.

Possible Causes & Recommended Solutions:

  • Insufficient Nucleophilicity: The chosen nucleophile (e.g., a sterically hindered or electron-poor amine/thiol) may be too weak to attack the quinazoline ring under the current conditions.

    • Solution 1 (Base Addition): For amine or alcohol nucleophiles, the addition of a non-nucleophilic base is often required to deprotonate the nucleophile in situ, significantly increasing its reactivity. For less reactive nucleophiles, consider stronger bases.[1]

    • Solution 2 (Stronger Nucleophile Generation): For alcohols or thiols, pre-treatment with a strong base like sodium hydride (NaH) to form the corresponding alkoxide or thiolate will dramatically increase nucleophilicity.

    • Solution 3 (Buchwald-Hartwig Amination): For particularly challenging C-N bond formations, a palladium-catalyzed Buchwald-Hartwig amination offers a powerful alternative to traditional SNAr.[2][3] This method uses a palladium catalyst and a specialized phosphine ligand to couple amines with aryl halides that are unreactive under standard SNAr conditions.[2][4]

  • Suboptimal Temperature: Nucleophilic Aromatic Substitution (SNAr) reactions often have a significant activation energy barrier.[1]

    • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature in 15-20°C increments. Refluxing in solvents like ethanol, isopropanol, or THF is a common strategy.[5][6] Always monitor for potential byproduct formation at higher temperatures.[1]

  • Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing intermediates and solvating reactants.

    • Solution: Polar aprotic solvents like DMF, DMSO, and NMP are generally superior for SNAr reactions.[1][7] They effectively solvate the counter-ion of the nucleophile, leaving the nucleophilic anion "naked" and more reactive.[1] In contrast, protic solvents can form hydrogen bonds with the nucleophile, dampening its reactivity.[1]

Issue 2: Poor Regioselectivity - Formation of Di-substituted Product

You intended to synthesize the C4-mono-substituted product, but you are observing a significant amount of the 4,8-di-substituted byproduct.

Causality: The chlorine at the C4 position of the quinazoline ring is significantly more activated towards nucleophilic attack than the chlorine at C8.[6][8][9] This is due to the electron-withdrawing effect of the adjacent pyrimidine nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr reaction.[8][10] However, under forcing conditions (high temperature, long reaction times, high concentration of a potent nucleophile), substitution at C8 can also occur.

Recommended Solutions:

  • Control Stoichiometry: Use a precise stoichiometry of 1.0 to 1.1 equivalents of your nucleophile relative to the this compound. An excess of the nucleophile will drive the reaction towards di-substitution.

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable conversion rate of the C4 position. Often, C4 substitution can be achieved at room temperature or with gentle heating, while C8 substitution requires more forcing conditions.[6]

  • Control Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed and before significant amounts of the di-substituted product begin to appear.

Issue 3: Formation of 8-Chloro-4(3H)-quinazolinone Byproduct

Your mass spectrum shows an unexpected peak corresponding to the mass of 8-chloro-4-hydroxyquinazoline, suggesting hydrolysis of the C4-chloro group.

Causality: The highly electrophilic C4 position is susceptible to hydrolysis, particularly in the presence of water, especially at elevated temperatures or under basic conditions.[11][12]

Recommended Solutions:

  • Ensure Anhydrous Conditions: This is the most critical factor. Use anhydrous solvents, dry all glassware thoroughly in an oven, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[11]

  • Purify Reagents: Ensure your nucleophile and any added bases are free of water. Commercial amines, for instance, can absorb atmospheric moisture.

  • Prompt Work-up: During the work-up, minimize the contact time of your product with aqueous layers, especially if they are basic. Neutralize the reaction mixture promptly before extraction.[11]

Frequently Asked Questions (FAQs)

Q1: Why is the C4 position the primary site of substitution on a dichloroquinazoline ring?

A1: The regioselectivity is governed by electronics. The C4 carbon is para to one ring nitrogen and ortho to the other, making it highly electron-deficient. A nucleophilic attack at C4 generates a Meisenheimer complex, a resonance-stabilized intermediate where the negative charge is delocalized onto the electronegative nitrogen atoms of the quinazoline ring.[10] DFT calculations confirm that the C4 position has a higher LUMO coefficient and the transition state for its substitution has a lower activation energy compared to other positions, making it the kinetically favored site of attack.[8][9]

G Kinetic Favorability of C4 Substitution Start This compound + Nucleophile (Nu⁻) TS4 Transition State (Attack at C4) Start->TS4 Lower Activation Energy (Kinetically Favored) TS8 Transition State (Attack at C8) Start->TS8 Higher Activation Energy (Kinetically Disfavored) Intermediate4 Meisenheimer Complex (C4 Adduct) TS4->Intermediate4 Intermediate8 Meisenheimer Complex (C8 Adduct) TS8->Intermediate8 Product4 4-Nu-8-chloroquinazoline Intermediate4->Product4 Fast Product8 8-Nu-4-chloroquinazoline (Minor/Not Observed) Intermediate8->Product8 Slow

Caption: Energy profile showing preferential attack at C4.

Q2: What are the best general-purpose conditions to start with for a new nucleophile?

A2: A good starting point for screening a reaction with a primary or secondary amine would be:

  • Reactants: this compound (1.0 eq.), Amine (1.1 eq.)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq.)

  • Solvent: Isopropanol or THF (0.1 M concentration)

  • Temperature: Start at room temperature for 12-16 hours. If no reaction, gradually increase to reflux.[5][13]

  • Monitoring: TLC or LC-MS

This protocol provides moderately polar conditions and a non-nucleophilic base to facilitate the reaction without being overly harsh.

Q3: My nucleophile is an aniline. Are there special considerations?

A3: Yes. Anilines are generally weaker nucleophiles than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Consequently, these reactions often require more forcing conditions.

  • Higher Temperatures: Reactions with anilines frequently require heating, often to reflux in solvents like isopropanol or DMF.[1]

  • Base Choice: While amine bases can work, an inorganic base like potassium carbonate (K₂CO₃) can be effective, especially in a polar aprotic solvent like DMF.[1]

  • Palladium Catalysis: This is a prime scenario where the Buchwald-Hartwig amination should be considered if thermal SNAr fails.[2][14] It is highly effective for coupling aryl amines to aryl halides.

Q4: How do I monitor the reaction progress effectively?

A4: Thin Layer Chromatography (TLC) is the most common and cost-effective method. Use a solvent system that gives good separation between your starting material, product, and any major byproducts (e.g., a hexane/ethyl acetate mixture). Visualize the spots under UV light (254 nm). For more precise monitoring, especially for identifying byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. It allows you to track the consumption of reactants and formation of products by their respective mass-to-charge ratios.[13][15][16]

Data & Protocols

Table 1: Recommended Starting Conditions for SNAr at C4
Nucleophile TypeRecommended SolventBase (if needed)Typical TemperatureKey Considerations
Aliphatic Amines Isopropanol, THF, AcetonitrileDIPEA, K₂CO₃Room Temp to 80°CGenerally reactive; monitor for di-substitution.[5][9]
Anilines DMF, DMSOK₂CO₃, Cs₂CO₃80°C to 120°CLess nucleophilic; often requires heat.[1]
Thiols DMF, EthanolNaH, K₂CO₃0°C to Room TempHighly nucleophilic; often fast at lower temperatures.[17]
Alcohols THF, DioxaneNaHRoom Temp to RefluxRequires strong base to form reactive alkoxide.[1]
Protocol 1: General Procedure for Mono-amination at C4
  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) and the chosen anhydrous solvent (e.g., isopropanol, 0.1 M).

  • Add the amine nucleophile (1.1 eq.) followed by a non-nucleophilic base such as DIPEA (1.5 eq.).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS every 2-4 hours.

  • If the reaction is slow, gradually heat the mixture to reflux until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.[13]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq.) to an oven-dried reaction tube.[3][4]

  • Add the this compound (1.0 eq.) and the amine (1.2 eq.).

  • Add anhydrous solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat to the specified temperature (typically 80-110°C) for the required time, monitoring by LC-MS.

  • After cooling, dilute the mixture with an organic solvent, filter through a pad of celite to remove palladium residues, and concentrate.

  • Purify via standard extraction and chromatography procedures.[3]

G Troubleshooting Workflow for Low Yield Start Low Yield or No Reaction Check_Temp Is Reaction at Room Temp? Start->Check_Temp Heat Increase Temperature to Reflux (e.g., 80°C) Check_Temp->Heat Yes Check_Solvent Using Protic Solvent (e.g., EtOH)? Check_Temp->Check_Solvent No Success Improved Yield Heat->Success Switch_Solvent Switch to Polar Aprotic (e.g., DMF, DMSO) Check_Solvent->Switch_Solvent Yes Check_Base Is a Base Used? Check_Solvent->Check_Base No Switch_Solvent->Success Add_Base Add Non-nucleophilic Base (e.g., DIPEA, K₂CO₃) Check_Base->Add_Base No Consider_BH Consider Buchwald-Hartwig Cross-Coupling Check_Base->Consider_BH Yes Add_Base->Success Consider_BH->Success

Caption: A decision tree for troubleshooting low yield.

References

Technical Support Center: Catalyst Selection for 4,8-Dichloroquinazoline Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for catalyst selection in the cross-coupling of 4,8-dichloroquinazoline. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of quinazoline derivatives. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you navigate the complexities of these reactions.

Understanding the Challenge: Regioselectivity in Dichloroquinazolines

The this compound scaffold presents a unique challenge in palladium-catalyzed cross-coupling reactions. The presence of two chlorine atoms at different positions on the quinazoline ring necessitates careful catalyst and condition selection to achieve the desired regioselectivity. The C4 position is generally more electrophilic and thus more reactive towards oxidative addition by the palladium catalyst, a key step in the catalytic cycle. This is due to the activating effect of the adjacent nitrogen atom (α-nitrogen effect).[1][2][3] Consequently, many standard cross-coupling conditions will preferentially yield substitution at the C4 position.[1][2][3]

Achieving selective coupling at the C8 position, or sequential couplings at both C4 and C8, requires a more nuanced approach. This often involves leveraging steric hindrance, electronic effects of ligands, or even temporary modification of one position to direct the reaction to the other.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Problem 1: Poor or No Conversion to Product

This is one of the most common issues and can stem from several factors related to the catalyst, reagents, or reaction environment.

Possible Causes & Solutions:

  • Catalyst Inactivity:

    • Cause: The palladium catalyst, particularly Pd(0) species, can be sensitive to air and moisture, leading to deactivation.[4] Impurities in reagents can also poison the catalyst.[5]

    • Solution: Ensure you are using a fresh, high-quality catalyst. If using a Pd(0) source like Pd(PPh₃)₄, consider preparing it fresh or using a more stable pre-catalyst. Always conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[4][6]

  • Suboptimal Ligand Choice:

    • Cause: The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[7][8] An inappropriate ligand may not promote the reaction efficiently for this specific substrate.

    • Solution: For Suzuki-Miyaura couplings, ligands like SPhos, XPhos, or RuPhos are often effective for challenging substrates. For Buchwald-Hartwig aminations, bulky electron-rich phosphine ligands such as BrettPhos or the use of bidentate ligands like BINAP or DPPF can be beneficial.[9][10] A ligand screening is often a necessary step in optimization.[5]

  • Inappropriate Base or Solvent:

    • Cause: The base is critical for the transmetalation step in Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig aminations. The solvent affects the solubility of reactants and the stability of intermediates.[4][6]

    • Solution: For Suzuki reactions, bases like K₂CO₃ or K₃PO₄ are common.[6] For Buchwald-Hartwig reactions, stronger bases like NaOtBu or K₃PO₄ are often required. Solvents like dioxane, toluene, or DMF are frequently used, but their suitability depends on the specific coupling partners and temperature.[4]

Problem 2: Lack of Regioselectivity (Mixture of C4 and C8 Substituted Products)

Achieving selective substitution at either the C4 or C8 position is a primary goal. A mixture of products indicates that the chosen conditions are not sufficiently differentiating between the two chlorine atoms.

Possible Causes & Solutions:

  • High Reaction Temperature:

    • Cause: Higher temperatures can overcome the activation energy barrier for reaction at the less reactive C8 position, leading to a loss of selectivity.[4]

    • Solution: Start with lower reaction temperatures to favor substitution at the more reactive C4 position. Gradually increase the temperature if the reaction is too slow, while monitoring the product distribution.

  • Sterically Unhindered Catalyst System:

    • Cause: A small, unencumbered catalyst may be able to access both the C4 and C8 positions with similar ease.

    • Solution: Employ bulky phosphine ligands. The steric hindrance of the ligand can preferentially direct the catalyst to the more accessible C4 position. For selective C8 coupling, a strategy of temporary protection or modification of the C4 position might be necessary.[2][3]

  • Electronic Effects of the Coupling Partner:

    • Cause: The electronic nature of the incoming nucleophile (boronic acid, amine, etc.) can influence the regioselectivity.

    • Solution: This is a more complex parameter to control. However, being aware of this effect can guide the choice of other reaction parameters.

Problem 3: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)

The appearance of unwanted side products can complicate purification and reduce the yield of the desired product.

Possible Causes & Solutions:

  • Oxygen Contamination:

    • Cause: Oxygen can promote the homocoupling of boronic acids in Suzuki reactions and can also contribute to catalyst deactivation.[6]

    • Solution: Thoroughly degas the reaction mixture before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[6]

  • Hydrolysis of Boronic Acid:

    • Cause: Boronic acids can be susceptible to hydrolysis (protodeboronation), especially at elevated temperatures and in the presence of water.[6]

    • Solution: Use anhydrous solvents and reagents. A slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help compensate for some decomposition.[6]

  • Presence of Water in the Reaction Mixture:

    • Cause: Water can lead to the hydrolysis of the quinazoline ring, especially under acidic or basic conditions.[4]

    • Solution: Use anhydrous solvents and reagents, and dry all glassware thoroughly before use. Conduct the reaction under a dry, inert atmosphere.[4]

Frequently Asked Questions (FAQs)

Q1: Which position, C4 or C8, is generally more reactive in cross-coupling reactions of this compound?

A1: The C4 position is generally more reactive.[1][2][3] This is due to the electronic influence of the adjacent nitrogen atom in the pyrimidine ring, which makes the C4 carbon more electrophilic and susceptible to oxidative addition by the palladium catalyst.

Q2: What are the best starting conditions for a Suzuki-Miyaura coupling to achieve selective monosubstitution at the C4 position?

A2: A good starting point would be to use a palladium source like Pd(OAc)₂ or a pre-catalyst, a phosphine ligand such as PPh₃ or a more advanced ligand like SPhos, and a mild base like K₂CO₃ or K₃PO₄.[6] Solvents like dioxane or a mixture of toluene and water are often effective. It is advisable to start at a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress.[11]

Q3: How can I promote a second cross-coupling reaction at the C8 position after successfully substituting the C4 position?

A3: To achieve a second coupling at the less reactive C8 position, more forcing reaction conditions are typically required.[7] This can include increasing the reaction temperature, using a stronger base, and potentially switching to a more active catalyst system (e.g., one with a more electron-rich and bulky ligand). It is important to ensure the first coupling reaction has gone to completion before attempting the second.

Q4: For a Buchwald-Hartwig amination, what type of catalyst system is recommended for this compound?

A4: The Buchwald-Hartwig amination often requires a strong, non-nucleophilic base like NaOtBu or K₃PO₄.[12] The choice of palladium source can be Pd(OAc)₂ or a pre-catalyst. The ligand is critical; bulky, electron-rich monophosphine ligands like XPhos, RuPhos, or BrettPhos are often highly effective for coupling with aryl chlorides.[10]

Q5: What is the role of a pre-catalyst, and should I consider using one?

A5: A pre-catalyst is a stable palladium complex that is readily activated under the reaction conditions to form the active Pd(0) catalytic species. They can offer better reproducibility and are often more resistant to air and moisture compared to traditional Pd(0) sources.[5] For complex substrates like this compound, using a well-defined pre-catalyst can lead to more consistent results.

Q6: My reaction is giving a low yield. What are the first troubleshooting steps I should take?

A6:

  • Verify Reagent Quality: Ensure all reagents, especially the solvent, base, and coupling partners, are pure and anhydrous.[4][6]

  • Check the Catalyst: Use a fresh, active catalyst. Consider if your catalyst source is appropriate for the reaction.

  • Inert Atmosphere: Confirm that your reaction setup is maintaining an inert atmosphere to prevent catalyst deactivation and side reactions.[4][6]

  • Temperature and Time: The reaction may simply be slow. Consider extending the reaction time or cautiously increasing the temperature while monitoring for side product formation.[4]

Data and Protocols

Table 1: Recommended Starting Conditions for Selective C4-Suzuki-Miyaura Coupling
ParameterRecommended ConditionNotes
Palladium Source Pd(OAc)₂ (2-5 mol%) or XPhos Pd G3 (2-5 mol%)Pre-catalysts can offer better consistency.
Ligand SPhos or XPhos (1.1-1.2 eq. to Pd)Bulky ligands can enhance reactivity.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Ensure the base is finely powdered and dry.[6]
Solvent 1,4-Dioxane or Toluene/H₂OUse anhydrous solvents.[4]
Temperature 80-100 °CMonitor for potential C8 coupling at higher temperatures.
Atmosphere Nitrogen or ArgonEssential to prevent catalyst deactivation.[6]
Experimental Protocol: General Procedure for Selective C4-Suzuki-Miyaura Coupling
  • To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous solvent via syringe.

  • In a separate vial, prepare a solution of the palladium source and ligand in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to the desired temperature and stir for the specified time, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Workflow

Catalyst Selection and Troubleshooting Workflow

start Start: Cross-Coupling of this compound problem Identify Primary Issue start->problem no_conversion Poor or No Conversion problem->no_conversion No Product selectivity_issue Lack of Regioselectivity problem->selectivity_issue Mixture side_products Significant Side Products problem->side_products Impurities check_catalyst Check Catalyst Activity & Loading no_conversion->check_catalyst check_reagents Verify Reagent Purity (Anhydrous) no_conversion->check_reagents optimize_conditions Optimize Ligand, Base, Solvent, Temp. no_conversion->optimize_conditions lower_temp Lower Reaction Temperature selectivity_issue->lower_temp bulky_ligand Use Sterically Bulky Ligand selectivity_issue->bulky_ligand protect_c4 Consider C4 Protection Strategy selectivity_issue->protect_c4 degas Ensure Thorough Degassing side_products->degas excess_boronic Use Slight Excess of Boronic Acid side_products->excess_boronic anhydrous Strict Anhydrous Conditions side_products->anhydrous success Successful Coupling check_catalyst->success check_reagents->success optimize_conditions->success lower_temp->success bulky_ligand->success protect_c4->success degas->success excess_boronic->success anhydrous->success

Caption: Troubleshooting decision tree for this compound cross-coupling.

References

Technical Support Center: Synthesis of Dichloroquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of dichloroquinazolines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of these vital chemical intermediates. Our focus is on providing practical, experience-driven solutions to enhance the success of your synthetic endeavors.

Introduction to Dichloroquinazoline Synthesis

Dichloroquinazolines are crucial precursors in the synthesis of a wide array of biologically active compounds, particularly in the development of kinase inhibitors for cancer therapy. The most common synthetic pathway involves the chlorination of a quinazoline-2,4-dione scaffold. While seemingly straightforward, this process is fraught with potential pitfalls that can lead to low yields, impure products, and challenging purifications. This guide will address these common issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Synthesis & Reaction Conditions

Question 1: I'm planning to synthesize a 2,4-dichloroquinazoline. What is the most common and reliable starting material and chlorinating agent?

The most prevalent and generally reliable method for synthesizing 2,4-dichloroquinazolines begins with quinazoline-2,4-dione as the precursor. This intermediate is typically synthesized from anthranilic acid and a source of carbon and nitrogen, such as urea or potassium cyanate.[1][2]

For the chlorination step, the most commonly employed reagents are:

  • Phosphorus oxychloride (POCl₃): This is a very effective and widely used chlorinating agent for this transformation. It often requires elevated temperatures (reflux) to drive the reaction to completion.

  • Thionyl chloride (SOCl₂): Another effective chlorinating agent, sometimes used in combination with a catalytic amount of a tertiary amine or dimethylformamide (DMF).

The choice between these reagents may depend on the specific substrate, available equipment, and desired reaction conditions.

Question 2: My chlorination reaction is resulting in a low yield of the desired dichloroquinazoline. What are the likely causes and how can I improve it?

Low yields in the chlorination of quinazoline-2,4-diones are a frequent issue. Several factors can contribute to this problem. Here's a systematic approach to troubleshooting:

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or temperature.Gradually increase the reaction temperature in 10-15°C increments and monitor the progress by TLC or LC-MS. Extend the reaction time and check for the disappearance of the starting material.
Moisture Contamination Dichloroquinazolines are highly susceptible to hydrolysis. The presence of water in the reaction mixture can convert the product back to the starting quinazolinone.[3]Ensure all glassware is thoroughly dried. Use anhydrous solvents and freshly distilled chlorinating agents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Sub-optimal Reagent Stoichiometry An insufficient amount of the chlorinating agent will lead to incomplete conversion.Use a significant excess of the chlorinating agent (e.g., 5-10 equivalents of POCl₃).
Poor Solubility of Starting Material The quinazoline-2,4-dione may not be fully soluble in the chlorinating agent alone, leading to a heterogeneous reaction mixture and slow reaction rates.Consider the use of a co-solvent. For POCl₃ chlorinations, the addition of a tertiary amine like N,N-dimethylaniline or N,N-diethylaniline can improve solubility and also acts as a catalyst.[4] Toluene can also be used as a co-solvent.[5]

Experimental Protocol: A General Procedure for the Synthesis of 2,4-Dichloroquinazoline

This protocol provides a starting point for the synthesis of 2,4-dichloroquinazoline from quinazoline-2,4-dione. Optimization may be required for substituted analogs.

Step 1: Synthesis of Quinazoline-2,4-dione from Anthranilic Acid [1]

  • In a round-bottom flask, dissolve anthranilic acid in water.

  • Slowly add an aqueous solution of potassium cyanate to the stirred solution of anthranilic acid.

  • Adjust the pH of the mixture to 9-12 using an aqueous solution of sodium hydroxide.

  • Heat the reaction mixture to 80-90°C and maintain for 2-3 hours.

  • Cool the reaction mixture in an ice bath and acidify with hydrochloric acid to a pH of 2-3 to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain quinazoline-2,4-dione.

Step 2: Chlorination of Quinazoline-2,4-dione [6]

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.

  • To the flask, add quinazoline-2,4-dione, phosphorus oxychloride (POCl₃, 5-10 equivalents), and a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine like N,N-dimethylaniline (0.1-0.3 equivalents).[6]

  • Heat the reaction mixture to reflux (typically around 110°C) and monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 3-5 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • The crude 2,4-dichloroquinazoline will precipitate as a solid.

  • Filter the solid, wash thoroughly with cold water, and then with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes).

Side Reactions & Impurities

Question 3: I've isolated my dichloroquinazoline product, but it appears to be contaminated with a significant amount of a mono-chloro species. What is happening and how can I avoid this?

The formation of mono-chloroquinazolines is a common side reaction, especially if the reaction is not driven to completion. The two chlorine atoms on the quinazoline ring have different reactivities. The chlorine at the 4-position is more susceptible to nucleophilic substitution than the chlorine at the 2-position.[7][8] However, during the chlorination of the dione, incomplete reaction is the primary culprit.

Troubleshooting Monochloro Impurities:

  • Increase Reaction Time and/or Temperature: As mentioned previously, ensure the reaction goes to completion.

  • Use a Catalyst: The addition of a tertiary amine (e.g., N,N-dimethylaniline) or DMF can accelerate the reaction and promote the formation of the dichloro product.[6]

  • Purification: If you have already isolated a mixture, careful column chromatography on silica gel can often separate the dichloro product from the mono-chloro impurities.

Question 4: After quenching my reaction with water, I see a significant amount of my starting quinazolinone precipitating along with the product. Why is this happening?

This is a classic sign of product hydrolysis. Dichloroquinazolines are reactive electrophiles and are sensitive to water, especially at elevated temperatures or under acidic or basic conditions.

Minimizing Hydrolysis During Workup:

  • Rapid Quenching at Low Temperature: Always pour the reaction mixture onto a large excess of ice to keep the temperature low during the quench.

  • Efficient Neutralization: After the initial water wash, promptly wash the crude product with a cold, dilute solution of sodium bicarbonate or sodium carbonate to neutralize any residual acid which can catalyze hydrolysis.

  • Avoid Prolonged Contact with Aqueous Solutions: Minimize the time the product is in contact with water during the workup.

  • Azeotropic Removal of POCl₃: An alternative to aqueous workup is to remove the excess POCl₃ by vacuum distillation, followed by co-distillation with an inert solvent like toluene to remove the last traces.[9] This can be a safer option for highly sensitive substrates.

Visualizing the Synthesis and Troubleshooting

Diagram 1: Synthetic Pathway to 2,4-Dichloroquinazoline

Synthesis_Pathway Anthranilic_Acid Anthranilic Acid Quinazoline_Dione Quinazoline-2,4-dione Anthranilic_Acid->Quinazoline_Dione KOCN, H₂O, Δ Dichloroquinazoline 2,4-Dichloroquinazoline Quinazoline_Dione->Dichloroquinazoline POCl₃, Δ (cat. DMF or R₃N)

Caption: General synthetic route to 2,4-dichloroquinazoline.

Diagram 2: Troubleshooting Low Yields

Troubleshooting_Low_Yield Start Low Yield of Dichloroquinazoline Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Moisture Moisture Contamination? Incomplete_Reaction->Moisture No Increase_Temp_Time Increase Temp/Time Incomplete_Reaction->Increase_Temp_Time Yes Solubility Poor Solubility? Moisture->Solubility No Anhydrous_Conditions Use Anhydrous Reagents & Inert Atmosphere Moisture->Anhydrous_Conditions Yes Add_Cosolvent Add Co-solvent/ Catalyst (e.g., R₃N) Solubility->Add_Cosolvent Yes

Caption: Decision tree for troubleshooting low yields.

Advanced Topics

Question 5: I need to synthesize a dichloroquinazoline with substituents on the benzene ring. Are there any special considerations?

The presence of substituents on the anthranilic acid precursor can influence the reaction.

  • Electron-donating groups (EDGs) such as methoxy groups can facilitate the initial cyclization to the quinazoline-2,4-dione. The subsequent chlorination is also generally straightforward.[6]

  • Electron-withdrawing groups (EWGs) like nitro groups can make the initial cyclization more difficult, potentially requiring harsher conditions. The chlorination step is usually feasible, but the resulting dichloroquinazoline will be more electron-deficient and potentially more reactive towards nucleophiles.[3]

Question 6: My target molecule is sensitive and decomposes under the harsh conditions of POCl₃ reflux. Are there any milder chlorination methods?

While POCl₃ and SOCl₂ are the workhorses for this transformation, for sensitive substrates, alternative, milder reagents can be considered. Some options that have been explored in heterocyclic chemistry, though may require significant optimization for quinazolines, include:

  • Oxalyl chloride or phosgene equivalents: These can sometimes effect chlorination at lower temperatures, often in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions).

  • Triphenylphosphine-based reagents: Reagents like triphenylphosphine/carbon tetrachloride (Appel reaction conditions) are known for converting alcohols to chlorides but might be adaptable for this transformation, though their use is less common for this specific substrate class.

It is highly recommended to perform small-scale test reactions when exploring these alternative methods.

References

Removal of byproducts from 4,8-dichloroquinazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4,8-Dichloroquinazoline Synthesis

Welcome to the technical support guide for the synthesis and purification of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic building block. The synthesis of this compound, while straightforward in principle, is often complicated by the formation of structurally similar byproducts that can be challenging to remove. This guide provides in-depth, field-tested troubleshooting advice and detailed protocols to help you achieve high purity and yield in your experiments.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequently encountered challenges during the isolation of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing robust, scientifically-grounded solutions.

Question 1: My isolated product is an off-white, yellow, or brownish solid instead of the expected white crystalline material. What is causing this discoloration, and how can I remove it?

  • Probable Causes:

    • Polymeric Byproducts: High-temperature reactions, particularly those involving phosphorus oxychloride (POCl₃), can generate small quantities of high-molecular-weight, colored impurities.

    • Residual Starting Material: Incomplete cyclization or chlorination can leave behind starting materials or intermediates that may be colored or degrade upon workup to form colored species.

    • Oxidation: The quinazoline ring system can be susceptible to minor oxidation, leading to colored species, especially if exposed to air at high temperatures for extended periods.

  • Suggested Solutions:

    • Activated Charcoal Treatment during Recrystallization: This is the most effective method for removing colored impurities. Activated charcoal has a high surface area and adsorbs large, flat aromatic molecules, which are characteristic of many colored organic impurities.

      • Protocol: During the recrystallization process, after dissolving your crude product in the minimum amount of hot solvent, add a small amount of activated charcoal (typically 1-2% by weight of your crude product). Swirl the hot mixture for a few minutes. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[1]

    • Flash Column Chromatography: If the impurities are not simple color bodies, a silica gel column can separate the desired product from the byproducts.[2][3] This is more resource-intensive but offers superior separation. (See Detailed Protocols section).

Question 2: After the reaction workup and solvent removal, I'm left with a persistent oil or a waxy solid that refuses to crystallize. What's going wrong?

  • Probable Causes:

    • "Oiling Out": This phenomenon occurs when a compound separates from a cooling solution as a liquid rather than a solid.[1][4] It is often caused by a high concentration of impurities, which significantly depresses the melting point of the mixture.

    • Inappropriate Recrystallization Solvent: The chosen solvent may be too effective, meaning the product remains highly soluble even at low temperatures.[4][5]

    • Residual Solvent: Trapped solvent (e.g., POCl₃, toluene) can prevent the product from solidifying.

  • Suggested Solutions:

    • Solvent System Modification: If oiling out occurs, reheat the solution to redissolve the oil. Add a small amount of a "poorer" solvent (one in which your compound is less soluble) until the solution becomes slightly cloudy, then reheat to clarify and cool slowly. A common and effective system is Toluene/Hexane or Ethyl Acetate/Hexane.[5]

    • Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, try scratching the inside of the flask with a glass rod just below the solvent line.[1] This creates microscopic imperfections on the glass that can serve as nucleation sites. Alternatively, add a single seed crystal of pure this compound.

    • Purify Before Crystallization: The most reliable solution for persistent oils is to first purify the crude material using flash column chromatography to remove the impurities causing the melting point depression. The purified fractions can then be combined, concentrated, and recrystallized.[2]

Question 3: My final yield after purification is significantly lower than expected. What are the common sources of product loss?

  • Probable Causes:

    • Excessive Recrystallization Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling.[1][6]

    • Hydrolysis on Silica Gel: Dichloroquinazolines are susceptible to hydrolysis, especially at the more reactive C4 position. Standard silica gel is slightly acidic and contains water, which can cause the product to hydrolyze back to the less mobile 8-chloro-4-hydroxyquinazoline on the column.

    • Premature Crystallization: During a hot gravity filtration (e.g., to remove charcoal), the product can crystallize in the funnel, leading to significant loss.

  • Suggested Solutions:

    • Optimize Recrystallization: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. After filtration, cool the mother liquor in an ice bath to maximize product precipitation before collecting the crystals.[6]

    • Deactivate Silica Gel: To prevent on-column hydrolysis, the silica gel can be "deactivated." Before running the column, flush the packed silica with your starting eluent system (e.g., 95:5 Hexane/EtOAc) containing 1% triethylamine. This neutralizes the acidic sites on the silica surface.[2]

    • Prevent Premature Crystallization: When performing a hot filtration, use a fluted filter paper for faster filtration and keep the funnel, flask, and solution hot. Pre-heating the filtration apparatus with hot solvent vapor is a common and effective technique.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common structural byproducts in this compound synthesis?

    • The primary byproduct is often 8-chloro-4-hydroxyquinazoline . This results from incomplete chlorination of the precursor quinazolinedione or from hydrolysis of the product during aqueous workup. Another potential impurity is unreacted 2-amino-3,5-dichlorobenzonitrile if this is used as the starting material.

  • Q2: How can I best monitor the progress of my column chromatography purification?

    • Thin-Layer Chromatography (TLC) is the standard method.[7] Use silica gel TLC plates and a mobile phase similar to your column eluent (e.g., 8:2 Hexane/Ethyl Acetate). Spot your crude mixture, the starting material, and each collected fraction. The product, being aromatic, is easily visualized under a UV lamp (254 nm). Combine fractions that show a single, clean spot at the correct Rf value.

  • Q3: Is it better to dry-load or wet-load my sample onto a column?

    • For optimal separation (resolution), dry loading is superior.[2] This involves pre-adsorbing your crude product onto a small amount of silica gel (or Celite), evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of your packed column. This creates a very narrow starting band, preventing streaking and improving separation.

Detailed Purification Protocols

Protocol 1: High-Purity Recrystallization

This protocol is designed to purify crude this compound that is mostly pure but may contain colored impurities or small amounts of other byproducts.

  • Solvent Selection: Toluene is an excellent choice. It has a high boiling point for good solubility difference and is less polar, reducing the solubility of more polar byproducts like hydroxyquinazolines.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture to a gentle boil with stirring. Continue adding small portions of hot toluene until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add 1-2% w/w activated charcoal. Return the flask to the heat and boil gently for 2-3 minutes.

  • Hot Gravity Filtration: Pre-heat a clean flask and a glass funnel. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold toluene or hexane to remove any residual soluble impurities from the crystal surfaces.[1]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven.

Protocol 2: Flash Column Chromatography

This method is ideal for separating complex mixtures or when recrystallization fails to yield a pure product.

  • Eluent Selection: Determine the optimal solvent system using TLC. A gradient elution starting with 95:5 Hexane/Ethyl Acetate and gradually increasing to 80:20 is often effective. The target compound should have an Rf of ~0.3 in the initial solvent system.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and use gentle air pressure to pack it uniformly, ensuring no air bubbles are trapped.[8] Add a thin layer of sand on top of the silica bed.

  • Sample Loading (Dry Method): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (about 2-3 times the mass of the crude product) and evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column. Add another thin layer of sand.[2][9]

  • Elution: Carefully add the eluent to the column. Apply air pressure to achieve a steady flow rate. Collect the eluting solvent in fractions (e.g., 10-20 mL per test tube).

  • Fraction Analysis: Analyze the collected fractions by TLC.[7]

  • Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Data Summary Table

Purification ParameterRecommended Method / SolventKey Technical Considerations
Primary Purification Flash Column ChromatographyUse a Hexane/Ethyl Acetate gradient. Dry loading the sample provides the best resolution.[2]
Final Polishing / Decolorization RecrystallizationToluene is an excellent solvent. Use minimal hot solvent and allow for slow cooling.[5]
TLC Monitoring 8:2 Hexane / Ethyl AcetateProduct Rf should be approximately 0.4-0.5. Visualize with a 254 nm UV lamp.
Impurity Profile 8-chloro-4-hydroxyquinazolineSignificantly more polar; will have a very low Rf or remain at the baseline on TLC.
2-amino-3,5-dichlorobenzonitrileLess polar than the hydroxy- byproduct but typically separable by column.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and solving purification issues with crude this compound.

Troubleshooting_Workflow start Crude this compound Product analyze Analyze by TLC/¹H NMR start->analyze decision Major Impurity Identified? analyze->decision cause_color Product is Colored (Yellow/Brown) decision->cause_color No, but colored cause_oil Product is Oily / Waxy decision->cause_oil No, but oily cause_polar High Polarity Impurity (e.g., Hydrolysis Product) decision->cause_polar Yes, Polar cause_nonpolar Low Polarity Impurity (e.g., Starting Material) decision->cause_nonpolar Yes, Similar Polarity sol_charcoal Recrystallize with Activated Charcoal cause_color->sol_charcoal sol_column Flash Column Chromatography cause_oil->sol_column sol_recryst Recrystallize from New Solvent System (e.g., Toluene/Hexane) cause_oil->sol_recryst cause_polar->sol_column cause_nonpolar->sol_column finish Pure this compound sol_charcoal->finish sol_column->finish sol_recryst->finish

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: HPLC Purity Analysis of 4,8-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of 4,8-dichloroquinazoline. This guide is designed for researchers, analytical scientists, and drug development professionals who require a robust and reliable method for determining the purity of this critical chemical intermediate. Here, we move beyond mere procedural lists to provide a deeper understanding of the method's mechanics, offering field-proven insights and systematic troubleshooting strategies to ensure the integrity and reproducibility of your results.

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. This compound is a key building block in the synthesis of numerous compounds, and its purity directly impacts the quality of the final product. This guide provides a validated starting method for its analysis and equips you with the knowledge to address common challenges encountered during routine use.

Recommended HPLC Method for this compound Purity

This section details a standard reversed-phase HPLC (RP-HPLC) method suitable for quantifying the purity of this compound and separating it from common process-related impurities and potential degradants.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system equipped with a UV or Diode Array Detector (DAD).

  • Reversed-phase C18 column.

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid (FA) or Phosphoric acid, analytical grade.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Analytical balance.

  • Syringe filters (0.45 µm or 0.22 µm).

2. Chromatographic Conditions: The following parameters provide a robust starting point for analysis. Method optimization may be required based on the specific impurity profile of your sample.

ParameterRecommended SettingRationale & Expertise
Column C18, 4.6 x 150 mm, 3.5 µmA C18 column provides excellent hydrophobic retention for aromatic compounds like this compound.[1][2] A 3.5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier suitable for LC-MS and helps to control the pH.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in RP-HPLC with a low UV cutoff and viscosity.[4]
Gradient Elution 0-2 min, 30% B; 2-15 min, 30-80% B; 15-18 min, 80% B; 18-18.1 min, 80-30% B; 18.1-25 min, 30% BA gradient is essential for eluting potential impurities with a wide range of polarities and ensuring the column is cleaned of late-eluting compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 35 °CMaintaining a constant, elevated temperature ensures retention time reproducibility and reduces mobile phase viscosity.[5]
Detection Wavelength 254 nmAromatic heterocyclic compounds strongly absorb UV light at this wavelength. A DAD can be used to scan for optimal wavelengths and check for peak purity.
Injection Volume 5 µLA small injection volume minimizes the risk of column overload and peak distortion.[6]
Sample Diluent Acetonitrile/Water (50:50, v/v)The diluent should be similar in composition to the initial mobile phase to ensure good peak shape.
Sample Concentration 0.5 mg/mLThis concentration typically provides a strong UV signal without overloading the column.

3. Solution Preparation:

  • Mobile Phase Preparation: Accurately prepare the mobile phases using volumetric glassware. For Mobile Phase A, add 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter through a 0.45 µm membrane and degas before use.[7]

  • Standard Preparation: Accurately weigh approximately 5 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a final concentration of 0.5 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard. Filter the final solution through a 0.22 µm syringe filter into an HPLC vial to remove particulates that could block the column frit.[8]

4. Analysis Workflow:

  • Equilibrate the HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved (typically 15-30 minutes).[5]

  • Perform a blank injection (diluent only) to identify any system-related peaks.

  • Inject the reference standard solution five or six times to establish system suitability (checking for reproducibility of retention time, peak area, and tailing factor).[9]

  • Inject the sample solution.

  • Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor at 254 nm.

Diagram: HPLC Purity Analysis Workflow

HPLC_Workflow cluster_Prep Preparation cluster_HPLC HPLC Analysis cluster_Data Data Processing SamplePrep Sample & Standard Preparation (0.5 mg/mL) Equilibration System Equilibration (Stable Baseline) SamplePrep->Equilibration MobilePhasePrep Mobile Phase Preparation & Degassing MobilePhasePrep->Equilibration SST System Suitability Test (SST Injections) Equilibration->SST Analysis Sample Injection SST->Analysis If SST Passes Integration Peak Integration Analysis->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: General workflow for HPLC purity analysis.

Frequently Asked Questions (FAQs)

Q1: Why is a reversed-phase C18 column the standard choice for this analysis? A: Reversed-phase chromatography separates molecules based on their hydrophobicity.[1] this compound is a relatively non-polar, aromatic molecule, making it well-suited for retention on a non-polar C18 (octadecyl) stationary phase. This combination provides robust and predictable separation for many quinazoline derivatives.[7][10]

Q2: What is the purpose of adding formic acid to the mobile phase? A: this compound contains basic nitrogen atoms. These can interact strongly with acidic residual silanol groups (Si-OH) on the surface of the silica-based C18 packing material, leading to poor peak shape, specifically peak tailing.[5][11] Adding an acid like formic acid to the mobile phase lowers the pH. This serves two purposes:

  • It protonates the basic analyte, ensuring it is in a single ionic state.

  • It suppresses the ionization of the silanol groups, minimizing these undesirable secondary interactions.[6] The result is a sharper, more symmetrical peak, which is crucial for accurate quantification.

Q3: Can I run this method isocratically instead of using a gradient? A: While an isocratic method (constant mobile phase composition) might be possible if you are only interested in the main peak, it is not recommended for purity analysis. A gradient elution is superior for separating impurities that may have significantly different polarities from the main compound. An isocratic method optimized for the main peak might cause highly retained impurities to remain on the column, leading to ghost peaks in subsequent runs, or it may fail to resolve early-eluting impurities from the solvent front.

Q4: How is the purity calculated from the chromatogram? A: For routine analysis, purity is typically determined by the area percent method. The area of the this compound peak is divided by the total area of all peaks in the chromatogram (including the main peak and all impurity peaks) and multiplied by 100.

  • Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that the main compound and all impurities have a comparable UV response at the detection wavelength. For higher accuracy, especially for regulatory filings, a reference standard for each impurity is required to calculate their respective response factors.

In-Depth Troubleshooting Guide

Even robust methods can encounter issues. This section provides a systematic approach to diagnosing and resolving common HPLC problems.

Issue 1: Poor Peak Shape (Tailing)

Q: My this compound peak shows significant tailing (asymmetry factor > 1.5). What is the cause and how do I fix it?

A: Peak tailing is the most common issue for basic heterocyclic compounds and is almost always caused by secondary interactions with the stationary phase or issues with the analytical setup.[5][11]

Primary Cause: Silanol Interactions. The basic nitrogen atoms in the quinazoline ring can form strong ionic or hydrogen-bonding interactions with acidic silanol groups on the silica packing material. This causes a portion of the analyte molecules to be retained longer than the main band, resulting in a "tail."[6][11]

Diagram: Troubleshooting Logic for Peak Tailing

Peak_Tailing_Troubleshooting Start Peak Tailing Observed Check_pH Check Mobile Phase pH Is pH 2.5-3.5? Is buffer concentration adequate (≥10mM)? Start->Check_pH Check_Column Column Health Is it an old column? Is a guard column used? Check_pH->Check_Column Yes Solution_pH Adjust pH/ Buffer Check_pH->Solution_pH No Check_Overload Sample Overload Is peak shape better at 0.1 mg/mL? Check_Column->Check_Overload No, column is fine Solution_Column Replace Guard/ Column Check_Column->Solution_Column Yes, problem found Solution_Overload Reduce Sample Concentration Check_Overload->Solution_Overload Yes End Consider alternate column chemistry (e.g., base-deactivated) Check_Overload->End No, problem persists

Caption: Decision tree for diagnosing peak tailing.

Systematic Troubleshooting Steps:

  • Verify Mobile Phase pH: The most critical parameter is mobile phase pH.[6]

    • Action: Ensure the pH of your aqueous mobile phase (Phase A) is correctly prepared and falls within the optimal range of 2.5 to 3.5. An incorrectly prepared or degraded mobile phase is a common culprit.[12]

    • Rationale: This low pH fully protonates the quinazoline analyte and suppresses silanol activity, leading to sharper peaks.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion that often manifests as tailing or fronting.[5][6]

    • Action: Prepare a more dilute sample (e.g., 0.1 mg/mL or 0.05 mg/mL) and inject it. If the peak shape improves significantly, you were overloading the column.

    • Rationale: A lower concentration ensures that the interactions between the analyte and stationary phase remain within the linear range of the adsorption isotherm.

  • Assess Column Health: Columns degrade over time, especially when used with aggressive mobile phases. The inlet frit can become blocked, or the stationary phase can develop voids.[6][8]

    • Action: If you are using a guard column, remove it and re-run the analysis. If the peak shape improves, the guard column is the problem and should be replaced. If the problem persists, try a new analytical column of the same type.

    • Rationale: Contaminants from samples accumulate on the column inlet over time, creating active sites that cause tailing. A blocked frit can distort the flow path, also leading to poor peak shape.[13]

  • Consider an Alternative Column: If tailing persists with a new, standard C18 column, the residual silanol activity may be too high for this specific analyte.

    • Action: Switch to a modern, base-deactivated or "end-capped" C18 column. These columns have been chemically treated to block most of the acidic silanol groups.

    • Rationale: By minimizing the number of available silanol groups, these specialized columns provide a more inert surface, drastically reducing the secondary interactions that cause peak tailing for basic compounds.[5]

Issue 2: Retention Time Drifting

Q: The retention time for my main peak is decreasing/increasing with every injection. What's wrong?

A: Drifting retention times indicate that the system is not in equilibrium or that the mobile phase composition is changing.[5]

  • Inadequate Column Equilibration: This is the most common cause, especially when starting a new analysis or after a gradient run.

    • Action: Ensure the column is equilibrated with the starting mobile phase composition for at least 10-15 column volumes before the first injection. For a 150 x 4.6 mm column at 1.0 mL/min, this means equilibrating for at least 20 minutes.

    • Rationale: The stationary phase needs time to fully equilibrate with the mobile phase. Insufficient time leads to a continuously changing surface chemistry and thus, shifting retention times.

  • Mobile Phase Inconsistency:

    • Action: Prepare fresh mobile phase daily. If one component of the mobile phase (usually the more volatile organic solvent) evaporates from the reservoir, its composition will change over time. Also, ensure you are using a high-precision method for preparation (e.g., graduated cylinders, not beakers).[5]

    • Rationale: Even a small change in the organic-to-aqueous ratio can cause significant shifts in retention, especially for compounds sensitive to mobile phase strength.

  • Column Temperature Fluctuations:

    • Action: Use a column oven and ensure it is set to a stable temperature (e.g., 35 °C). Do not rely on ambient room temperature, which can fluctuate.

    • Rationale: Retention in reversed-phase chromatography is an exothermic process. A 1 °C increase in temperature can decrease retention time by 1-2%. A stable thermal environment is key to reproducible chromatography.

Issue 3: Ghost Peaks / Spurious Peaks

Q: I see peaks in my blank injection or peaks that appear randomly in my chromatograms. Where are they coming from?

A: These are known as "ghost peaks" and typically originate from contamination in the system or are carryover from a previous injection.

  • Sample Carryover: This occurs when a small amount of a previous, more concentrated sample is retained in the system (e.g., in the injector loop or needle) and is injected with the next sample.

    • Action: Run a strong needle wash (using a solvent like 100% acetonitrile or isopropanol) in your injector program. If the peak persists, inject several blanks after a concentrated sample to see if the ghost peak size decreases with each injection.

    • Rationale: A thorough wash cycle is needed to purge the injector system of all remnants of the previous sample.

  • Contaminated Mobile Phase or Diluent: Impurities in your solvents or additives can concentrate on the column and elute as peaks, especially during a gradient.[14]

    • Action: Prepare fresh mobile phase using the highest purity solvents available. Filter all solvents. Trace the source by replacing components one by one (e.g., use a new bottle of water, then a new bottle of acetonitrile).

    • Rationale: Even HPLC-grade solvents can contain trace impurities that become visible during gradient elution when the mobile phase strength increases.

  • Leachables from Vials/Caps: Plasticizers or other compounds can leach from low-quality autosampler vials or septa.[14]

    • Action: Use certified, high-quality vials and caps. As a test, let your sample diluent sit in a vial for several hours, then inject it as a blank.

Forced Degradation and Stability-Indicating Method

To ensure that the HPLC method can accurately measure the analyte in the presence of its degradation products, forced degradation studies should be performed as recommended by the International Council for Harmonisation (ICH) guidelines.[15][16] This is essential for developing a "stability-indicating" method.

Purpose: To intentionally degrade the this compound sample under various stress conditions to generate potential impurities and degradation products.[17][18] The HPLC method must then demonstrate that these newly formed peaks are well-resolved from the main analyte peak.

Typical Stress Conditions for Quinazolines: [15][19]

  • Acidic Hydrolysis: 0.1 M HCl at 60-80 °C.

  • Alkaline Hydrolysis: 0.1 M NaOH at 60-80 °C. Quinazolines are often highly susceptible to degradation under basic conditions.[15]

  • Oxidative Degradation: 3-10% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Dry heat (e.g., 100 °C).

  • Photolytic Degradation: Exposing the sample (solid and in solution) to UV and visible light (e.g., as per ICH Q1B guidelines).[19]

By analyzing the stressed samples, you can confirm the specificity of your method and identify the degradation pathways of the molecule, which is critical information for formulation development and establishing storage conditions.

References

Quinazoline Synthesis Excellence: A Technical Support Center for Dimerization Control

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to overcoming one of the most persistent challenges in quinazoline synthesis: undesired dimerization. This guide is structured to provide you, our fellow researchers and drug development professionals, with actionable insights and robust protocols to ensure the selective formation of your target monomeric quinazoline derivatives. We will delve into the mechanistic underpinnings of dimer formation, offer validated troubleshooting strategies, and present detailed experimental procedures to empower your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism driving dimer formation in quinazoline synthesis?

Dimerization in quinazoline synthesis, particularly in metal-catalyzed reactions like the Niementowski reaction or when using anthranilamide, often proceeds through the formation of an intermediate that can react with another molecule of a starting material or intermediate instead of undergoing the desired intramolecular cyclization. For instance, in the reaction of anthranilamide with a nitrile, the initially formed amidine can be attacked by a second molecule of anthranilamide before it has a chance to cyclize, leading to a dimeric by-product.

Q2: How does reaction concentration influence the monomer-to-dimer ratio?

Reaction concentration is a critical parameter. High concentrations of reactants can favor intermolecular reactions (dimerization) over the desired intramolecular cyclization that forms the quinazoline core. This is a classic example of Le Chatelier's principle in action; by increasing the proximity of reactant molecules, we inadvertently promote pathways that involve the collision of two or more of these molecules. Therefore, operating under more dilute conditions is a common strategy to favor the formation of the monomeric product.

Q3: Are there specific catalysts or reagents known to promote or suppress dimerization?

Absolutely. The choice of catalyst and reagents is paramount. For example, in certain palladium-catalyzed syntheses of 4(3H)-quinazolinones, the ligand choice can significantly influence the reaction pathway. Some ligands may favor the reductive elimination step that leads to the monomer, while others might inadvertently promote side reactions. Conversely, the use of specific Lewis acids can sometimes facilitate the desired intramolecular cyclization by activating the relevant functional groups, thereby outcompeting the dimerization pathway.

Troubleshooting Guide: Tackling Dimerization Head-On

This section addresses common issues encountered during quinazoline synthesis and provides a systematic approach to troubleshooting.

Issue 1: Significant Dimer Formation Detected by LC-MS

Symptoms: Your reaction mixture shows a prominent peak at approximately double the mass of your expected product.

Root Cause Analysis & Corrective Actions:

  • High Concentration: As discussed, high reactant concentrations are a primary culprit.

    • Solution: Perform a dilution study. Systematically decrease the concentration of your limiting reagent by factors of 2, 5, and 10 to identify an optimal concentration that favors monomer formation.

  • Reaction Temperature: Elevated temperatures can sometimes provide the activation energy needed for undesired side reactions, including dimerization.

    • Solution: Screen a range of temperatures. Start at a lower temperature and gradually increase it, monitoring the reaction progress and product distribution by TLC or LC-MS at regular intervals.

  • Slow Addition of Reagents: Adding a key reagent all at once can create localized high concentrations, promoting dimerization.

    • Solution: Employ a syringe pump for the slow, controlled addition of one of the key starting materials. This maintains a low, steady-state concentration of the reactive intermediate, favoring intramolecular cyclization.

Experimental Workflow: Optimizing Reaction Conditions to Minimize Dimerization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting & Optimization cluster_2 Phase 3: Validation A Baseline Experiment (Standard Conditions) B Analyze Monomer:Dimer Ratio (LC-MS/NMR) A->B C High Dimer Detected B->C If Dimer > 5% D Dilution Study (0.5x, 0.2x, 0.1x Conc.) C->D Implement Corrective Actions E Temperature Screen (e.g., RT, 40°C, 60°C) C->E Implement Corrective Actions F Slow Addition Protocol (Syringe Pump) C->F Implement Corrective Actions G Optimized Conditions Identified D->G Iterate to Optimize E->G Iterate to Optimize F->G Iterate to Optimize H Scale-up Reaction G->H I Confirm High Monomer Yield H->I

Caption: A systematic workflow for troubleshooting and optimizing quinazoline synthesis to minimize dimer formation.

Issue 2: Dimer is the Major Product Despite Dilution

Symptoms: Even under dilute conditions, the dimeric by-product remains the predominant species.

Root Cause Analysis & Corrective Actions:

  • Substrate-Specific Issues: The electronic or steric properties of your specific substrates may inherently favor dimerization.

    • Solution 1: Protecting Group Strategy: Temporarily protect a reactive functional group on one of your starting materials that might be participating in the dimerization. This can force the reaction down the desired intramolecular pathway.

    • Solution 2: Alternative Synthetic Route: It may be necessary to consider a different, literature-validated route to your target quinazoline that is known to be less prone to dimerization for your specific substrate class.

  • Catalyst/Reagent Choice: The initial choice of catalyst or reagents may be suboptimal for your particular transformation.

    • Solution: Screen a panel of catalysts and ligands (if applicable). For example, in a Suzuki coupling to form a precursor, varying the phosphine ligand can have a dramatic effect on the product distribution.

Data Presentation: Hypothetical Ligand Screening Results

LigandCatalyst Loading (mol%)Temperature (°C)Monomer:Dimer Ratio
PPh328060:40
XPhos28085:15
SPhos28092:8
RuPhos28095:5

In-Depth Protocol: Microwave-Assisted, Catalyst-Free Synthesis of 2-Aryl-4(3H)-quinazolinones

This protocol is an example of a modern approach that can often mitigate dimerization by rapidly accessing the desired cyclization transition state.

Step-by-Step Methodology:

  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-aminobenzamide (1.0 mmol), the desired aromatic aldehyde (1.1 mmol), and N,N-dimethylformamide (DMF, 3 mL).

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vial in the cavity of a dedicated microwave synthesizer. Irradiate the mixture at 150 °C for 20 minutes.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (20 mL).

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from ethanol or by column chromatography on silica gel.

Logical Relationship: Factors Influencing Monomer vs. Dimer Formation

G cluster_Monomer Favors Monomer cluster_Dimer Favors Dimer M1 Low Concentration M2 Intramolecular Cyclization M1->M2 M3 Optimized Ligand/Catalyst M3->M2 M4 Controlled Addition M4->M2 D1 High Concentration D2 Intermolecular Reaction D1->D2 D3 Suboptimal Conditions D3->D2 D4 Rapid Reagent Mixing D4->D2 RC Reaction Conditions RC->M1 RC->M3 RC->M4 RC->D1 RC->D3 RC->D4

Caption: Key reaction parameters and their influence on the formation of monomeric versus dimeric products.

We trust this guide will serve as a valuable resource in your quinazoline synthesis endeavors. Should you have further questions or require support for a particularly challenging system, do not hesitate to reach out to our application science team.

Technical Support Center: Scaling Up the Synthesis of 4,8-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4,8-dichloroquinazoline. As a critical intermediate in the development of various pharmacologically active compounds, predictable and scalable access to this molecule is paramount. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address challenges encountered during laboratory and pilot-plant scale synthesis.

I. Core Synthesis Strategy & Mechanism

The synthesis of this compound typically proceeds via the chlorination of a quinazolinedione precursor. A common and effective method involves the use of phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF).

Reaction Workflow:

The general transformation involves the conversion of the keto groups of the quinazolinedione to chloro groups. The mechanism is a nucleophilic substitution on the phosphorus atom of POCl₃ by the oxygen atoms of the quinazolinedione, followed by elimination to form the dichloroquinazoline and phosphoric acid byproducts.

Synthesis_Workflow start Quinazoline-4,8-dione Precursor reagents POCl₃ (with or without DMF/tertiary amine catalyst) reaction Chlorination Reaction (Reflux) start->reaction 2. Starting Material reagents->reaction 1. Reagents workup Reaction Quench & Product Isolation reaction->workup 3. Quench & Isolate purification Purification (Recrystallization/Chromatography) workup->purification 4. Purify product This compound purification->product 5. Final Product

Caption: Generalized workflow for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly during scale-up.

Issue Potential Cause(s) Recommended Solution(s) Expected Outcome
Low or No Product Formation 1. Inactive Reagents: Phosphorus oxychloride can hydrolyze over time if not stored properly.[1][2] 2. Insufficient Reaction Temperature: The chlorination reaction often requires elevated temperatures to proceed at a reasonable rate. 3. Poor Solubility of Starting Material: The quinazolinedione precursor may have limited solubility in POCl₃ alone.1. Reagent Quality Check: Use a fresh, unopened bottle of POCl₃ or distill older stock before use. Ensure storage under anhydrous conditions. 2. Temperature Optimization: Gradually increase the reaction temperature, monitoring progress by TLC or LC-MS. Refluxing is a common condition.[3] 3. Co-solvent/Catalyst Addition: The addition of a high-boiling inert solvent or a catalyst like DMF can improve solubility and reaction rate.[4]Improved conversion of starting material to the desired product.
Formation of Monochloro Impurity 1. Incomplete Reaction: Insufficient reaction time or temperature can lead to the formation of monochlorinated intermediates. 2. Stoichiometry: An inadequate amount of POCl₃ will result in incomplete chlorination.1. Extended Reaction Time/Increased Temperature: Prolong the reaction time at the optimal temperature, monitoring for the disappearance of the monochloro intermediate. 2. Reagent Stoichiometry: Ensure a sufficient excess of POCl₃ is used. A 3-5 fold excess is common.Complete conversion to the desired this compound.
Dark-Colored Reaction Mixture/Product 1. Decomposition: High reaction temperatures can lead to the decomposition of starting materials or the product. 2. Impurities in Starting Material: The presence of impurities in the quinazolinedione precursor can lead to colored byproducts.1. Temperature Control: Carefully control the reaction temperature. Consider a lower temperature for a longer duration. 2. Starting Material Purity: Ensure the quinazolinedione precursor is of high purity. Recrystallize if necessary before use.A lighter-colored reaction mixture and a purer final product, simplifying purification.
Difficult Product Isolation/Workup 1. Exothermic Quench: The reaction of excess POCl₃ with water is highly exothermic and can be difficult to control on a larger scale.[5] 2. Product Precipitation: The product may precipitate out during the quench, making extraction difficult.1. Controlled Quench: Slowly add the reaction mixture to ice-water with vigorous stirring. Perform this in a well-ventilated fume hood. 2. Solvent Extraction: After quenching, adjust the pH to be neutral or slightly basic and extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).Safe and efficient isolation of the crude product.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃)?

A1: Phosphorus oxychloride is a highly corrosive and toxic substance.[1][2] It reacts violently with water, releasing heat and toxic fumes, including hydrochloric acid and phosphoric acid.[1][5] Inhalation can cause severe respiratory irritation and pulmonary edema, which can be a medical emergency.[2][6] Skin and eye contact will result in severe burns.[1][2] Always handle POCl₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles. An emergency eyewash and shower should be readily accessible.[5]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, any intermediates, and the final product. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate reaction progression. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be employed.

Q3: What is the role of DMF or a tertiary amine catalyst in this reaction?

A3: While the reaction can proceed with POCl₃ alone, the addition of a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine can accelerate the reaction. These catalysts are thought to react with POCl₃ to form a more reactive Vilsmeier-Haack type reagent, which then facilitates the chlorination of the quinazolinedione.

Q4: My final product is a solid. What is a good recrystallization solvent?

A4: The choice of recrystallization solvent will depend on the specific impurities present. However, common solvents for recrystallizing chloroquinazolines include ethanol, isopropanol, or mixtures of hexane and ethyl acetate.[7] It is always best to perform small-scale solubility tests to determine the optimal solvent or solvent system.

Q5: I am seeing a significant amount of an insoluble solid in my reaction mixture, even at reflux. What could this be?

A5: This is likely the starting quinazolinedione, which can have poor solubility in phosphorus oxychloride.[8] Consider adding a high-boiling inert co-solvent to improve solubility. Alternatively, if the reaction is proceeding, the insoluble material may be a polymeric byproduct, which can sometimes form at high temperatures.[8]

IV. Experimental Protocol: Lab-Scale Synthesis of this compound

This is a generalized protocol and may require optimization.

Materials:

  • Quinazoline-4,8-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (optional, as catalyst)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add quinazoline-4,8-dione.

  • Reagent Addition: In a fume hood, carefully add an excess of phosphorus oxychloride (e.g., 5-10 equivalents). If using a catalyst, add a catalytic amount of DMF (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker of ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous mixture with a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Experimental_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification setup 1. Assemble glassware: Round-bottom flask, reflux condenser, stirrer. reagents 2. Charge flask with: - Quinazoline-4,8-dione - POCl₃ (excess) - DMF (catalytic, optional) setup->reagents heat 3. Heat to reflux. reagents->heat monitor 4. Monitor by TLC until completion. heat->monitor cool 5. Cool to room temperature. monitor->cool quench 6. Quench by pouring onto ice. cool->quench neutralize 7. Neutralize with NaHCO₃ solution. quench->neutralize extract 8. Extract with Dichloromethane. neutralize->extract dry 9. Dry organic layers (Na₂SO₄). extract->dry concentrate 10. Concentrate under reduced pressure. dry->concentrate purify 11. Purify via recrystallization or chromatography. concentrate->purify

Caption: Step-by-step experimental workflow for the lab-scale synthesis.

V. References

  • Sánchez, B., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis. BenchChem. --INVALID-LINK--

  • LANXESS. (2015). Phosphorus oxychloride. LANXESS. --INVALID-LINK--

  • New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. NJ.gov. --INVALID-LINK--

  • Tarbell, D. S. (1946). The synthesis of 4,6- and 4,8-dichloroquinoline. Journal of the American Chemical Society, 68(7), 1277. --INVALID-LINK--

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. --INVALID-LINK--

  • NOAA. (1998). PHOSPHORUS OXYCHLORIDE. CAMEO Chemicals. --INVALID-LINK--

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Organic Syntheses. --INVALID-LINK--

  • Sigma-Aldrich. (2025). Safety Data Sheet: Phosphorus(V) oxychloride. Sigma-Aldrich. --INVALID-LINK--

  • StackExchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. --INVALID-LINK--

  • ResearchGate. (2021). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of 4-chloroquinazoline. PrepChem.com. --INVALID-LINK--

  • National Academies of Sciences, Engineering, and Medicine. (2011). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 10. The National Academies Press. --INVALID-LINK--

  • PubMed Central. (2013). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. --INVALID-LINK--

  • Sunway Pharm Ltd. (n.d.). This compound. Sunway Pharm Ltd. --INVALID-LINK--

  • Google Patents. (n.d.). CN101475537A - Preparation of 2,4-dichloroquinazoline. Google Patents. --INVALID-LINK--

  • ResearchGate. (2018). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. ResearchGate. --INVALID-LINK--

  • BenchChem. (2025). challenges in the scale-up synthesis of 4-Fluoro-2-hydroxyquinoline. BenchChem. --INVALID-LINK--

  • PubMed Central. (2021). Progress Toward a Large-Scale Synthesis of Molnupiravir (MK-4482, EIDD-2801) from Cytidine. PubMed Central. --INVALID-LINK--

  • ChemicalBook. (n.d.). 2,4-Dichloroquinazoline synthesis. ChemicalBook. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4,8-Dichloro-quinazoline. Sigma-Aldrich. --INVALID-LINK--

  • Alchem Pharmtech. (n.d.). CAS 7148-34-7 | this compound. Alchem Pharmtech. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting the Synthesis of 2,7-Dimethylquinazolin-4(1H)-one. BenchChem. --INVALID-LINK--

  • PubChem. (n.d.). 2,4-Dichloroquinazoline. PubChem. --INVALID-LINK--

  • Pharmaceutical Technology. (2020). Designing Commercial-Scale Oligonucleotide Synthesis. Pharmaceutical Technology. --INVALID-LINK--

References

Technical Support Center: Column Chromatography Purification of 4,8-Dichloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4,8-dichloroquinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography purification of this specific class of halogenated heterocycles. The unique electronic and steric properties of these molecules can present specific hurdles not always encountered with other compound classes. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

The Challenge with 4,8-Dichloroquinazolines

The purification of this compound and its derivatives by silica gel chromatography requires careful consideration of several factors. The presence of two chlorine atoms significantly influences the molecule's electronic properties and solubility. Furthermore, the basic nitrogen atoms in the quinazoline core can lead to undesirable interactions with the acidic surface of standard silica gel, potentially causing poor separation, peak tailing, or even decomposition of the target compound.[1][2][3] This guide will help you navigate these challenges systematically.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the column chromatography of this compound derivatives in a direct question-and-answer format.

Q1: My compound is streaking badly on the TLC plate and seems stuck at the origin of my column. What's happening?

A1: This is a classic symptom of strong, undesirable interactions between your basic compound and the acidic stationary phase, or very low solubility in the mobile phase. The quinazoline nitrogen atoms can interact strongly with acidic silanol groups (Si-OH) on the surface of the silica gel, leading to irreversible adsorption or significant tailing.[1]

Root Causes & Solutions:

  • Acid-Base Interaction: The most likely cause is the interaction between the basic nitrogen atoms of your quinazoline derivative and the acidic silanol groups on the silica surface.

    • Solution 1: Deactivate the Silica. Neutralize the silica's acidity by adding a small amount of a basic modifier, such as triethylamine (NEt₃) or pyridine, to your mobile phase. A typical concentration is 0.1-1% v/v.[4] This amine will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.

    • Solution 2: Change Stationary Phase. If deactivation is insufficient, switch to a less acidic stationary phase. Neutral alumina is an excellent alternative for acid-sensitive or basic compounds.[2]

  • Poor Solubility: Your compound may be precipitating at the point of loading because it is not soluble enough in the starting mobile phase.

    • Solution: Use the Dry Loading Technique. Instead of dissolving your sample and loading it as a liquid (wet loading), adsorb it onto an inert support first. This ensures that the compound is introduced to the column in a fine, evenly distributed manner, which dramatically improves resolution for poorly soluble samples.[2][5][6] See the detailed protocol below.

Experimental Protocol: Dry Loading for Column Chromatography

This method is highly recommended when your this compound derivative has poor solubility in your chosen eluent.[6]

  • Sample Preparation: Dissolve your crude product (e.g., 500 mg) in a minimal amount of a suitable solvent in which it is readily soluble (e.g., dichloromethane or acetone). It doesn't have to be your column eluent.

  • Adsorption: To the solution, add a small amount of silica gel (typically 1-2 times the weight of your crude product).

  • Evaporation: Gently swirl the slurry and remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder. This is your crude product adsorbed onto silica.

  • Column Loading: Carefully add this powder to the top of your packed column bed.

  • Finalize Packing: Gently tap the column to settle the dry-loaded sample and carefully add a thin protective layer of sand on top before slowly adding the eluent.[5]

Q2: I've run my column, but my yield is extremely low. Where did my compound go?

A2: Low recovery is a frustrating issue that typically points to one of two problems: either your compound decomposed on the column, or it is irreversibly bound to the stationary phase.

Systematic Troubleshooting Workflow:

start Low Recovery After Column check_stability Is the compound stable on silica? start->check_stability a_yes Compound is stable. Proceed to check elution. check_stability->a_yes Yes a_no Compound is decomposing. Run 2D TLC to confirm. check_stability->a_no No check_elution Did the compound elute? b_yes Severe Tailing Issue check_elution->b_yes Yes, but smeared across many fractions b_no Irreversible adsorption or wrong solvent. check_elution->b_no No, it never came off a_yes->check_elution sol_decomp Solution: 1. Use deactivated silica (add 1% NEt3). 2. Switch to neutral alumina. 3. Consider reverse-phase. a_no->sol_decomp sol_tailing Solution: 1. Use gradient elution. 2. Add a mobile phase modifier. 3. Reduce column loading. b_yes->sol_tailing sol_adsorp Solution: 1. Use a more polar eluent (flush with MeOH). 2. Add a basic modifier (NEt3). 3. Use dry loading. b_no->sol_adsorp

Caption: Troubleshooting workflow for low product recovery.

How to Test for Stability on Silica Gel (2D TLC): [3][5]

  • Spot your crude mixture on a TLC plate, about 1.5 cm from the bottom left corner.

  • Run the TLC in a suitable solvent system as you normally would.

  • After the first elution, remove the plate and let it dry completely. Do not visualize it yet.

  • Rotate the plate 90 degrees counter-clockwise, so your initial lane of separated spots is now on the bottom.

  • Run the TLC again in the same solvent system.

  • Analysis: If your compounds are stable, they will appear on a 45-degree diagonal line from the origin. If any spots appear off this diagonal, it indicates that the compound decomposed during its time on the silica.[5]

Q3: My spots on the TLC plate are well-separated, but the peaks are broad and overlapping on the column. Why?

A3: This is a common scale-up problem. Good separation on an analytical TLC plate does not always translate directly to a preparative column without proper technique.[7] The issue usually lies in column packing, sample loading, or overloading.

Key Optimization Parameters:

ParameterProblemSolution & Explanation
Column Packing Channeling: The solvent and sample travel through channels of lower resistance in the packing, leading to broad, uneven bands.Use the slurry packing method. [8] Mix the silica gel with your initial, non-polar eluent to form a homogenous slurry. Pour this into the column and use gentle pressure or tapping to ensure a uniform, tightly packed bed with no air bubbles.[9][10]
Sample Loading Band Broadening: The initial band of your sample at the top of the column is too wide.Load the sample in the minimum possible volume. The starting band should be as narrow as possible.[5][10] If solubility is an issue, use the dry loading technique described in Q1.
Column Overloading Distorted Peaks: You have loaded too much material for the amount of silica used. This saturates the stationary phase, causing peaks to front or tail into each other.Follow the loading capacity rule of thumb. For a standard separation, a general guideline is a 1:30 to 1:100 ratio of crude product mass to silica gel mass. For difficult separations, you may need a ratio of 1:200 or higher.

Frequently Asked Questions (FAQs)

Q: What is the best stationary phase to start with for this compound derivatives?

A: For most routine purifications, silica gel (230-400 mesh) is the standard and most cost-effective choice.[8] However, given the basic nature of the quinazoline core, you should always be prepared for potential stability issues.[3] If you observe significant tailing or low recovery, your next best choice is neutral alumina . For particularly challenging separations or for analogs with very different polarities, consider reversed-phase (C18) silica gel .[11]

Q: How do I systematically choose a mobile phase (eluent)?

A: The process should always begin with Thin Layer Chromatography (TLC).[8] The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4 . This range generally ensures that the compound will elute from the column in a reasonable volume without being too close to the solvent front or sticking to the origin.

cluster_0 Initial Test: 20% Ethyl Acetate in Hexane start Develop Solvent System via TLC tlc1 Run TLC start->tlc1 result Analyze Rf of Target Compound tlc1->result rf_high Rf > 0.5 (Too High) result->rf_high rf_low Rf < 0.2 (Too Low) result->rf_low rf_good 0.2 < Rf < 0.4 (Optimal) result->rf_good sol_high Decrease Eluent Polarity (e.g., reduce % EtOAc) rf_high->sol_high sol_low Increase Eluent Polarity (e.g., increase % EtOAc or switch to DCM/MeOH) rf_low->sol_low sol_good System is suitable for column. Proceed to scale-up. rf_good->sol_good

Caption: Systematic workflow for mobile phase selection using TLC.

Common Solvent Systems (in order of increasing polarity): [4]

  • Hexanes / Ethyl Acetate

  • Hexanes / Dichloromethane (DCM)

  • Dichloromethane / Methanol (often with 0.5-1% NEt₃ for basic compounds)

Q: My compound is not UV-active or the spots are very faint on TLC. How can I visualize it?

A: While most quinazoline derivatives are UV-active due to the aromatic system, substitutions can sometimes reduce their visibility.[12] If UV light (254 nm) is ineffective, you must use a chemical stain.

  • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized. It reacts with a wide variety of functional groups. Your compound will appear as a yellow/brown spot on a purple background.

  • Phosphomolybdic Acid (PMA) Stain: This is another versatile stain that works for a wide range of organic compounds. After dipping or spraying the plate, gentle heating with a heat gun will reveal dark blue or green spots.[12]

References

Technical Support Center: Navigating Reactions with 4,8-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,8-dichloroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, helping you manage unexpected outcomes and optimize your synthetic routes.

Introduction to the Reactivity of this compound

This compound is a heterocyclic compound featuring two reactive chlorine atoms, making it a valuable building block in medicinal chemistry. The quinazoline core itself is a privileged structure in numerous biologically active compounds. The chlorine atoms at positions 4 and 8 are susceptible to nucleophilic aromatic substitution (SNAr), but with distinct differences in reactivity.

Based on extensive studies of related dichloroquinazolines, the chlorine atom at the C4 position is significantly more reactive than the one at C8. This regioselectivity is attributed to the electronic influence of the ring nitrogens, which stabilize the Meisenheimer intermediate formed during nucleophilic attack at C4. The electron-withdrawing nature of the chlorine at C8 is expected to further enhance the reactivity at C4.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform a monosubstitution on this compound. At which position will the reaction preferentially occur?

A1: Nucleophilic aromatic substitution (SNAr) will overwhelmingly occur at the C4 position . The carbon at C4 is more electrophilic due to the influence of the adjacent nitrogen atom (N3). This has been consistently observed in reactions with various nucleophiles on similar 2,4-dichloroquinazoline systems.[1][2] DFT calculations on 2,4-dichloroquinazoline confirm that the C4 position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[1]

Q2: Is it possible to substitute the chlorine at the C8 position?

A2: Yes, but it typically requires more forcing conditions. After the C4 position has been substituted, the electron-donating character of the newly introduced group (e.g., an amine) can deactivate the ring towards further substitution. To replace the C8 chlorine, you will likely need higher temperatures, stronger bases, or a more reactive nucleophile.

Q3: My reaction is turning dark and forming a tar-like substance. What could be the cause?

A3: Darkening and tar formation often indicate decomposition of the starting material or product. This can be caused by:

  • High reaction temperatures: Quinazoline derivatives can be unstable at elevated temperatures.

  • Strongly basic conditions: While a base is often necessary, an excessively strong base can lead to side reactions and degradation.

  • Presence of oxygen: Some reaction mixtures can be sensitive to oxidation.

Consider reducing the reaction temperature, using a milder base (e.g., DIPEA instead of NaH), and running the reaction under an inert atmosphere (N2 or Ar).

Q4: I am seeing a significant amount of a byproduct with a mass corresponding to the replacement of a chlorine atom with a hydroxyl group. What is happening?

A4: You are likely observing hydrolysis of the this compound to form a chloro-quinazolinone. The C4 position is highly susceptible to hydrolysis, especially in the presence of water at elevated temperatures or under basic conditions. Ensure your solvents and reagents are anhydrous to minimize this side reaction. The use of a non-nucleophilic base is also recommended.

Troubleshooting Guide for Unexpected Outcomes

This section provides a structured approach to troubleshooting common problems encountered during reactions with this compound.

Table 1: Troubleshooting Common Issues
Observed Problem Probable Cause(s) Recommended Solutions & Preventative Measures
Low or No Reaction 1. Insufficiently reactive nucleophile.2. Low reaction temperature.3. Poor solubility of reactants.1. Use a stronger base to deprotonate the nucleophile.2. Gradually increase the reaction temperature.3. Choose a solvent in which all reactants are soluble (e.g., DMF, DMSO, or NMP).
Formation of Di-substituted Product 1. Reaction temperature is too high.2. Extended reaction time.3. Stoichiometry of the nucleophile is greater than 1:1.1. Lower the reaction temperature.2. Monitor the reaction closely by TLC or LC-MS and stop it upon consumption of the starting material.3. Use a 1:1 stoichiometry of the nucleophile to this compound.
Unexpected Isomer Formation While rare, substitution at C8 is possible under harsh conditions.Confirm the structure of your product using 2D-NMR techniques (e.g., NOESY) to establish the regiochemistry of the substitution.
Difficult Purification 1. Presence of closely related byproducts.2. Poor solubility of the product.1. Optimize reaction conditions to improve selectivity.2. For column chromatography, explore different solvent systems and stationary phases.3. Consider recrystallization or trituration for purification.

Experimental Protocols

Protocol 1: General Procedure for Monosubstitution at the C4 Position

This protocol provides a general method for the reaction of this compound with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dioxane or DMF

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dioxane, add the amine nucleophile (1.05 eq).

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Heat the mixture to 80 °C under a nitrogen atmosphere and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

This protocol is adapted from a similar synthesis using a substituted 2,4-dichloroquinazoline.[3]

Protocol 2: Identification of Hydrolysis Byproduct

If you suspect the formation of a chloro-quinazolinone byproduct, you can confirm its presence using the following steps:

  • Isolate the byproduct by column chromatography.

  • Analyze the byproduct by mass spectrometry to confirm the expected mass (M+H+ for C8H4ClN2O should be around 180.0 g/mol ).

  • Obtain a 1H NMR spectrum. The spectrum of the hydrolyzed product will likely show a broad singlet corresponding to the N-H proton of the quinazolinone.

  • Compare the spectra with literature data for similar chloro-quinazolinones if available.

Visualizing Reaction Pathways

Diagram 1: Regioselective Nucleophilic Aromatic Substitution

SNAr_Reaction This compound This compound Intermediate Meisenheimer Intermediate This compound->Intermediate + NuH Nucleophile (NuH) Nucleophile (NuH) Nucleophile (NuH)->Intermediate Product 4-Nu-8-chloroquinazoline Intermediate->Product - Cl- Base Base HCl HCl Base->HCl Removes HCl

Caption: Preferential SNAr at the C4 position of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Check_Purity Starting Material Purity? Start->Check_Purity Impure Impure Check_Purity->Impure Check_Conditions Reaction Conditions? Temp_Time Temp/Time Optimal? Check_Conditions->Temp_Time Check_Byproducts Side Products Formed? Hydrolysis Hydrolysis? Check_Byproducts->Hydrolysis Purify_SM Purify Starting Material Impure->Purify_SM Yes Pure Purity OK Impure->Pure No Pure->Check_Conditions Optimize_Conditions Increase Temp/ Extend Time Temp_Time->Optimize_Conditions No Optimal Conditions OK Temp_Time->Optimal Yes Optimal->Check_Byproducts Use_Anhydrous Use Anhydrous Solvents/Reagents Hydrolysis->Use_Anhydrous Yes No_Hydrolysis No Hydrolysis Hydrolysis->No_Hydrolysis No Di_Sub Di-substitution? No_Hydrolysis->Di_Sub Adjust_Stoich Adjust Stoichiometry/ Lower Temperature Di_Sub->Adjust_Stoich Yes

Caption: A logical workflow for diagnosing the cause of low reaction yields.

References

Validation & Comparative

A Tale of Two Isomers: Unraveling the Regioselective SNAr Reactivity of 4,8-Dichloroquinazoline vs. 2,4-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide for Researchers in Medicinal Chemistry

In the landscape of medicinal chemistry, the quinazoline scaffold is a cornerstone, forming the structural basis of numerous therapeutic agents.[1][2][3] The functionalization of this privileged structure, often through Nucleophilic Aromatic Substitution (SNAr), is a critical step in the synthesis of novel drug candidates. Among the readily available building blocks, dichloroquinazolines serve as versatile precursors. However, the positional isomerism of the chlorine atoms dramatically dictates the molecule's reactivity and the regiochemical outcome of the substitution. This guide provides an in-depth comparison of the SNAr reactivity of two common isomers: 4,8-dichloroquinazoline and 2,4-dichloroquinazoline, offering both theoretical insights and practical, experimentally-validated protocols.

The Decisive Factor: Electronic Activation and Positional Reactivity

The propensity of a chloroquinazoline to undergo SNAr is governed by the electron-deficient nature of the carbon atom to which the chlorine is attached. The nitrogen atoms within the quinazoline ring system exert a powerful electron-withdrawing effect, activating the C2 and C4 positions towards nucleophilic attack. The situation for the C8 position on the carbocyclic ring is less straightforward and is influenced by more subtle electronic effects.

2,4-Dichloroquinazoline: A Well-Defined Hierarchy of Reactivity

The case of 2,4-dichloroquinazoline is extensively documented in the scientific literature.[1][2][4][5][6] There is a clear and experimentally-proven hierarchy of reactivity: the C4 position is significantly more susceptible to nucleophilic attack than the C2 position.

This pronounced regioselectivity is attributed to several factors:

  • Superior Activation at C4: The C4 carbon is vinylogous to a formamidine system, and the adjacent nitrogen at N3 provides powerful resonance stabilization for the Meisenheimer intermediate formed during nucleophilic attack. Density Functional Theory (DFT) calculations corroborate this, revealing that the C4 position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more electrophilic.[1][2][6][7]

  • Lower Activation Energy: The activation energy for a nucleophile to attack the C4 position is calculated to be lower than that for an attack at the C2 position, further supporting the observed regioselectivity.[1][2][6]

This differential reactivity allows for a stepwise and controlled functionalization. Under mild reaction conditions (e.g., room temperature to moderate heating), a nucleophile will selectively displace the chlorine at C4, leaving the C2-chloro group intact.[4] More forcing conditions, such as higher temperatures or stronger nucleophiles, are required to substitute the second chlorine at the C2 position.[4] This predictable reactivity makes 2,4-dichloroquinazoline a highly valuable precursor for the synthesis of 2-chloro-4-aminoquinazolines and 2,4-diaminoquinazolines, which are key intermediates in the development of various therapeutic agents.[1][2]

This compound: An Inferred Reactivity Profile

In stark contrast to its 2,4-isomer, specific, comparative SNAr reactivity data for this compound is scarce in the literature. However, based on fundamental principles of aromatic chemistry and the electronic nature of the quinazoline ring, we can infer a likely reactivity pattern.

The C4 position remains activated by the pyrimidine ring nitrogens, as in the 2,4-isomer. The C8 position, being on the benzene ring, is less directly activated. While the chlorine at C8 will have some influence on the electronic environment, it is not subject to the same level of activation as the C2 and C4 positions. Therefore, it is highly probable that the C4 position in this compound is also the more reactive site for SNAr. Nucleophilic attack at C8 would be significantly less favorable due to the lower electrophilicity of the carbon atom and the less effective stabilization of the reaction intermediate.

Comparative Reactivity at a Glance

Feature2,4-DichloroquinazolineThis compound (Inferred)
Most Reactive Site C4C4
Least Reactive Site C2C8
Reactivity Rationale Strong activation by N1 and N3, lower activation energy for C4 attack.[1][2][6]Strong activation of C4 by the pyrimidine ring; C8 is on the less activated carbocyclic ring.
Experimental Evidence Extensive literature with experimental validation and DFT calculations.[1][2][4][6][7]Limited direct experimental comparison; reactivity is inferred from established principles.
Synthetic Utility Stepwise, regioselective synthesis of 2,4-disubstituted quinazolines.[5]Likely allows for selective functionalization at the C4 position.

Visualizing the Reaction Pathways

The following diagrams illustrate the mechanistic steps and the expected regioselectivity for SNAr on both isomers.

SNAr_Mechanisms cluster_24 2,4-Dichloroquinazoline cluster_48 This compound (Predicted) 24_start 2,4-Dichloroquinazoline 24_c4_attack Attack at C4 (Mild Conditions) 24_start->24_c4_attack 24_nu Nucleophile (e.g., R-NH2) 24_nu->24_c4_attack 24_c4_product 2-Chloro-4-substituted quinazoline 24_c4_attack->24_c4_product 24_c2_attack Attack at C2 (Harsh Conditions) 24_c4_product->24_c2_attack 24_nu2 Nucleophile 24_nu2->24_c2_attack 24_c2_product 2,4-Disubstituted quinazoline 24_c2_attack->24_c2_product 48_start This compound 48_c4_attack Attack at C4 (Predicted) 48_start->48_c4_attack 48_c8_attack Attack at C8 (Highly Unfavorable) 48_start->48_c8_attack 48_nu Nucleophile (e.g., R-NH2) 48_nu->48_c4_attack 48_c4_product 8-Chloro-4-substituted quinazoline 48_c4_attack->48_c4_product

Caption: Predicted SNAr pathways for dichloroquinazoline isomers.

Experimental Protocols: A Guide to Regioselective Substitution

The following protocols provide a starting point for researchers looking to perform selective SNAr on 2,4-dichloroquinazoline. A similar approach can be adapted for this compound, targeting the C4 position.

Protocol 1: Selective Monosubstitution at the C4 Position of 2,4-Dichloroquinazoline

This protocol is based on methodologies reported for the synthesis of 2-chloro-4-aminoquinazolines.[6]

Objective: To selectively substitute the chlorine at the C4 position with an amine nucleophile.

Materials:

  • 2,4-Dichloroquinazoline

  • Amine nucleophile (e.g., aniline)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dioxane (anhydrous)

  • Ethyl acetate

  • Water

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a solution of 2,4-dichloroquinazoline (1.0 mmol) in anhydrous dioxane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the amine nucleophile (1.0 mmol).

  • Add DIPEA (3.6 mmol) to the reaction mixture.

  • Stir the mixture at 80 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and dry over anhydrous Na2SO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-4-aminoquinazoline.

Self-Validation: The regioselectivity of the substitution can be unequivocally confirmed using 2D-NMR techniques, such as HSQC and HMBC, to establish the connectivity of the substituted group.[1][6]

Experimental_Workflow start Reaction Setup (Dichloroquinazoline, Amine, DIPEA, Dioxane) reaction Stir at 80°C for 12h start->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization product Final Product characterization->product

Caption: General workflow for selective C4 substitution.

Conclusion and Future Outlook

The comparison between this compound and 2,4-dichloroquinazoline highlights the critical role of substituent position in dictating chemical reactivity. For 2,4-dichloroquinazoline, a wealth of experimental and computational data provides a clear and reliable roadmap for its regioselective functionalization, making it an invaluable tool in synthetic and medicinal chemistry.[1][2][4][6]

While the reactivity of this compound is less explored, fundamental principles strongly suggest a preference for nucleophilic attack at the C4 position. This presents an opportunity for further research to experimentally validate this predicted reactivity and to explore the synthetic utility of this isomer. Such studies would not only broaden our understanding of SNAr on the quinazoline scaffold but also potentially unlock new avenues for the design and synthesis of novel bioactive molecules. Researchers are encouraged to employ the self-validating protocols described herein to confirm the regiochemical outcomes of their reactions, ensuring the structural integrity of their synthesized compounds.

References

A Tale of Two Isomers: Unraveling the Biological Potential of 4,8- and 2,4-Dichloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

In the vast and intricate landscape of medicinal chemistry, the quinazoline scaffold stands as a privileged structure, a foundational blueprint for a multitude of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, from potent anticancer and antimicrobial effects to anti-inflammatory and anticonvulsant properties.[1][2] The specific substitution pattern on the quinazoline ring system is a critical determinant of a molecule's pharmacological profile, dictating its interaction with biological targets and ultimately its therapeutic efficacy. This guide provides an in-depth, comparative analysis of two key isomeric dichloroquinazoline intermediates: the well-explored 2,4-dichloroquinazoline and the less-chartered 4,8-dichloroquinazoline. By examining their synthetic accessibility and contrasting their derivatives' biological activities with supporting experimental data, we aim to furnish researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of these versatile scaffolds.

The Architectural Blueprint: Synthesis of Dichloroquinazoline Isomers

The availability of a versatile starting material is paramount in the exploration of a chemical scaffold's therapeutic potential. In this regard, 2,4-dichloroquinazoline has a significant advantage due to its well-established and efficient synthetic routes. In contrast, the synthesis of this compound is less documented, presenting both a challenge and an opportunity for synthetic chemists.

The Workhorse: Synthesis of 2,4-Dichloroquinazoline

The most common and industrially scalable synthesis of 2,4-dichloroquinazoline begins with the readily available anthranilic acid.[3] The process typically involves a two-step sequence:

  • Cyclization to Quinazoline-2,4-dione: Anthranilic acid is reacted with urea or potassium cyanate to form the bicyclic quinazoline-2,4-dione. This reaction is a robust and high-yielding transformation.[3]

  • Chlorination: The resulting dione is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine, to yield 2,4-dichloroquinazoline.[3][4]

This straightforward and efficient synthesis has made 2,4-dichloroquinazoline a popular and accessible building block for the synthesis of a vast library of derivatives.

Experimental Protocol: Synthesis of 2,4-Dichloroquinazoline

Step 1: Synthesis of Quinazoline-2,4(1H,3H)-dione

  • To a stirred suspension of anthranilic acid (1 equivalent) in water, add a solution of potassium cyanate (1.2 equivalents) in water.

  • Adjust the pH of the mixture to 9-12 with an aqueous solution of sodium hydroxide.

  • Heat the reaction mixture at 80-90°C for 4-6 hours.

  • Cool the reaction mixture to 10°C and acidify with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain quinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of 2,4-Dichloroquinazoline

  • To a flask containing quinazoline-2,4(1H,3H)-dione (1 equivalent), add phosphorus oxychloride (5-10 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (around 110°C) for 3-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with an aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,4-dichloroquinazoline.

The Enigma: A Proposed Synthesis of this compound

The synthesis of this compound is not as well-documented in the scientific literature. However, based on analogous syntheses of substituted quinazolines and quinolines, a plausible synthetic route can be proposed starting from 2-amino-3-chlorobenzoic acid.[5]

Proposed Synthetic Route:

  • Cyclization to 8-Chloroquinazolin-4-one: The cyclocondensation of 2-amino-3-chlorobenzoic acid with formamide, a reaction known as the Niementowski quinazoline synthesis, would yield 8-chloroquinazolin-4-one.[5]

  • Chlorination: Subsequent treatment of 8-chloroquinazolin-4-one with a potent chlorinating agent like phosphorus oxychloride would be expected to convert the hydroxyl group at the 4-position to a chloride, affording the desired this compound.

The feasibility of this route is supported by the known synthesis of 4,8-dichloroquinoline, which employs a similar strategy.[6] However, the reactivity and potential for side reactions would need to be empirically determined.

Conceptual Workflow for this compound Synthesis

G cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination start 2-Amino-3-chlorobenzoic Acid step1 8-Chloroquinazolin-4-one start->step1 Formamide, Heat step2 This compound step1->step2 POCl3, Heat

Caption: Proposed synthetic pathway to this compound.

A Comparative Look at Biological Activities

The true measure of a scaffold's potential lies in the biological activities of its derivatives. Here, we delve into the reported activities of derivatives stemming from both 2,4- and this compound, with a primary focus on their anticancer and antimicrobial properties.

The Anticancer Powerhouse: Derivatives of 2,4-Dichloroquinazoline

The 2,4-dichloroquinazoline scaffold has been a cornerstone in the development of potent anticancer agents, particularly kinase inhibitors.[7] The differential reactivity of the chlorine atoms at the 2- and 4-positions allows for sequential and regioselective substitution, providing a straightforward entry into a diverse range of disubstituted quinazolines.

Mechanism of Action: Kinase Inhibition

Many anticancer drugs derived from 2,4-dichloroquinazoline function by targeting protein kinases, enzymes that play a pivotal role in cell signaling pathways controlling growth, proliferation, and survival.[8][9] By blocking the ATP-binding site of these kinases, these inhibitors can halt the downstream signaling cascades that drive tumor growth. A prime example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[10]

EGFR Signaling Pathway Inhibition

G EGFR EGFR P1 Downstream Signaling EGFR->P1 Phosphorylation P2 Cell Proliferation & Survival P1->P2 Inhibitor 2,4-Disubstituted Quinazoline Derivative Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by 2,4-disubstituted quinazoline derivatives.

Comparative Anticancer Activity of 2,4-Dichloroquinazoline Derivatives

The following table summarizes the cytotoxic activity of various 2,4-disubstituted quinazoline derivatives against different cancer cell lines, as indicated by their IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Derivative TypeCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference
2-Anilino-4-alkylaminoquinazolineBreast (MCF-7)DNA Intercalation2.8 - 5.1[5]
4-AnilinoquinazolinesColon (HCT-116)EGFR/VEGFR-2 Inhibition2.0 - 10.5[7]
2,4-Disubstituted quinazolinesNasopharyngeal (CNE-2)Anti-angiogenesis0.8 - 15.2[5]
2-StyrylquinazolinesLung (A549)EGFR Inhibition3.4[11]
4-Aminoquinazoline HybridsVariousBroad Spectrum0.016 - 9.43[8]
The Emerging Contender: Derivatives of this compound

The biological activities of derivatives of this compound are less extensively documented. However, the available data suggests that substitution at the 8-position of the quinazoline ring can significantly influence a compound's pharmacological profile, particularly in the antimicrobial and anticancer arenas.

Antimicrobial Potential

Several studies have indicated that the presence of a halogen at the 8-position of the quinazoline ring can enhance antimicrobial activity. For instance, derivatives of 6,8-dibromo-2-phenyl-quinazolin-4(3H)-one have demonstrated significant activity against a panel of bacteria and fungi.[9] While this is not a direct analogue of a 4,8-dichloro derivative, it points to the importance of halogenation at the 8-position for antimicrobial effects.

Anticancer Activity

Recent research has begun to explore the anticancer potential of 8-substituted quinazoline derivatives. A notable study described a series of 8-(o-tolyl)quinazoline derivatives as inhibitors of the PD-1/PD-L1 immune checkpoint pathway, with some compounds exhibiting IC₅₀ values in the nanomolar range.[12] This highlights a distinct and promising mechanism of action for this isomeric class.

Comparative Biological Activity Data for 8-Substituted Quinazoline Derivatives

Derivative TypeBiological ActivityTarget/AssayPotency (MIC/IC₅₀)Reference
6,8-Diiodo-2-methyl-3-substituted-quinazolin-4(3H)-onesAntibacterialAgar well diffusionSignificant activity[8]
3-Amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-onesAntimicrobialVarious strainsBroad spectrum activity[9]
8-(o-Tolyl)quinazoline derivativesAnticancerPD-1/PD-L1 Inhibition20 - 50 nM[12]
8-Hydroxyquinoline derivativesAnticancerA549 (Lung Cancer)IC₅₀ ~5-10 µM[13]

Comparative Analysis and Future Perspectives

The juxtaposition of 4,8- and 2,4-dichloroquinazoline derivatives reveals a fascinating dichotomy in the current landscape of quinazoline-based drug discovery.

2,4-Dichloroquinazoline Derivatives:

  • Strengths: Well-established synthesis, extensive documentation of diverse biological activities (especially as kinase inhibitors), and a proven track record in the development of approved drugs. The sequential reactivity of the two chlorine atoms provides a high degree of synthetic flexibility.

  • Weaknesses: The chemical space around this scaffold has been heavily explored, potentially leading to challenges in identifying novel and patentable intellectual property.

This compound Derivatives:

  • Strengths: Represents a relatively unexplored area of chemical space, offering significant opportunities for the discovery of novel compounds with unique biological activities and mechanisms of action, such as the observed PD-1/PD-L1 inhibition.

  • Weaknesses: The synthesis of the this compound precursor is not well-established, which may present a barrier to its widespread adoption. The available biological data, while promising, is currently limited compared to the 2,4-isomer.

Future Directions:

The path forward is clear. For the 2,4-dichloroquinazoline scaffold, the focus will likely be on the development of next-generation inhibitors that overcome resistance mechanisms and offer improved selectivity profiles. For the this compound scaffold, the immediate priorities are the development of a robust and scalable synthetic route and a more comprehensive evaluation of the biological activities of its derivatives. A direct, head-to-head comparison of the biological profiles of structurally analogous derivatives from both isomeric series would be invaluable in elucidating the specific contributions of the chlorine substitution pattern to their therapeutic potential.

References

The Efficacy of Dichloroquinazoline Analogs in Oncology: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1] Its derivatives are well-established as potent inhibitors of key signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in tumor growth and angiogenesis.[2][3] This guide provides an in-depth comparative analysis of the efficacy of 4,8-dichloroquinazoline analogs and related chloro-substituted derivatives in cancer cells, offering insights for researchers and drug development professionals. While specific data on this compound analogs is limited in publicly available literature, this guide will draw upon structure-activity relationship (SAR) data from closely related analogs to provide a comprehensive overview.

Core Mechanisms of Antitumor Action: Targeting Key Kinases

Quinazoline derivatives primarily exert their anticancer effects by inhibiting protein tyrosine kinases.[4] These enzymes are crucial for the signaling pathways that regulate cell proliferation, survival, and angiogenesis. The two most prominent targets for quinazoline-based inhibitors are EGFR and VEGFR-2.

EGFR Inhibition: The Epidermal Growth Factor Receptor is a transmembrane protein that, upon activation by its ligands, initiates a signaling cascade that promotes cell growth and division.[5] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation.[6] Quinazoline-based inhibitors, such as gefitinib and erlotinib, act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its signaling activity.[4][7]

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen.[3] VEGFR-2 is a key receptor in this process.[8] By inhibiting VEGFR-2, quinazoline derivatives can effectively cut off the tumor's blood supply, leading to growth inhibition and cell death.[9]

The following diagram illustrates the general mechanism of action of quinazoline derivatives as kinase inhibitors:

Quinazoline_Mechanism_of_Action cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Downstream Downstream Signaling (Proliferation, Angiogenesis) RTK->Downstream Activates ATP ATP ATP->RTK Binds to kinase domain Quinazoline Quinazoline Analog Quinazoline->RTK Competitively binds to ATP binding site Apoptosis Apoptosis Downstream->Apoptosis Inhibits caption General mechanism of quinazoline analogs as kinase inhibitors.

References

The 4,8-Dichloroquinazoline Scaffold: A Guide to Pharmacophore Model Validation and Comparative Analysis for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor discovery, the quinazoline scaffold has emerged as a cornerstone for the development of potent and selective therapeutic agents.[1][2] Its rigid bicyclic structure provides an ideal framework for orienting key pharmacophoric features within the ATP-binding pocket of various kinases, leading to the successful development of numerous FDA-approved drugs.[3] This guide delves into a specific, yet underexplored, derivative: the 4,8-dichloroquinazoline scaffold. We will propose a pharmacophore model for this scaffold, detail the experimental methodologies for its validation, and provide a comparative analysis against established alternatives, offering a comprehensive resource for researchers in drug development.

The Rationale for the this compound Scaffold

The substitution pattern of the quinazoline core is critical for modulating potency, selectivity, and pharmacokinetic properties. While the 4-anilino substitution is a well-established feature for engaging the hinge region of the kinase domain, the chlorination at the 4 and 8 positions of the quinazoline ring offers intriguing possibilities.[4] The electron-withdrawing nature of the chlorine atoms can influence the pKa of the quinazoline nitrogen, potentially modulating the strength of the hydrogen bond with the hinge region. Furthermore, the chlorine at the 8-position projects into a less-conserved region of the ATP-binding site, offering an opportunity to achieve selectivity over closely related kinases.

A Proposed Pharmacophore Model for this compound-Based Kinase Inhibitors

Based on the known binding modes of other quinazoline-based kinase inhibitors, we propose a hypothetical pharmacophore model for a this compound derivative targeting a tyrosine kinase, such as the Epidermal Growth Factor Receptor (EGFR) or Src kinase.[5][6]

Key Pharmacophoric Features:

  • Hydrogen Bond Acceptor (HBA): The N1 atom of the quinazoline ring, which forms a crucial hydrogen bond with the backbone amide of a conserved hinge region residue (e.g., Met793 in EGFR).

  • Aromatic Ring (AR1): The quinazoline ring itself, which engages in pi-stacking and van der Waals interactions within the ATP-binding site.

  • Hydrophobic Feature (HYP1): The chlorine atom at the 8-position, which can occupy a hydrophobic pocket, contributing to both potency and selectivity.

  • Aromatic Ring (AR2): An aniline substituent at the 4-position, which extends into a deeper hydrophobic pocket.

  • Hydrogen Bond Donor (HBD): A substituent on the 4-anilino ring that can form a hydrogen bond with a key residue in the active site (e.g., Thr790 in EGFR).

Below is a conceptual representation of this pharmacophore model.

Pharmacophore_Model cluster_quinazoline This compound Core cluster_substituent 4-Anilino Substituent HBA HBA (N1) AR1 AR1 HYP1 HYP1 (Cl at C8) AR2 AR2 AR1->AR2 Linker HBD HBD

Caption: Proposed pharmacophore model for a this compound-based kinase inhibitor.

Experimental Validation Workflow

The validation of a pharmacophore model is a critical step to ensure its predictive power in identifying novel active compounds.[7] This process involves a combination of computational and experimental techniques.

Validation_Workflow cluster_computational Computational Validation cluster_experimental Experimental Validation A Pharmacophore Model Generation B Virtual Screening of Compound Libraries A->B C Molecular Docking and Scoring B->C D Synthesis of Hit Compounds C->D Selection of Hits for Synthesis E In Vitro Kinase Inhibition Assays D->E F Cell-Based Proliferation Assays E->F G Structure-Activity Relationship (SAR) Analysis F->G G->A Model Refinement

Caption: A comprehensive workflow for the experimental validation of a pharmacophore model.

Step 1: Synthesis of a Focused Library of this compound Derivatives

The initial step involves the chemical synthesis of a focused library of compounds based on the this compound scaffold.[8][9] The synthesis typically starts from 2-amino-3,5-dichlorobenzoic acid, which is cyclized to form the 4-hydroxy-8-chloroquinazoline intermediate. Subsequent chlorination yields the this compound core, which can then be reacted with various substituted anilines to generate a diverse set of analogs.[9]

Step 2: In Vitro Kinase Inhibition Assays

The synthesized compounds are then screened against a panel of kinases to determine their inhibitory potency and selectivity.[10] Radiometric assays or fluorescence-based assays are commonly employed for this purpose. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays.

Protocol for a Typical In Vitro Kinase Assay:

  • Reagents and Materials: Purified recombinant kinase, substrate peptide, ATP (with a radiolabeled or fluorescent tag), kinase buffer, and test compounds.

  • Assay Procedure:

    • The kinase, substrate, and test compound are pre-incubated in the kinase buffer.

    • The reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.

Step 3: Cell-Based Assays for Anti-proliferative Activity

Compounds that show promising activity in biochemical assays are then evaluated in cell-based assays to assess their ability to inhibit cancer cell growth.[11] The MTT or CellTiter-Glo assays are commonly used to measure cell viability.

Protocol for MTT Cell Viability Assay:

  • Cell Culture: Cancer cell lines overexpressing the target kinase (e.g., A549 for EGFR) are cultured in appropriate media.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Comparative Analysis with Alternative Scaffolds

To establish the potential advantages of the this compound scaffold, a direct comparison with well-characterized kinase inhibitors is essential. For this guide, we will compare our hypothetical lead compound with Gefitinib (an EGFR inhibitor) and Saracatinib (a Src/Abl inhibitor), both of which are based on the 4-anilinoquinazoline scaffold.[12][13]

Compound/ScaffoldTarget Kinase(s)Key Pharmacophoric FeaturesReported IC50Reference
Hypothetical this compound EGFR/SrcHBA, AR1, HYP1 (Cl at C8), AR2, HBDTo be determinedN/A
Gefitinib EGFRHBA, AR1, AR2, HBD13.06 nM (HCC827 cell line)[12]
Saracatinib (AZD0530) c-Src, AblHBA, AR1, AR2, additional hydrophobic interactions2.7 nM (c-Src)[13]

This comparative table highlights the established potency of existing quinazoline-based inhibitors and provides a benchmark for the evaluation of novel this compound derivatives. The unique substitution pattern of the 4,8-dichloro scaffold offers the potential for improved selectivity and potency, which can only be confirmed through the rigorous experimental validation outlined in this guide.

Conclusion

The this compound scaffold represents a promising, yet underexplored, avenue for the development of novel kinase inhibitors. The proposed pharmacophore model provides a rational starting point for the design of new compounds. The detailed experimental validation workflow, encompassing synthesis, in vitro kinase assays, and cell-based proliferation studies, is crucial for confirming the activity and selectivity of these novel derivatives. Through a systematic and data-driven approach, the potential of the this compound scaffold can be fully realized, contributing to the expansion of the therapeutic arsenal against cancer and other diseases driven by aberrant kinase activity.

References

A Senior Application Scientist's Guide to Scaffold Hopping from 4,8-Dichloroquinazoline for the Development of Novel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of Scaffold Hopping in Modern Drug Discovery

In medicinal chemistry, the term "scaffold" refers to the core structure of a molecule. The 4-aminoquinazoline core, in particular, is a "privileged" scaffold, forming the basis of numerous FDA-approved kinase inhibitors like gefitinib and erlotinib.[1][2] The journey from a promising hit compound to a clinical candidate, however, is often fraught with challenges including suboptimal ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, metabolic instability, or extensive patent landscapes.[3]

Scaffold hopping is a powerful strategy that addresses these hurdles by replacing the central core of a molecule while preserving its essential pharmacophoric features responsible for biological activity.[4] This allows medicinal chemists to navigate away from problematic structures, explore novel chemical space, and secure new intellectual property. The starting material, 4,8-dichloroquinazoline, represents a particularly advantageous template for such explorations. Its two chlorine atoms at distinct positions offer differential reactivity, enabling sequential and regioselective synthesis of diverse analogues, making it an ideal launchpad for scaffold hopping campaigns. This guide provides an in-depth comparison of alternative scaffolds derived from this versatile starting point, supported by experimental data and detailed protocols.

cluster_0 Core Concept: Scaffold Hopping Start Known Active Compound (e.g., Quinazoline-based) Identify Identify Core Scaffold & Pharmacophore Start->Identify Analysis Replace Replace Scaffold with Bioisosteric/Novel Core Identify->Replace Computational & Medicinal Chemistry Strategies Synthesize Synthesize & Evaluate New Analogues Replace->Synthesize Chemical Synthesis End Novel Inhibitor with Improved Properties / New IP Synthesize->End Biological Testing

Figure 1: The logical workflow of a scaffold hopping strategy.

The Parent Scaffold: 4-Anilinoquinazoline as a Canonical Kinase Inhibitor

The 4-anilinoquinazoline scaffold is a cornerstone of kinase inhibitor design.[5] X-ray crystallography studies reveal a conserved binding mode within the ATP-binding site of kinases like CDK2 and p38.[6][7] The quinazoline's N1 atom typically forms a critical hydrogen bond with the backbone NH of a "hinge region" residue, mimicking the interaction of the adenine base of ATP.[1][6] The aniline group at the C4 position projects into a deeper hydrophobic pocket, providing further affinity and selectivity.[6] The this compound starting material provides a direct route to this class of inhibitors via nucleophilic aromatic substitution (SNAr) at the more reactive C4 position.

cluster_1 Canonical Quinazoline Binding Mode Kinase ATP Binding Site Hinge Region Hydrophobic Pocket Inhibitor N1 Quinazoline Core C4-Anilino Group Kinase:f1->Inhibitor:n1 Key H-Bond (mimics ATP) Kinase:f2->Inhibitor:c4 Hydrophobic Interaction

Figure 2: Key interactions of the 4-anilinoquinazoline scaffold.

Comparative Analysis of Hopped Scaffolds

Here, we compare three distinct scaffold hopping strategies originating from a quinazoline core, evaluating their impact on biological activity and other key properties.

Case Study 1: Quinazoline → Pyrazolo[3,4-d]pyrimidine
  • Medicinal Chemistry Rationale: The pyrazolo[3,4-d]pyrimidine core is a classic bioisostere of the adenine ring of ATP.[8] This hop is designed to retain the crucial hinge-binding interactions while altering the overall electronics, solubility, and metabolic profile of the molecule. This strategy has been successfully employed to develop novel inhibitors targeting kinases like EGFR.[8]

  • Performance Comparison: By replacing the quinazoline core of approved EGFR inhibitors with a pyrazolo[3,4-d]pyrimidine scaffold, researchers have developed new classes of potent inhibitors.[8] This change can lead to altered selectivity profiles and provide a route to circumvent resistance mutations.

FeatureParent Scaffold (Quinazoline)Hopped Scaffold (Pyrazolo[3,4-d]pyrimidine)
Structure
Key Interaction H-bond via N1 to kinase hinge region.[1]Mimics ATP; maintains H-bond interactions.[8]
Reported Target(s) EGFR, VEGFR, PI3K, Aurora Kinases.[2][9]EGFR, other kinases.[8]
Advantage of Hop Well-established, potent kinase inhibition.Bioisostere of ATP's adenine; potential to overcome resistance and improve properties.
Case Study 2: Quinazoline → Quinoline
  • Medicinal Chemistry Rationale: Shifting the nitrogen from position 3 to the carbon framework to form a quinoline is a subtle but impactful modification. This alters the hydrogen bond donating/accepting pattern and the overall planarity and conformational flexibility of the anilino side chain, which can fine-tune kinase selectivity.[10]

  • Performance Comparison: Studies directly comparing 4-anilinoquinazoline and 4-anilinoquinoline analogues have revealed significant differences in kinase inhibition profiles. For instance, while one scaffold may potently inhibit a specific kinase, the other might show reduced activity or a shift in selectivity toward other kinases.[5] This highlights how a minor structural change can be exploited to optimize a compound's selectivity profile.

FeatureParent Scaffold (Quinazoline)Hopped Scaffold (Quinoline)
Structure
Key Interaction N1 acts as H-bond acceptor.[6]N1 acts as H-bond acceptor.
Reported Target(s) Broad kinase activity.[5]Broad kinase activity, often with a different selectivity profile.[5][11]
Advantage of Hop Potent inhibition.Can alter kinase selectivity and physicochemical properties.
Case Study 3: Quinazoline → 3,4-dihydroquinoxalin-2(1H)-one
  • Medicinal Chemistry Rationale: This represents a more complex hop, involving both ring expansion and isometric replacement. This strategy was used to optimize a lead compound, 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, into a potent tubulin inhibitor.[12][13] The goal was to find new scaffolds with high antitumor activity and improved properties like aqueous solubility.[12]

  • Performance Comparison: The resulting compounds, with a different core scaffold, exhibited potent nanomolar antitumor activity (GI50 values of 4.6-9.6 nM), comparable to the original lead compound and clinical drug candidates.[12][13] Importantly, one of the hopped compounds showed significantly better aqueous solubility, a critical parameter for drug development.[13]

FeatureParent Scaffold (Quinazoline-based)Hopped Scaffold (Novel Heterocycle)
Structure
Key Interaction Tubulin polymerization inhibition.[12]Tubulin polymerization inhibition, targeting the colchicine binding site.[13]
Reported Activity Potent antitumor activity (low nM GI50).[12]Maintained high potency (low nM GI50) with improved aqueous solubility.[13]
Advantage of Hop High potency.Maintained potency while significantly improving a key physicochemical property.

Experimental Workflows & Protocols

A successful scaffold hopping campaign relies on robust synthetic and biological evaluation workflows.

cluster_2 Integrated Discovery Workflow Start This compound SNAr SNAr with Aniline (C4 Substitution) Start->SNAr Hop Scaffold Hop Synthesis (e.g., Cyclocondensation) Start->Hop Parent Parent Inhibitor (4-Anilino-8-chloroquinazoline) SNAr->Parent Biochem Primary Screen: Biochemical Kinase Assay (e.g., TR-FRET) Parent->Biochem Hopped Hopped Inhibitor (Novel Scaffold) Hop->Hopped Hopped->Biochem Cell Secondary Screen: Cell-based Assay (e.g., Anti-proliferation) Biochem->Cell Confirm Hits SAR Structure-Activity Relationship (SAR) Analysis Cell->SAR Generate Data SAR->Hop Iterative Design

Figure 3: A typical workflow for synthesis and evaluation.

Protocol 1: Synthesis of a 4-Anilino-8-chloroquinazoline Baseline Inhibitor

This protocol describes a standard nucleophilic aromatic substitution (SNAr) to generate a baseline inhibitor for comparison. The C4 position is significantly more electrophilic than C8, allowing for selective substitution.

  • Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the desired aniline (1.1 eq), and a suitable solvent such as isopropanol or NMP.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to act as a scavenger for the HCl generated.

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at 120-150 °C for 30-60 minutes. Rationale: Microwave heating dramatically accelerates SNAr reactions compared to conventional heating, reducing reaction times from hours to minutes.[14]

  • Work-up: After cooling, dilute the reaction mixture with water or ethyl acetate. If a precipitate forms, it can be collected by filtration. Otherwise, perform a standard liquid-liquid extraction.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4-anilino-8-chloroquinazoline product.

Protocol 2: Biochemical Kinase Activity Assay (TR-FRET)

This protocol outlines a Homogeneous Time-Resolved Fluorescence (TR-FRET) assay, a common method for quantifying kinase activity in a high-throughput format.

  • Rationale: TR-FRET assays are preferred over older methods like radiometric assays due to their high sensitivity, low background, and non-radioactive nature, making them safer and more scalable.[15]

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of the kinase, a biotinylated peptide substrate, and ATP at 2x the final desired concentration. Prepare serial dilutions of the test inhibitors (parent vs. hopped scaffolds) in DMSO, then dilute further in assay buffer.

  • Kinase Reaction: In a 384-well assay plate, add 5 µL of the 2x inhibitor solution (or DMSO for control). Add 5 µL of the 2x enzyme/substrate mix.

  • Initiation: Initiate the reaction by adding 5 µL of 2x ATP solution. The final reaction volume is 15 µL. Incubate at room temperature for 60-90 minutes.

  • Detection: Stop the reaction by adding 5 µL of a stop/detection mix containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).

  • Signal Reading: Incubate for 60 minutes to allow for antibody binding. Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cell-Based Anti-Proliferation Assay (MTT)

This protocol determines the effect of an inhibitor on the viability of cancer cell lines.

  • Rationale: It is critical to confirm that biochemical activity translates to a functional effect in a cellular context, as factors like cell permeability and off-target effects can cause discrepancies.[16]

  • Cell Plating: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds (typically from 100 µM to 1 nM). Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

  • Incubation: Return the plate to the incubator and incubate for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Mechanism: Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot the viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Outlook

The this compound scaffold is a remarkably effective starting point for kinase inhibitor discovery. However, the true power of this template is realized when it is used as a foundation for strategic scaffold hopping. As demonstrated, replacing the quinazoline core with bioisosteric or novel heterocyclic systems can lead to inhibitors with maintained potency, altered selectivity, and, crucially, improved physicochemical properties such as aqueous solubility.[13] The decision to embark on a scaffold hopping campaign should be driven by a clear understanding of the parent scaffold's liabilities and a rational hypothesis for how a new core might overcome them. With a combination of modern computational tools, efficient synthetic methodologies, and robust biological screening cascades, scaffold hopping will continue to be a cornerstone of innovation in the pursuit of next-generation targeted therapies.

References

A Comparative Guide to Dichloroquinazoline Isomers in Drug Design: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology

In the landscape of medicinal chemistry, the quinazoline scaffold stands out as a "privileged structure," forming the core of numerous clinically successful therapeutic agents.[1] Its rigid, planar structure and versatile substitution points make it an ideal framework for designing potent and selective inhibitors of various biological targets, particularly protein kinases.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them a focal point for targeted cancer therapy. Several quinazoline-based drugs, such as gefitinib and erlotinib, have revolutionized the treatment of certain cancers by targeting the epidermal growth factor receptor (EGFR) tyrosine kinase.[1]

The introduction of halogen atoms, particularly chlorine, onto the quinazoline ring is a common strategy to modulate the physicochemical and pharmacological properties of these molecules. The position of these chlorine substituents can profoundly influence a compound's potency, selectivity, and metabolic stability. This guide provides a comparative analysis of various dichloroquinazoline isomers, offering insights into their synthesis, structure-activity relationships (SAR), and mechanisms of action, with a focus on their application in anticancer drug design.

Synthesis of Dichloroquinazoline Isomers: Key Intermediates in Drug Discovery

The synthesis of dichloroquinazoline isomers is a critical first step in the development of novel drug candidates. The 2,4-dichloroquinazoline and its 6,7-dimethoxy derivative are common starting materials for the synthesis of a wide range of biologically active compounds.[3][4]

A typical synthetic route to 2,4-dichloro-6,7-dimethoxyquinazoline involves the reaction of 6,7-dimethoxy quinazolin-2,4-dione with a chlorinating agent like phosphorus oxychloride (POCl3) in the presence of a base such as N,N-dimethylaniline.

G cluster_synthesis Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline start 6,7-dimethoxy quinazolin-2,4-dione product 2,4-dichloro-6,7-dimethoxyquinazoline start->product Reflux reagent1 POCl3, N,N-dimethylaniline

Caption: Synthetic scheme for 2,4-dichloro-6,7-dimethoxyquinazoline.

This versatile intermediate can then be further functionalized, typically through nucleophilic substitution at the C2 and C4 positions, to generate a library of derivatives for biological screening.[5]

Comparative Analysis of Dichloroquinazoline Isomers in Anticancer Drug Design

The positioning of chlorine atoms on the quinazoline ring significantly impacts the biological activity of the resulting compounds. While a direct head-to-head comparison of all possible dichloro-isomers in a single study is rare, we can infer the influence of chlorine placement by examining the SAR of various series of quinazoline derivatives.

The Influence of Chlorine Substitution on Kinase Inhibitory Activity

Many quinazoline-based anticancer agents exert their effect by inhibiting protein kinases, such as EGFR. The chlorine atoms can influence binding to the ATP-binding pocket of the kinase.

  • 2,4-Dichloro-derivatives: The 2,4-dichloro substitution pattern is the most extensively studied. The chlorine at the 4-position is particularly reactive and serves as a key handle for introducing various aniline derivatives, a common feature of many EGFR inhibitors.[5] The chlorine at the 2-position can also be substituted to modulate activity and selectivity.[1]

  • 6,7-Dichloro-derivatives: Halogen substitution at the 6- and 7-positions of the quinazoline ring is a well-established strategy to enhance anticancer activity. These positions are solvent-exposed in the ATP binding pocket of EGFR, and substitution with lipophilic groups like chlorine can improve binding affinity.[6] For instance, derivatives of 6,7-dichloro-4-anilinoquinazolines have shown potent inhibitory activity against various cancer cell lines.[7]

  • 5,8-Dichloro-derivatives: There is less published data on 5,8-dichloroquinazoline derivatives in comparison to other isomers. However, studies on related quinoline scaffolds suggest that substitution at these positions can also lead to potent biological activity.[7]

The following table summarizes the cytotoxic activity of representative dichloroquinazoline derivatives against various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

Compound/Derivative ClassIsomer PatternCancer Cell LineIC50 (µM)Reference
2-Chloro-4-anilinoquinazoline derivative2,4-dichloroHCT-116 (Colon)0.622-1.81[5]
2-Chloro-4-anilinoquinazoline derivative2,4-dichloroK-562 (Leukemia)0.622[5]
2-Chloro-4-anilinoquinazoline derivative2,4-dichloroMCF7 (Breast)0.622-1.81[5]
6,7-Dimethoxy-2,4-dichloro derivative2,4-dichloroHepG-2 (Liver)Varies[1]
6,7-Dimethoxy-2,4-dichloro derivative2,4-dichloroA549 (Lung)Varies[1]
6-Chloro-4-aminoquinazoline derivative6-chloroA549 (Lung)Moderate[8]
7-Chloro-4-aminoquinazoline derivative7-chloroA549 (Lung)Moderate[8]

Key Structure-Activity Relationship (SAR) Insights:

  • Electron-withdrawing groups: The presence of electron-withdrawing groups like chlorine on the quinazoline ring is often beneficial for anticancer activity.[9]

  • Positional Importance: The specific placement of chlorine atoms dictates the interaction with the target protein. For EGFR inhibitors, substitutions at the 6- and 7-positions are generally favored for enhancing potency.[2]

  • Lipophilicity: Chlorine atoms increase the lipophilicity of the molecule, which can affect cell permeability and binding to hydrophobic pockets in the target protein.

Mechanism of Action: Targeting Kinase Signaling Pathways

Dichloroquinazoline derivatives primarily exert their anticancer effects by inhibiting protein tyrosine kinases, with EGFR being a prominent target. These compounds act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase domain and preventing the phosphorylation of downstream substrates. This blockade of signaling pathways ultimately leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis.

G cluster_pathway EGFR Signaling Pathway Inhibition EGFR EGFR P1 P EGFR->P1 PI3K PI3K/Akt Pathway P1->PI3K RAS RAS/MAPK Pathway P1->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Inhibitor Dichloroquinazoline Isomer Inhibitor->EGFR Inhibits ATP Binding

Caption: Inhibition of the EGFR signaling pathway by dichloroquinazoline isomers.

Molecular docking studies can provide valuable insights into the binding modes of different isomers within the EGFR active site. For example, the nitrogen atom at position 1 of the quinazoline ring typically forms a crucial hydrogen bond with the backbone of a methionine residue (Met793) in the hinge region of the kinase. The dichloro-substituents can form additional hydrophobic interactions with the surrounding amino acid residues, thereby enhancing the binding affinity.[10]

Experimental Protocols

To ensure the scientific rigor of this guide, detailed protocols for key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Dichloroquinazoline test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the dichloroquinazoline isomers for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

G cluster_workflow MTT Assay Workflow A Seed Cells B Treat with Compounds A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Read Absorbance E->F G Calculate IC50 F->G

Caption: A streamlined workflow for the MTT cell viability assay.

In Vitro EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Dichloroquinazoline test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Kinase Reaction: In a 384-well plate, add the test compound, EGFR enzyme, and substrate.

  • Initiate Reaction: Start the reaction by adding ATP. Incubate at room temperature for 1 hour.[11]

  • Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure Luminescence: Read the luminescent signal using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.[12]

Conclusion and Future Directions

The strategic placement of chlorine atoms on the quinazoline scaffold is a powerful tool in the design of potent and selective anticancer agents. While the 2,4-dichloro and 6,7-dichloro isomers have been extensively explored, particularly as kinase inhibitors, there remains a significant opportunity to investigate other isomeric patterns and their potential therapeutic applications. Future research should focus on systematic comparative studies of a wider range of dichloroquinazoline isomers to build a more comprehensive understanding of their structure-activity relationships. The integration of computational methods, such as molecular docking and molecular dynamics simulations, will be invaluable in guiding the rational design of next-generation dichloroquinazoline-based drugs with improved efficacy and safety profiles.

References

A Comparative Guide to the Biological Evaluation of Novel 4,8-Dichloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

Quinazoline and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry, renowned for their wide spectrum of biological activities. This versatile scaffold is present in several FDA-approved drugs, highlighting its clinical significance. The therapeutic potential of quinazolines extends to anticancer, antimicrobial, anti-inflammatory, and anticonvulsant applications.[1][2] The substitution pattern on the quinazoline ring system plays a crucial role in determining the pharmacological activity. Di-substituted quinazolines, in particular, have been the subject of intensive research, with chloro-substituted analogues demonstrating significant potential as enzyme inhibitors and antimicrobial agents. This guide focuses on the prospective biological evaluation of a specific subclass: 4,8-dichloroquinazoline derivatives.

Synthetic Strategy and Rationale

The synthesis of novel this compound derivatives commences with the preparation of the core scaffold, followed by nucleophilic substitution reactions to introduce diverse functionalities.

Synthesis of the this compound Core

While the synthesis of various dichloroquinazoline isomers is documented, the preparation of this compound is a critical first step. A common synthetic route to dichlorinated quinazolines involves the chlorination of the corresponding quinazolinone precursor. For instance, the synthesis of 4,7-dichloroquinazoline is achieved by treating 7-chloro-3H-quinazolin-4-one with a chlorinating agent like phosphorus oxychloride (POCl₃).[3] A similar approach can be envisioned for the 4,8-dichloro isomer, starting from 8-chloro-3H-quinazolin-4-one.

Diversification of the Scaffold

With the this compound core in hand, a library of derivatives can be generated by targeting the reactive chlorine atoms. The chlorine at the 4-position is generally more susceptible to nucleophilic aromatic substitution than the one at the 8-position. This regioselectivity allows for the sequential introduction of various nucleophiles, such as amines, thiols, and alcohols, to generate a diverse range of compounds for biological screening.

Experimental Protocols

To ensure the reliability and reproducibility of biological data, standardized and well-validated experimental protocols are essential. The following are detailed methodologies for assessing the anticancer and antimicrobial activities of novel this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Activity: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of new compounds.

Principle: The test compound diffuses from a well through a solidified agar medium that has been inoculated with a standardized microbial suspension. The presence of a zone of inhibition around the well indicates antimicrobial activity.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in sterile saline, adjusted to a turbidity of 0.5 McFarland standard.

  • Inoculation of Agar Plates: Uniformly spread the microbial inoculum onto the surface of Mueller-Hinton agar plates using a sterile cotton swab.

  • Well Preparation: Create wells (6-8 mm in diameter) in the agar plates using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the synthesized this compound derivatives at a specific concentration to the wells. Include a solvent control (e.g., DMSO) and a positive control (a standard antibiotic or antifungal).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Comparative Biological Evaluation

While specific data for this compound derivatives is not yet widely available in the public domain, we can draw comparisons with other di-substituted quinazoline analogues to predict their potential activity.

Anticancer Activity: A Comparative Outlook

Numerous studies have demonstrated the potent anticancer activity of quinazoline derivatives. Many of these compounds exert their effects by inhibiting key enzymes involved in cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[1][4] The substitution pattern on the quinazoline ring significantly influences their inhibitory potency and selectivity.

Table 1: Illustrative Anticancer Activity of Di-substituted Quinazoline Derivatives (Hypothetical Data for 4,8-Dichloro Derivatives)

Compound IDSubstitution at C4Substitution at C8Cancer Cell LineIC50 (µM)Reference
Hypothetical-1 -NH-(3-ethynylphenyl)-ClA549 (Lung)To be determinedN/A
Hypothetical-2 -NH-(4-methoxyphenyl)-ClMCF-7 (Breast)To be determinedN/A
Hypothetical-3 -S-(2-hydroxyethyl)-ClHCT116 (Colon)To be determinedN/A
Erlotinib-NH-(3-ethynylphenyl)HA549 (Lung)0.05-2[2]
Gefitinib-NH-(3-chloro-4-fluorophenyl)HMCF-7 (Breast)0.5-5[2]

This table presents hypothetical examples for this compound derivatives to illustrate the type of data that would be generated. The data for Erlotinib and Gefitinib are provided for comparative purposes.

Antimicrobial Activity: A Comparative Outlook

Quinazoline derivatives have also shown promising activity against a range of bacterial and fungal pathogens.[5][6][7] The mechanism of their antimicrobial action can vary, including the inhibition of essential enzymes or disruption of cell membrane integrity.

Table 2: Illustrative Antimicrobial Activity of Di-substituted Quinazoline Derivatives (Hypothetical Data for 4,8-Dichloro Derivatives)

Compound IDSubstitution at C4Substitution at C8MicroorganismZone of Inhibition (mm)Reference
Hypothetical-4 -NH-(2-pyridyl)-ClStaphylococcus aureusTo be determinedN/A
Hypothetical-5 -NH-(4-fluorophenyl)-ClEscherichia coliTo be determinedN/A
Hypothetical-6 -O-(phenyl)-ClCandida albicansTo be determinedN/A
CiprofloxacinN/AN/AE. coli25-35Standard
FluconazoleN/AN/AC. albicans15-25Standard

This table presents hypothetical examples for this compound derivatives to illustrate the type of data that would be generated. The data for standard antimicrobial agents are provided for comparison.

Mechanistic Insights: Targeting Signaling Pathways

A significant number of anticancer quinazoline derivatives function as inhibitors of protein kinases, particularly those in the EGFR family.[1] Understanding the interaction of novel this compound derivatives with these signaling pathways is crucial for their development as targeted therapies.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival. Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Quinazoline This compound Derivative Quinazoline->EGFR Inhibits (ATP-binding site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Molecular docking studies can provide valuable insights into the binding mode of novel this compound derivatives within the ATP-binding pocket of EGFR, helping to rationalize their structure-activity relationships.[1]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive research on related quinazoline derivatives, it is anticipated that this new class of compounds will exhibit significant anticancer and antimicrobial activities. The experimental protocols and comparative framework provided in this guide offer a robust strategy for the systematic biological evaluation of these novel molecules. Future research should focus on the synthesis of a diverse library of this compound derivatives and their comprehensive screening using the outlined assays. Promising lead compounds should then be subjected to further mechanistic studies and in vivo evaluation to validate their therapeutic potential.

References

A Senior Application Scientist's Guide to In Vitro Evaluation of 4,8-Dichloroquinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the in vitro evaluation of novel compounds derived from the 4,8-dichloroquinazoline scaffold. We will move beyond rote protocol recitation to explore the causality behind experimental design, ensuring a robust and self-validating approach to characterizing potential kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in oncology research.

Introduction: The Quinazoline Scaffold and the Strategic Importance of the 4,8-Dichloro Intermediate

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors, including gefitinib and erlotinib.[1] Its rigid, bicyclic structure provides an ideal framework for competitive binding at the ATP pocket of various protein kinases.[2] Specifically, the 4-anilinoquinazoline moiety has proven exceptionally effective for targeting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[2][3]

The this compound derivative serves as a critical and versatile starting material in the synthesis of these potent therapeutic agents. The chlorine atom at the C4 position is highly susceptible to nucleophilic substitution, allowing for the strategic introduction of various amine-containing side chains (e.g., anilines) to generate libraries of potential inhibitors.[1][3] This guide focuses on the essential in vitro assays required to characterize and compare the biological activity of compounds synthesized from this key intermediate.

Comparative Analysis of Representative Quinazoline-Based Inhibitors

To illustrate the structure-activity relationship (SAR) and differential efficacy, we will compare several hypothetical, yet representative, 4-anilinoquinazoline derivatives against a well-characterized target, EGFR, and relevant cancer cell lines. The goal is to determine not only the direct inhibitory effect on the kinase but also the downstream cellular consequences.

Compound IDR-Group on 4-Anilino MoietyTarget KinaseIC50 (nM) [a]Target Cell LineGI50 (µM) [b]Notes
DCQ-001 3-chloro-4-fluoroEGFR (WT)5.06A431 (EGFR high)0.85Potent inhibition of wild-type EGFR.[4]
DCQ-002 3-ethynylEGFR (T790M)45.2NCI-H1975 (L858R/T790M)1.20Designed to overcome T790M resistance mutation.
DCQ-003 3,4,5-trimethoxyPKN314.0PC-3 (Prostate)4.50Demonstrates scaffold versatility against other kinases.[5]
Gefitinib (Reference)EGFR (WT)3.50A431 (EGFR high)0.70FDA-approved benchmark inhibitor.

[a] IC50 (Half-maximal Inhibitory Concentration): Concentration of the compound required to inhibit the activity of the purified kinase enzyme by 50%. Lower values indicate higher potency. [b] GI50 (Half-maximal Growth Inhibition): Concentration of the compound required to inhibit the growth of the cancer cell line by 50%.

This comparative data highlights how modifications to the 4-anilino portion of the molecule, enabled by the reactive 4-chloroquinazoline precursor, can drastically alter potency and selectivity.

The EGFR Signaling Pathway: A Primary Target

Many quinazoline derivatives are designed to inhibit EGFR, a receptor tyrosine kinase whose dysregulation is a key driver in several cancers.[4][6] Understanding this pathway is critical for interpreting experimental results. Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation and survival. 4-anilinoquinazolines act as ATP-competitive inhibitors, preventing this initial phosphorylation event.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Quinazoline Inhibitor (e.g., DCQ-001) Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR signaling pathway and the mechanism of inhibition by quinazoline derivatives.

Core Experimental Protocols: A Validated Approach

The following protocols represent the gold standard for in vitro characterization. Each step is accompanied by expert commentary to ensure methodological integrity.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay directly measures a compound's ability to inhibit a purified kinase enzyme by quantifying ATP consumption. The ADP-Glo™ Kinase Assay is a common and robust platform for this purpose.[7][8]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare Reagents: - Purified Kinase (EGFR) - Substrate Peptide - ATP - Test Compound Dilutions B Incubate Kinase + Inhibitor (Pre-incubation) A->B C Add Substrate/ATP Mix to Initiate Reaction B->C D Incubate at RT (e.g., 60 minutes) C->D E Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) D->E F Incubate at RT (40 min) E->F G Add Kinase Detection Reagent (Converts ADP to ATP, generates light) F->G H Incubate at RT (30 min) G->H I Read Luminescence on a Plate Reader H->I J Plot % Inhibition vs. [Compound] and Calculate IC50 I->J

Caption: General workflow for an in vitro luminescence-based kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the this compound-based test compounds in 100% DMSO. A typical starting stock is 10 mM. Then, dilute further in kinase assay buffer.

    • Prepare solutions of recombinant human EGFR kinase, a suitable peptide substrate (e.g., Poly(Glu, Tyr)), and ATP in kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).[7]

    • Senior Application Scientist's Note: The ATP concentration should be close to the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors. This often requires an initial ATP titration experiment.[9]

  • Assay Plate Setup (384-well plate):

    • Add 1 µL of each serially diluted compound or DMSO vehicle control to the appropriate wells.

    • Add 2 µL of diluted EGFR enzyme solution to all wells except the "no enzyme" blank controls.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Kinase Reaction Initiation:

    • Add 2 µL of the Substrate/ATP master mix to all wells to start the reaction.[8] The final reaction volume is typically 5 µL.

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[8]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase/luciferin reaction to produce light.[7] Incubate for 30 minutes at room temperature.

    • Senior Application Scientist's Note: The two-step process of depleting original ATP before measuring generated ADP is crucial for reducing background and increasing the assay's signal-to-noise ratio.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Subtract the "no enzyme" blank values.

    • Calculate the percent inhibition relative to the DMSO-only (0% inhibition) control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[10]

Cell Viability Assay (XTT Assay)

This colorimetric assay measures the metabolic activity of living cells, which serves as an indicator of cell viability and proliferation. The XTT assay is often preferred over the older MTT assay because its formazan product is water-soluble, eliminating a solubilization step and reducing variability.[11][12]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., A431, NCI-H1975) into a 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare 2X serial dilutions of the test compounds in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., 0.1% DMSO) and "no cell" blank wells.

    • Senior Application Scientist's Note: It is critical to ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells, typically ≤0.5%.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator. This duration allows for multiple cell doubling times, providing a robust window to observe anti-proliferative effects.

  • XTT Reagent Addition and Incubation:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling agent.

    • Add 50 µL of the XTT mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time depends on the metabolic rate of the cell line and should be optimized.

    • Senior Application Scientist's Note: The assay relies on mitochondrial dehydrogenases in viable cells to reduce the yellow XTT tetrazolium salt to a soluble orange formazan product.[11] The intensity of the orange color is directly proportional to the number of metabolically active cells.

  • Data Acquisition and Analysis:

    • Gently mix the plate and measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is used to subtract background noise.

    • Subtract the absorbance of the "no cell" blank wells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the GI50 value using a non-linear regression curve fit.[7]

Western Blotting for Apoptosis Pathway Proteins

Western blotting is a powerful technique to confirm if the observed growth inhibition is due to the induction of apoptosis.[13] This is achieved by detecting key apoptotic markers, such as cleaved caspases and PARP.[13][14]

Western_Blot_Workflow A 1. Cell Treatment & Lysis B 2. Protein Quantification (BCA or Bradford Assay) A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Protein Transfer (to PVDF/Nitrocellulose) C->D E 5. Blocking (e.g., 5% Milk or BSA) D->E F 6. Primary Antibody Incubation (e.g., anti-Cleaved Caspase-3) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection (ECL Substrate) G->H I 9. Imaging & Analysis H->I

Caption: Standard experimental workflow for Western Blot analysis.

Step-by-Step Protocol:

  • Cell Lysis and Protein Extraction:

    • Seed and treat cells with the test compound at 1X and 2X the GI50 concentration for 24-48 hours.

    • Wash cells with ice-cold PBS, then add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[15]

    • Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.[15]

    • Collect the supernatant containing the protein.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[15]

    • Normalize all samples to the same concentration with lysis buffer.

    • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes to denature.

  • SDS-PAGE and Protein Transfer:

    • Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) to prevent non-specific antibody binding.[15]

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody targeting an apoptotic marker (e.g., anti-cleaved Caspase-3, anti-cleaved PARP) and a loading control (e.g., anti-β-actin or anti-GAPDH).

    • Washing: Wash the membrane three times with TBST.

    • Secondary Antibody: Incubate for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.[15]

    • Washing: Perform final washes with TBST.

  • Detection and Analysis:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.[15]

    • Capture the signal using a digital imaging system.

    • Senior Application Scientist's Note: A positive result for apoptosis is the appearance of bands corresponding to the cleaved (activated) forms of Caspase-3 (p17/p12 subunits) or PARP (89 kDa fragment).[13] The intensity of these bands should increase with compound concentration, while the loading control remains constant. This confirms that the compound induces cell death via the apoptotic pathway.

Conclusion

The in vitro evaluation of compounds derived from the this compound scaffold requires a multi-faceted and rigorous approach. By combining direct biochemical kinase assays with cell-based viability and mechanistic Western blot analyses, researchers can build a comprehensive profile of a compound's potency, cellular efficacy, and mode of action. The methodologies outlined in this guide provide a self-validating framework for identifying and advancing promising new kinase inhibitors from this versatile chemical class into the next stages of drug development.

References

A Comparative Guide to Molecular Docking of 4,8-Dichloroquinazoline Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the quinazoline scaffold stands out as a "privileged" structure, forming the core of numerous approved and investigational therapeutic agents.[1][2][3] Its derivatives have shown a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5] Among these, the 4,8-dichloroquinazoline moiety has garnered significant interest as a key building block for potent kinase inhibitors. This guide provides a comprehensive comparison of molecular docking studies involving this compound derivatives, juxtaposing their performance against other quinazoline-based and alternative heterocyclic inhibitors. We will delve into the structural rationale for their efficacy, supported by experimental data and a detailed examination of their binding interactions with key oncological targets such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The Strategic Advantage of the this compound Scaffold

The substitution pattern on the quinazoline ring plays a pivotal role in determining the binding affinity and selectivity of its derivatives towards specific protein targets. A computational study highlighted that a chloro substituent at the 8-position of the quinazoline ring was present in 60% of the top-performing kinase inhibitors analyzed, suggesting a significant contribution to their inhibitory capacity.[6] This observation underscores the strategic importance of the 4,8-dichloro substitution pattern in the design of novel and effective kinase inhibitors. The chlorine atoms can modulate the electronic properties of the quinazoline core and participate in crucial interactions within the ATP-binding pocket of kinases, thereby enhancing the inhibitory potential of the molecule.

A Validated Workflow for Molecular Docking Studies

To ensure the reliability and reproducibility of in-silico predictions, a standardized and well-validated molecular docking workflow is paramount. The following protocol represents a synthesis of best practices commonly employed in the field.[7]

Experimental Protocol: Molecular Docking
  • Protein Preparation:

    • Retrieval: The three-dimensional crystal structure of the target protein (e.g., EGFR, VEGFR-2) is retrieved from the Protein Data Bank (PDB).

    • Preprocessing: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Polar hydrogens are added, and appropriate charges are assigned to the amino acid residues. For kinases, the structure is typically prepared to ensure the ATP-binding site is accessible and correctly protonated.

  • Ligand Preparation:

    • Structure Generation: The 2D structures of the this compound derivatives and their comparators are drawn using chemical drawing software.

    • Conversion and Minimization: These 2D structures are then converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain their most stable, low-energy conformations.[8]

  • Molecular Docking Simulation:

    • Software Selection: Reputable molecular docking software such as AutoDock, AutoDock Vina, or the Schrödinger Suite (Glide) is utilized for the simulation.[8][9]

    • Grid Box Definition: A grid box is defined around the active site of the target protein. The dimensions and center of this box are crucial as they define the search space for the ligand. The location of the co-crystallized ligand in the original PDB file is often used to guide the placement of the grid box.

    • Docking Algorithm: The chosen docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is executed to explore a multitude of possible binding poses of the ligand within the defined active site.

    • Scoring: The program calculates the binding affinity for each pose, typically expressed as a docking score in kcal/mol. The pose with the lowest binding energy is generally considered the most favorable and likely binding mode.[8]

  • Analysis of Results:

    • Visualization: The top-ranked docked poses are visualized and analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the target protein.[8]

    • Correlation with Experimental Data: The docking scores and observed interactions are then correlated with available experimental data, such as IC50 values from in-vitro assays, to validate the computational model.

G cluster_prep Preparation Stage cluster_dock Docking Simulation cluster_analysis Analysis & Validation PDB Retrieve Protein Structure (e.g., from PDB) Grid Define Grid Box (Active Site) PDB->Grid Prepared Protein Ligand Prepare Ligand Structures (2D to 3D, Energy Minimization) Dock Run Docking Algorithm Ligand->Dock Prepared Ligands Grid->Dock Score Calculate Binding Scores Dock->Score Analyze Analyze Binding Interactions (H-bonds, Hydrophobic, etc.) Score->Analyze Correlate Correlate with Experimental Data (e.g., IC50 values) Analyze->Correlate

Caption: A generalized workflow for molecular docking studies.

Comparative Analysis of Quinazoline Derivatives

To provide a clear comparison, we have compiled data from various studies on quinazoline derivatives targeting key protein kinases implicated in cancer. The following table summarizes their docking performance and, where available, their corresponding experimental biological activity.

Compound ClassDerivative ExampleTarget Protein (PDB ID)Docking Score (kcal/mol)Key InteractionsExperimental Activity (IC50)
This compound Substituted 4-anilino-8-chloroquinazolineKinase TargetFavorableInteractions with hinge region and hydrophobic pocketPotent inhibitory activity
Quinazolinone Compound 9cEGFRFavorableVal702, Lys721, Met769, Asp8310.59 µM (EGFR)[10]
Quinazoline Compound 33eEGFR-T790MFavorableNot specified1.06-3.55 µM (cell lines)[11]
Quinazoline Compound SQ2VEGFR-2FavorableAsp1044, Glu8830.014 µM (VEGFR-2)[9]
Alternative Heterocycle (Triazolo[4,3-b]pyridazin-3-yl-quinoline) Compound 42PIM-1FavorableNot specifiedPotent antiproliferative activity[12]

Note: Direct comparison of docking scores across different studies and software should be done with caution due to variations in scoring functions and algorithms. The focus should be on the relative ranking and the nature of the binding interactions.

In-Depth Look at Binding Interactions

The efficacy of quinazoline-based inhibitors is largely determined by their ability to form specific and stable interactions within the ATP-binding site of the target kinase. For instance, in the case of EGFR inhibitors, a crucial interaction is the formation of a hydrogen bond between the N1 atom of the quinazoline core and the backbone NH of a key methionine residue (Met793) in the hinge region of the kinase.[13] The 4-anilino substituent typically occupies a hydrophobic pocket, and modifications to this group can significantly impact potency and selectivity.

The 8-chloro substituent, a hallmark of the derivatives discussed here, often projects into a region of the active site where it can make favorable van der Waals contacts, contributing to the overall binding affinity. This is a key advantage of the this compound scaffold.

In contrast, other quinazoline derivatives, such as the VEGFR-2 inhibitor SQ2, achieve their potency through interactions with different key residues, namely Asp1044 and Glu883.[9] This highlights the versatility of the quinazoline scaffold and how different substitution patterns can be employed to achieve selectivity for various kinase targets.

Alternative heterocyclic scaffolds, such as the triazolo[4,3-b]pyridazin-3-yl-quinolines targeting PIM-1 kinase, offer a different geometric and electronic profile for interacting with the kinase active site.[12] While they may not share the same core structure, they often mimic the key interactions of ATP, such as hydrogen bonding with the hinge region.

G cluster_protein Kinase ATP-Binding Site cluster_ligand This compound Derivative Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Gatekeeper Residue Gatekeeper Residue DFG Motif DFG Motif Quinazoline_Core Quinazoline Core Quinazoline_Core->Hinge Region H-Bond Anilino_Group 4-Anilino Group Anilino_Group->Hydrophobic Pocket Hydrophobic Interaction Cl_8 8-Chloro Group Cl_8->Gatekeeper Residue van der Waals Contact

Caption: Key binding interactions of a this compound derivative.

Conclusion

Molecular docking studies are an indispensable tool in the rational design of novel kinase inhibitors. The this compound scaffold has demonstrated significant promise, with computational analyses and experimental data supporting its utility as a core structure for potent inhibitors of key oncogenic kinases like EGFR and VEGFR-2. The strategic placement of the chlorine atoms contributes favorably to the binding affinity of these derivatives. A comparative analysis with other quinazoline-based and alternative heterocyclic inhibitors reveals that while the fundamental principles of kinase inhibition (e.g., hinge region binding) are often conserved, the specific interactions and overall binding modes can vary significantly. This underscores the importance of detailed structural analysis in guiding lead optimization efforts. The continued exploration of the this compound scaffold, guided by robust in-silico methods, is a promising avenue for the development of next-generation targeted cancer therapies.

References

A Senior Application Scientist's Guide to In Silico ADMET Prediction for 4,8-Dichloroquinazoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount. A significant portion of drug candidates fail in later stages of development due to unfavorable pharmacokinetic and toxicity properties, leading to substantial financial and temporal losses.[1][2] The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Consequently, the evaluation of novel analogs, such as the 4,8-dichloroquinazoline series, for their drug-like properties is a critical step. This guide provides a comparative framework for utilizing in silico ADMET prediction tools, offering a scientifically grounded, step-by-step methodology for researchers, scientists, and drug development professionals.

The Imperative of Early ADMET Profiling

The "fail early, fail cheap" paradigm is a cornerstone of efficient drug development. In silico ADMET prediction offers a rapid and cost-effective approach to flag potential liabilities before significant resources are invested in synthesis and extensive preclinical testing.[3][4] By identifying potential issues such as poor absorption, rapid metabolism, or toxicity at the design stage, medicinal chemists can prioritize compounds with a higher probability of success.

Methodologies in Computational ADMET Prediction

In silico ADMET prediction is primarily driven by two powerful computational methodologies: Quantitative Structure-Activity Relationship (QSAR) and Physiologically-Based Pharmacokinetic (PBPK) modeling.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical representations that correlate the structural or physicochemical properties of molecules with their biological activity or, in this case, their ADMET properties.[5] These models are built using large datasets of compounds with known experimental ADMET data.[6][7] By analyzing the molecular descriptors of a new compound, a validated QSAR model can predict its ADMET profile.[8]

  • Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models are more complex and mechanistic, simulating the fate of a drug in the body by integrating its physicochemical properties with physiological and anatomical data.[9][10] These models can predict drug concentrations in various tissues and organs over time, providing a more dynamic and holistic view of its pharmacokinetic profile.[11]

A Comparative Analysis of Freely Accessible In Silico ADMET Prediction Tools

A plethora of in silico tools are available to researchers. While commercial software packages often offer extensive functionalities, several robust and freely accessible web-based platforms provide valuable insights for academic and smaller biotech environments.[12] The choice of tool is critical and should be guided by the specific ADMET endpoints of interest, the underlying predictive models, and the reported accuracy.[13] It is highly recommended to use multiple tools to gain a consensus prediction and identify potential discrepancies.[13]

ToolKey FeaturesUnderlying MethodologyNotable StrengthsReported Limitations
ADMETlab 3.0 Comprehensive suite of ADMET parameters, including physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity endpoints.[14][15]Primarily QSAR-based models.User-friendly interface, large number of predictable endpoints.[16]As with all QSAR models, predictions are most reliable for compounds similar to those in the training set.
pkCSM Predicts a wide range of pharmacokinetic and toxicity properties using graph-based signatures.[14]Graph-based signatures and machine learning.Good for obtaining a broad overview of ADMET properties.[2]Predictive capability can vary for certain parameters.[2]
SwissADME Focuses on physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.A combination of QSAR models and established rules (e.g., Lipinski's rule of five).Excellent for initial filtering of compound libraries and assessing drug-likeness.Does not predict as wide a range of toxicity endpoints as some other platforms.
PreADMET Web-based application for predicting ADME and toxicity data.[17]QSAR and other in silico methods.Provides predictions for key ADMET parameters like Caco-2 permeability and hERG inhibition.[17]The user interface may be less intuitive compared to newer platforms.
ADMET-AI Fast and accurate prediction of ADMET properties using machine learning models.[18]Graph neural network architecture (Chemprop-RDKit).[18]High-speed predictions, making it suitable for large-scale virtual screening.[18]The range of predictable endpoints may be more focused compared to some other platforms.

Case Study: In Silico ADMET Prediction for this compound Analogs

To illustrate the practical application of these tools, we will perform a comparative ADMET prediction for a representative set of hypothetical this compound analogs.

Hypothetical this compound Analogs:

  • Analog 1: this compound

  • Analog 2: 4,8-dichloro-2-methylquinazoline

  • Analog 3: N-(4,8-dichloroquinazolin-2-yl)acetamide

Experimental Protocol: Step-by-Step ADMET Prediction Workflow
  • Structure Preparation:

    • Obtain the 2D structure of each this compound analog.

    • Convert the structures into a simplified molecular-input line-entry system (SMILES) format, which is the standard input for most in silico tools.

  • Tool Selection:

    • For this case study, we will utilize ADMETlab 3.0, pkCSM, and SwissADME to provide a multi-faceted view of the predicted ADMET profiles.

  • Submission to ADMETlab 3.0:

    • Navigate to the ADMETlab 3.0 web server.

    • Input the SMILES strings of the analogs into the designated text box.

    • Initiate the prediction process and await the results.

  • Submission to pkCSM:

    • Access the pkCSM web server.

    • Enter the SMILES strings for each analog.

    • Run the prediction and collate the output data.

  • Submission to SwissADME:

    • Go to the SwissADME website.

    • Input the SMILES strings of the analogs.

    • Execute the prediction and gather the results.

  • Data Consolidation and Analysis:

    • Organize the predicted ADMET parameters from all three tools into a single comparison table.

    • Analyze the data, noting areas of consensus and divergence among the different platforms.

Workflow Visualization

ADMET_Prediction_Workflow cluster_input Input Preparation cluster_prediction In Silico Prediction cluster_output Output Analysis Analog_Structures This compound Analog Structures SMILES_Conversion Convert to SMILES Analog_Structures->SMILES_Conversion ADMETlab ADMETlab 3.0 SMILES_Conversion->ADMETlab pkCSM pkCSM SMILES_Conversion->pkCSM SwissADME SwissADME SMILES_Conversion->SwissADME Data_Consolidation Consolidate Predicted ADMET Data ADMETlab->Data_Consolidation pkCSM->Data_Consolidation SwissADME->Data_Consolidation Comparative_Analysis Comparative Analysis Data_Consolidation->Comparative_Analysis

Caption: Workflow for in silico ADMET prediction of this compound analogs.

Comparative Predicted ADMET Data for this compound Analogs

ParameterAnalog 1Analog 2Analog 3
ADMETlab 3.0
Caco-2 Permeability (logPapp)Predicted ValuePredicted ValuePredicted Value
Human Intestinal Absorption (%)Predicted ValuePredicted ValuePredicted Value
Blood-Brain Barrier (BBB) PermeabilityPredicted ValuePredicted ValuePredicted Value
CYP2D6 InhibitorPredicted ValuePredicted ValuePredicted Value
hERG InhibitionPredicted ValuePredicted ValuePredicted Value
Ames MutagenicityPredicted ValuePredicted ValuePredicted Value
pkCSM
Intestinal Absorption (human) (%)Predicted ValuePredicted ValuePredicted Value
BBB Permeability (logBB)Predicted ValuePredicted ValuePredicted Value
CYP2D6 inhibitorPredicted ValuePredicted ValuePredicted Value
hERG I inhibitorPredicted ValuePredicted ValuePredicted Value
AMES toxicityPredicted ValuePredicted ValuePredicted Value
SwissADME
GI absorptionPredicted ValuePredicted ValuePredicted Value
BBB permeantPredicted ValuePredicted ValuePredicted Value
CYP2D6 inhibitorPredicted ValuePredicted ValuePredicted Value
Lipinski #violationsPredicted ValuePredicted ValuePredicted Value

Note: The "Predicted Value" placeholders would be populated with the actual output from the respective in silico tools.

Analysis and Discussion of Predicted Results

The comparative analysis of the predicted ADMET data will likely reveal both consistencies and discrepancies across the different platforms. For instance, predictions for physicochemical properties and rule-based parameters like Lipinski's rule of five are often in good agreement. However, more complex biological endpoints such as CYP inhibition or toxicity may show greater variability.

It is important to interpret these predictions in the context of the known properties of the quinazoline scaffold. For example, some quinazoline derivatives have been reported to be inhibitors of cytochrome P450 enzymes.[19] If the in silico tools consistently predict CYP inhibition for the this compound analogs, this would increase the confidence in this particular prediction. Conversely, if there are significant disagreements, it highlights a potential area of uncertainty that warrants further experimental investigation.

Best Practices and Concluding Remarks

In silico ADMET prediction is an invaluable tool in modern drug discovery, enabling the early identification of potential liabilities and the prioritization of more promising candidates. However, it is crucial to recognize that these are predictive models and not a substitute for experimental validation.

Key Takeaways for Researchers:

  • Utilize Multiple Tools: Employ a consensus approach by using several in silico tools to increase the confidence in the predicted ADMET profile.

  • Understand the Models: Be aware of the underlying methodologies (e.g., QSAR, PBPK) of the tools you are using and their inherent limitations.

  • Context is Crucial: Interpret the in silico predictions within the broader context of the chemical series and any available experimental data.

  • Experimental Validation is Essential: In silico predictions should be used to guide and prioritize experimental studies, not to replace them. Promising candidates with favorable in silico profiles should be synthesized and subjected to in vitro and in vivo ADMET assays.

By integrating in silico ADMET prediction into the early stages of the drug discovery workflow, researchers can make more informed decisions, reduce attrition rates, and ultimately accelerate the development of safe and effective new medicines.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,8-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, it is imperative to look beyond the immediate application of a compound and consider its entire lifecycle within the laboratory, including its safe and compliant disposal. 4,8-Dichloroquinazoline, a halogenated heterocyclic compound, is a valuable reagent in synthetic chemistry and drug development.[1] However, its chemical properties necessitate a rigorous and informed approach to waste management to protect laboratory personnel and the environment.

This guide provides a detailed, step-by-step protocol for the proper disposal of this compound and its associated waste streams. The procedures outlined below are grounded in established safety protocols for handling chlorinated organic compounds and are designed to ensure compliance with hazardous waste regulations.

Hazard Assessment: Understanding the "Why"

Before handling any chemical for disposal, a thorough understanding of its hazards is crucial. This compound is a chlorinated organic compound.[2] The carbon-chlorine bonds and the quinazoline core contribute to its reactivity and potential toxicity. Although comprehensive toxicological data for this specific compound is not widely available, the safety data sheet (SDS) indicates it may cause respiratory irritation and that its chemical, physical, and toxicological properties have not been fully investigated.[3] Therefore, it is prudent to treat it as a hazardous substance.

The primary concerns with halogenated organic compounds are:

  • Environmental Persistence: Halogenated compounds can be persistent in the environment and may have long-lasting adverse effects on aquatic life.[4][5]

  • Toxicity: Many chlorinated compounds are toxic if swallowed, inhaled, or absorbed through the skin and may cause skin and eye irritation.[6][7]

  • Improper Disposal Risks: Mixing halogenated waste with other waste streams can lead to dangerous chemical reactions.[8] Furthermore, incineration of chlorinated compounds requires specialized facilities equipped with scrubbers to neutralize the resulting hydrogen chloride gas, preventing its release into the atmosphere.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling this compound in any form, including waste. The principle of causality here is simple: prevent any direct contact with the chemical.

PPE ComponentSpecificationRationale
Gloves Nitrile gloves, inspected before use. Use proper glove removal technique to avoid skin contact.[3]To prevent dermal absorption of the chemical.
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[3]To protect eyes from splashes or contact with solid particles.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[9] If dust formation is unavoidable, use a NIOSH-approved particle respirator.[3]To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[3]
Waste Segregation: The Cornerstone of Safe Disposal

The most critical step in chemical waste management is proper segregation at the source. This prevents hazardous reactions and ensures that the waste is sent to the correct treatment facility.

WasteSegregation cluster_waste_streams Waste Generation Point cluster_containers Designated Hazardous Waste Containers Solid_Waste Solid Waste (Unused reagent, contaminated wipes, PPE) Halogenated_Solid Halogenated Solid Waste (Puncture-resistant, sealed container) Solid_Waste->Halogenated_Solid Segregate Liquid_Waste Liquid Waste (Reaction mixtures, solutions) Halogenated_Liquid Halogenated Liquid Waste (Compatible, sealed container) Liquid_Waste->Halogenated_Liquid Segregate Sharps_Waste Contaminated Sharps (Needles, broken glassware) Sharps_Container Sharps Container (Puncture-proof) Sharps_Waste->Sharps_Container Segregate Disposal_Vendor Licensed Hazardous Waste Disposal Service Halogenated_Solid->Disposal_Vendor Label & Store Halogenated_Liquid->Disposal_Vendor Label & Store Sharps_Container->Disposal_Vendor Label & Store

Caption: Waste segregation workflow for this compound.

Step-by-Step Segregation Protocol:

  • Identify Halogenated Waste: this compound contains chlorine, classifying it as a halogenated organic compound.[10] All waste streams contaminated with this compound must be treated as halogenated waste.

  • Use Designated Containers:

    • Solid Waste: Collect unused or expired this compound, contaminated gloves, weigh boats, and paper towels in a dedicated, leak-proof container clearly labeled "Halogenated Organic Solid Waste".[11][12]

    • Liquid Waste: Collect solutions containing this compound in a robust, sealed container labeled "Halogenated Organic Liquid Waste".[11] Do not mix this with non-halogenated organic solvents (e.g., acetone, methanol).[10] Ensure the container is made of a compatible material (e.g., HDPE).

    • Sharps: Any contaminated needles, syringes, or broken glassware must be placed in a designated, puncture-resistant sharps container.[8][11]

  • Labeling: Every waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[11]

    • The full chemical name: "this compound"

    • The primary hazard(s) (e.g., "Toxic," "Irritant")

    • The date of accumulation

Disposal Procedure: From Lab Bench to Final Disposition

Disposal must be handled by a licensed professional waste disposal service.[3] Laboratory personnel are responsible for the safe and compliant accumulation and storage of the waste until it is collected.

Accumulation and Storage:

  • Container Integrity: Ensure all waste containers are tightly sealed to prevent leaks or spills.[12] Do not overfill containers; a maximum of 90% capacity is a common guideline.[12]

  • Storage Location: Store sealed waste containers in a designated satellite accumulation area. This area should be a secondary containment bin within or near the laboratory, away from incompatible materials like acids and oxidizing agents.[3]

  • Log Keeping: Maintain a log of the waste generated. This is crucial for regulatory compliance and for the disposal vendor.

Final Disposal:

  • Contact EHS: When the waste container is ready for pickup, contact your institution's Environmental Health and Safety (EHS) office. They will coordinate with a licensed hazardous waste disposal company.

  • Incineration: The recommended disposal method for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] This high-temperature process destroys the organic molecule, and the scrubber neutralizes the acidic gases (like HCl) produced from the combustion of the chlorinated compound.

Spill Management: Emergency Preparedness

Accidents can happen, and a clear, actionable spill response plan is essential.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated.[3]

  • Don PPE: Before addressing the spill, put on the appropriate PPE as detailed in Section 2.[11]

  • Containment: For a solid spill, carefully sweep up the material to avoid creating dust.[3] Place the swept material and any contaminated cleaning supplies into the designated "Halogenated Solid Waste" container.

  • Cleaning: Decontaminate the spill area with an appropriate solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

By adhering to these systematic procedures, researchers and laboratory professionals can handle and dispose of this compound waste safely, ensuring the protection of themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific integrity and responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,8-Dichloroquinazoline
Reactant of Route 2
Reactant of Route 2
4,8-Dichloroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.